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  • Product: 5-Allyloxy-indan-1-one
  • CAS: 37869-09-3

Core Science & Biosynthesis

Foundational

5-Allyloxy-indan-1-one CAS 37869-09-3 chemical properties

5-Allyloxy-indan-1-one (CAS 37869-09-3): Chemical Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Design As a Senior Application Scientist navigating the complex landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Allyloxy-indan-1-one (CAS 37869-09-3): Chemical Properties, Synthetic Methodologies, and Applications in Kinase Inhibitor Design

As a Senior Application Scientist navigating the complex landscape of medicinal chemistry, the selection of starting materials is rarely arbitrary. 5-Allyloxy-indan-1-one (CAS 37869-09-3) represents a highly versatile, bifunctional building block[1]. By combining a reactive cyclic ketone with a terminal alkene tethered via an ether linkage, this molecule serves as a critical scaffold in the development of advanced therapeutics, most notably fused pyrazole kinase inhibitors[2].

This technical guide deconstructs the physicochemical properties, chemical reactivity, and validated synthetic protocols of 5-Allyloxy-indan-1-one, providing researchers with a robust framework for integrating this compound into drug discovery pipelines.

Physicochemical Profiling & Structural Data

Understanding the baseline properties of 5-Allyloxy-indan-1-one is essential for predicting its behavior in various solvent systems and its compatibility with downstream synthetic transformations. The compound is derived from its precursor, 5-Hydroxy-1-indanone (CAS 3470-49-3)[3].

PropertyValue
Chemical Name 5-Allyloxy-indan-1-one
CAS Registry Number 37869-09-3
Molecular Formula C₁₂H₁₂O₂
Molecular Weight 188.22 g/mol
Exact Mass 188.0837 Da
Precursor CAS 3470-49-3 (5-Hydroxy-1-indanone)
Key Functional Groups Aryl ether, terminal alkene, cyclic ketone

Chemical Reactivity & Scaffold Versatility

The architectural value of 5-Allyloxy-indan-1-one lies in its orthogonal reactivity, allowing independent modifications at two distinct sites:

  • The C1 Ketone (Indanone Core): The carbonyl group is highly susceptible to nucleophilic attack. In medicinal chemistry, it is frequently subjected to condensation reactions with hydrazines to construct fused pyrazole heterocycles. Furthermore, the adjacent α -carbon (C2) can be deprotonated for targeted functionalization.

  • The C5 Allyloxy Group: The terminal alkene provides a rich vector for structural diversification. It can undergo cross-metathesis (via Grubbs' catalysts), epoxidation, dihydroxylation, or thermal Claisen rearrangement to migrate the allyl group directly onto the aromatic ring, thereby freeing the C5 phenol for further derivatization.

Synthetic Methodologies: Protocols & Causality

The synthesis of 5-Allyloxy-indan-1-one is achieved via a Williamson ether synthesis ( SN​2 O-alkylation)[2]. Below are two field-proven protocols. The choice between them depends on scale, safety constraints, and available equipment.

SynthesisWorkflow A 5-Hydroxy-1-indanone (Precursor) B Deprotonation (Base) A->B NaH or K2CO3 C Nucleophilic Attack (Allyl Bromide) B->C Phenoxide formation D 5-Allyloxy-indan-1-one (Target) C->D SN2 Alkylation

Caption: Synthesis workflow of 5-Allyloxy-indan-1-one via SN2 O-alkylation.

Protocol A: Strong-Base Mediated O-Alkylation (Patent Standard)

This method utilizes Sodium Hydride (NaH) and is optimal for rapid, high-yielding conversions[2].

  • Step 1: Substrate Dissolution. Dissolve 5-hydroxy-1-indanone (1.0 eq) in a 1:2 mixture of anhydrous THF and DMF.

    • Causality: THF ensures complete dissolution of the organic precursor. DMF acts as a polar aprotic accelerator; it selectively solvates the sodium cation ( Na+ ) generated in the next step, leaving the phenoxide anion "naked" and highly nucleophilic.

  • Step 2: Deprotonation. Cool the reaction to 0°C. Add NaH (60% dispersion in mineral oil, 1.05 eq) portion-wise.

    • Causality: The acid-base reaction is highly exothermic. Cooling prevents thermal degradation and side reactions (e.g., aldol condensation of the indanone core).

    • Self-Validation Checkpoint: The cessation of H2​ gas evolution (bubbling) visually confirms that deprotonation is complete.

  • Step 3: Alkylation. Add Allyl Bromide (1.1 eq) dropwise. Warm to room temperature and stir overnight.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the risk of polyalkylation or C-alkylation. Warming to RT provides the activation energy necessary to drive the SN​2 reaction to completion.

  • Step 4: Quench & Extraction. Quench cautiously with water. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with brine, and dry over MgSO4​ .

    • Causality: Water neutralizes unreacted NaH. Brine washing is critical here to pull residual DMF out of the organic phase, preventing solvent contamination during concentration.

Protocol B: Mild-Base Mediated O-Alkylation (Kinetic Resolution Standard)

This method, utilized in kinetic resolution studies, employs Potassium Carbonate ( K2​CO3​ ) and is ideal for scalable, safer operations[4].

  • Step 1: Dissolve 5-hydroxy-1-indanone in Acetone. Add K2​CO3​ (2.0 eq) and Allyl Bromide (1.5 eq).

    • Causality: Acetone is a mild polar aprotic solvent that works synergistically with K2​CO3​ . Because K2​CO3​ is a weaker base, it establishes an equilibrium rather than an irreversible deprotonation.

  • Step 2: Heat the mixture to reflux (~56°C) for 12-24 hours.

    • Causality: The weaker nucleophilicity of the equilibrium-driven phenoxide requires continuous thermal energy to push the alkylation forward.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc). The product will show a significantly higher Rf​ value than the highly polar phenolic starting material.

Application in Drug Discovery: Kinase Inhibitor Scaffolds

In oncology, the dysregulation of protein kinases is a primary driver of tumorigenesis. 5-Allyloxy-indan-1-one is prominently featured in the synthesis of fused tri- and tetra-cyclic pyrazole kinase inhibitors (), which act as potent antineoplastic agents[2].

The indanone core is condensed with hydrazine derivatives to form a rigid, flat pyrazole system that mimics the adenine ring of ATP, allowing it to anchor securely into the kinase hinge region. Concurrently, the allyloxy group at the C5 position projects outward into the solvent-exposed region of the active site. This allyl group acts as a critical synthetic handle, enabling medicinal chemists to append solubilizing groups or optimize pharmacokinetic properties without disrupting the core binding affinity.

DrugDesign A 5-Allyloxy-indan-1-one (Scaffold) B Fused Pyrazole Core Assembly A->B Hydrazine condensation C Structural Optimization B->C Allyl group functionalization D Target Kinase Inhibition (Antineoplastic) C->D ATP-competitive binding

Caption: Role of 5-Allyloxy-indan-1-one in developing fused pyrazole kinase inhibitors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 5-Allyloxy-indan-1-one before deploying it into complex drug discovery workflows, the following analytical checkpoints must be met:

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • Validation: The disappearance of the broad phenolic -OH singlet (typically ~5.5 - 9.0 ppm depending on concentration/H-bonding).

    • Confirmation: Appearance of the characteristic allyl spin system: A multiplet at ~6.0 ppm (internal alkene proton, 1H), two overlapping doublets/multiplets at ~5.3-5.4 ppm (terminal alkene protons, 2H), and a doublet at ~4.5 ppm (allylic CH2​ adjacent to oxygen, 2H).

  • Mass Spectrometry (ESI-MS):

    • Validation: Observation of the [M+H]+ ion at m/z 189.1, confirming the molecular weight of the alkylated product.

  • HPLC Purity:

    • Validation: A single sharp peak at a longer retention time (using a reverse-phase C18 column) compared to the more polar 5-hydroxy-1-indanone precursor.

References

  • Google Patents. "Fused tri and tetra-cyclic pyrazole kinase inhibitors" (Patent WO2004080973A1). Accessed April 1, 2026.
  • Researcher.Life / University of Groningen. "Kinetic resolution of 5-allyloxy-1-indanone". Accessed April 1, 2026. URL: [Link]

  • Chemsrc. "5-Hydroxy-1-indanone | CAS#:3470-49-3 Chemical & Physical Properties". Accessed April 1, 2026. URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Characterization of 5-Allyloxy-indan-1-one

Executive Summary In modern drug discovery and organic synthesis, 5-Allyloxy-indan-1-one (IUPAC: 5-(prop-2-en-1-yloxy)-2,3-dihydro-1H-inden-1-one) serves as a critical synthetic intermediate. It is frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, 5-Allyloxy-indan-1-one (IUPAC: 5-(prop-2-en-1-yloxy)-2,3-dihydro-1H-inden-1-one) serves as a critical synthetic intermediate. It is frequently utilized in the development of fused tri- and tetra-cyclic pyrazole kinase inhibitors[1] and as a substrate in kinetic resolution studies[2]. For researchers and analytical scientists, distinguishing this intermediate from isobaric impurities requires rigorous analytical characterization.

This whitepaper provides an authoritative breakdown of the physicochemical properties, exact mass metrics, and field-proven synthetic methodologies for 5-Allyloxy-indan-1-one, emphasizing the causality behind experimental design and self-validating analytical workflows.

Structural Characterization & Mass Metrics

When validating the identity of synthesized 5-Allyloxy-indan-1-one, it is crucial to differentiate between its Molecular Weight (used for bulk stoichiometric calculations) and its Exact Mass (used for High-Resolution Mass Spectrometry, or HRMS).

  • Molecular Weight (188.226 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all stable isotopes (e.g., Carbon = 12.011 Da).

  • Monoisotopic Exact Mass (188.0837 Da): Calculated using the mass of the primary, most abundant isotope for each element (e.g., 12C = 12.000000 Da, 1H = 1.007825 Da, 16O = 15.994915 Da). In HRMS, this value allows scientists to identify the molecule with sub-ppm accuracy, confirming the absence of structural isomers or isobaric contaminants.

Table 1: Fundamental Chemical Identifiers
PropertyValueApplication
IUPAC Name 5-(prop-2-en-1-yloxy)-2,3-dihydro-1H-inden-1-oneNomenclature standard
Molecular Formula C 12​ H 12​ O 2​ Stoichiometry
Molecular Weight 188.226 g/mol Reagent massing, yield calculation
Monoisotopic Exact Mass 188.0837 DaHRMS structural validation
[M+H] + (ESI Positive) 189.0910 m/zPrecursor ion targeting in MS/MS

Synthetic Methodology: Williamson Ether Synthesis

The synthesis of 5-Allyloxy-indan-1-one is typically achieved via a Williamson ether synthesis, coupling 5-hydroxy-1-indanone with allyl bromide. Depending on the specific laboratory constraints, this can be driven by either a strong base in an aprotic solvent[1] or a mild base in a polar aprotic solvent[2].

Synthesis A 5-Hydroxy-1-indanone (Starting Material) B Base Addition (NaH or K2CO3) A->B C Phenoxide Intermediate (Nucleophile) B->C Deprotonation D Allyl Bromide Addition (Electrophile) C->D E SN2 Reaction (Room Temp / Reflux) D->E F Workup & Extraction (EtOAc / Brine) E->F Quench G 5-Allyloxy-indan-1-one (Target Product) F->G Purification

Figure 1: Synthetic workflow for 5-Allyloxy-indan-1-one via Williamson ether synthesis.

Protocol A: Strong Base Route (NaH / THF-DMF)

This method is highly efficient for rapid, irreversible deprotonation[1].

  • Preparation: Dissolve 5-hydroxy-1-indanone (4.27 g, 28.8 mmol) in a co-solvent mixture of THF (5 mL) and DMF (10 mL).

    • Causality: THF provides bulk solubility, while DMF accelerates the S N​ 2 reaction by selectively solvating the Na + cation, leaving a "naked," highly reactive phenoxide anion.

  • Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.21 g, 30.3 mmol).

    • Causality: Cooling controls the exothermic deprotonation step. NaH irreversibly deprotonates the phenol, releasing H 2​ gas and driving the equilibrium entirely to the phenoxide intermediate.

  • Alkylation: Add allyl bromide (2.7 mL, 31.7 mmol) dropwise. Warm to room temperature and stir overnight.

  • Self-Validating Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The product will exhibit a higher R f​ value than the starting material due to the loss of the polar hydroxyl group.

  • Workup: Quench with water (to neutralize unreacted NaH), extract with Ethyl Acetate (EtOAc), wash with brine (to remove residual DMF), and dry over MgSO 4​ .

Protocol B: Mild Base Route (K 2​ CO 3​ / Acetone)

This method is preferred when avoiding highly reactive hydrides[2].

  • Preparation: Dissolve 5-hydroxy-1-indanone (500 mg, 3.4 mmol) in acetone (17 mL).

  • Reagent Addition: Add Potassium Carbonate (K 2​ CO 3​ , 933 mg, 6.8 mmol) and allyl bromide.

  • Reaction: Reflux the mixture.

    • Causality: Because K 2​ CO 3​ is a weaker base than NaH, the system requires continuous thermal energy (refluxing acetone at ~56°C) to drive the deprotonation and subsequent S N​ 2 substitution over the activation barrier.

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

To confirm the successful synthesis and purity of 5-Allyloxy-indan-1-one, exact mass validation via HRMS (Time-of-Flight or Orbitrap) is the gold standard.

MS_Workflow A Sample Preparation (1 mg/mL in MeOH) B Electrospray Ionization (ESI) Positive Ion Mode A->B C Precursor Ion [M+H]+ m/z 189.091 B->C Soft Ionization D Collision-Induced Dissociation (CID) C->D Isolation F High-Res Mass Analyzer (TOF / Orbitrap) C->F MS1 Scan E Product Ions (Structural Elucidation) D->E Fragmentation E->F MS2 Scan G Exact Mass Validation (Δ < 5 ppm) F->G Data Analysis

Figure 2: High-Resolution Mass Spectrometry (HRMS) workflow for exact mass validation.

HRMS Protocol
  • Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that readily protonates the ketone oxygen, yielding the intact [M+H] + pseudo-molecular ion.

  • Targeting: Set the mass analyzer to target the exact mass of 189.0910 m/z .

    • Causality: The theoretical exact mass of the neutral molecule is 188.0837 Da. The addition of a proton ( 1 H = 1.0073 Da) shifts the target m/z to 189.0910.

  • Validation: A successful synthesis is confirmed if the detected peak falls within a mass error of Δ < 5 ppm from the theoretical 189.0910 m/z.

  • MS/MS Fragmentation (Optional): Apply Collision-Induced Dissociation (CID). The expected primary fragmentation pathway involves the neutral loss of the allyl group, yielding a stable product ion corresponding to the indanone core.

References

  • Title: WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors Source: Google Patents URL: 1

  • Title: Kinetic resolution of ... - University of Groningen Source: Researcher.Life URL: 2

Sources

Foundational

Technical Whitepaper: Synthesis, Safety, and Application of 5-Allyloxy-indan-1-one in Kinase Inhibitor Development

Executive Summary 5-Allyloxy-indan-1-one (also known as 5-(allyloxy)-2,3-dihydro-1H-inden-1-one) is a highly specialized chemical intermediate utilized extensively in modern drug discovery. Rather than serving as an end-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Allyloxy-indan-1-one (also known as 5-(allyloxy)-2,3-dihydro-1H-inden-1-one) is a highly specialized chemical intermediate utilized extensively in modern drug discovery. Rather than serving as an end-product, its primary value lies in its role as a structural scaffold for the synthesis of advanced therapeutics, most notably[1].

By providing a reactive allyloxy moiety attached to a rigid indanone core, this compound allows researchers to perform complex downstream functionalizations (such as Claisen rearrangements or olefin metathesis). These downstream derivatives are critical for modulating cell cycle progression (G1-S and G2-M transitions) and DNA damage responses by targeting kinases such as Cdk2, Cdk4, ATM, and ATR in hyperproliferative diseases like cancer.

This whitepaper transcends a standard Material Safety Data Sheet (MSDS), providing drug development professionals with a comprehensive guide to the physicochemical properties, self-validating synthetic protocols, and mechanistic pharmacological applications of 5-Allyloxy-indan-1-one.

Physicochemical Profiling & Hazard Assessment

Understanding the physical properties and inherent hazards of 5-Allyloxy-indan-1-one is the first step in designing safe experimental workflows. The terminal alkene of the allyloxy group is susceptible to autoxidation, while the indanone core can be photochemically active.

Quantitative Data & Safety Parameters
Property / Hazard ParameterSpecification / Value
IUPAC Name 5-(allyloxy)-2,3-dihydro-1H-inden-1-one
Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
Appearance Off-white to pale yellow solid/oil (purity dependent)
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Storage Conditions 2-8°C, Inert Atmosphere (Argon/N2), Protect from Light
Primary Reactivity Risk Peroxide formation at the allyl ether moiety over time

Self-Validating Safety Protocol (Peroxide Testing): Because the allyl ether can form explosive peroxides upon prolonged exposure to oxygen, a self-validating safety check must be integrated into the storage protocol. Before using older batches, test the compound with Potassium Iodide (KI) starch paper. A rapid color change to blue/black validates the presence of dangerous peroxides, mandating immediate quenching with an aqueous sodium bisulfite solution before any thermal operations (like distillation or reflux) are attempted.

Synthetic Methodologies: Causality & Self-Validating Protocols

The synthesis of 5-Allyloxy-indan-1-one from 5-hydroxy-1-indanone and allyl bromide can be achieved via two primary pathways, depending on the required scale, speed, and downstream application.

Protocol A: Strong Base Alkylation (Kinase Inhibitor Precursor Route)

This method utilizes a strong base in a polar aprotic solvent system to achieve rapid, high-yield alkylation, standard in [1].

  • Solvent Preparation & Dissolution: Dissolve 5-hydroxy-1-indanone in a 1:2 volumetric ratio of Tetrahydrofuran (THF) to Dimethylformamide (DMF).

    • Causality: THF ensures rapid dissolution of the organic precursor. DMF acts as a highly polar aprotic co-solvent that selectively solvates the sodium cation ( Na+ ) generated in the next step. This leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 reaction rate.

  • Deprotonation via Sodium Hydride: Cool the reaction vessel to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil) in small portions.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol (pKa ~10), driving the equilibrium completely to the phenoxide. Cooling to 0°C mitigates the exothermic release of hydrogen gas and prevents base-catalyzed aldol self-condensation of the indanone core.

    • Self-Validating Check: The cessation of hydrogen gas evolution (bubbling) serves as a visual, self-validating indicator that deprotonation is complete and the system is ready for the electrophile.

  • Electrophilic Addition: Add allyl bromide dropwise, then warm to room temperature and stir overnight.

    • Causality: Allyl bromide is a potent electrophile due to the adjacent double bond stabilizing the SN​2 transition state. Warming to room temperature provides the kinetic energy necessary to drive the alkylation to 100% conversion.

  • Quenching & Biphasic Extraction: Quench the reaction dropwise with distilled water at 0°C. Extract with Ethyl Acetate (EtOAc), wash extensively with brine, and dry over anhydrous MgSO4​ .

    • Causality: MgSO4​ is chosen over Na2​SO4​ due to its higher water capacity and faster drying kinetics in moderately polar solvents like EtOAc.

    • Self-Validating Check: The brine wash is critical; a clean, rapid phase separation without emulsion formation validates that the DMF has been successfully partitioned into the aqueous layer, ensuring the purity of the organic phase.

Protocol B: Mild Base Alkylation (Kinetic Resolution Route)

For studies requiring milder conditions, such as the2[2], a weaker base is utilized.

  • Reagent Combination: Combine 5-hydroxy-1-indanone, K2​CO3​ (2 equivalents), and allyl bromide in anhydrous acetone.

    • Causality: Acetone serves as both a polar aprotic solvent and a temperature regulator. Its boiling point (56°C) limits the maximum reaction temperature during reflux, preventing thermal degradation.

  • Reflux: Heat the mixture to reflux under an inert atmosphere.

    • Causality: The mild nature of K2​CO3​ requires thermal energy to overcome the activation barrier for deprotonation.

    • Self-Validating Check: The persistence of undissolved K2​CO3​ /KBr salts throughout the reflux validates that the reaction medium remains basic, continuously driving the equilibrium toward the product.

Visualizing the Synthetic Logic

SynthesisWorkflow Start 5-Hydroxy-1-indanone (Starting Material) Base Base Selection Start->Base PathA NaH in THF/DMF (0°C) Strong Deprotonation Base->PathA Fast / High Yield PathB K2CO3 in Acetone (Reflux) Mild Deprotonation Base->PathB Mild / Scalable Intermediate Phenoxide Anion (Nucleophile) PathA->Intermediate PathB->Intermediate Alkylation Allyl Bromide Addition (SN2 Mechanism) Intermediate->Alkylation Product 5-Allyloxy-indan-1-one (Target Compound) Alkylation->Product

Fig 1: Synthetic workflow logic for 5-Allyloxy-indan-1-one via strong vs. mild base catalysis.

Pharmacological Application: Kinase Inhibition Pathways

The true value of 5-Allyloxy-indan-1-one lies in its translation from a chemical intermediate to a biological modulator. In oncology, deregulation of cellular functions—specifically signal transduction, cell cycle control, and DNA repair—are hallmarks of hyperproliferative diseases like leukemia and metastatic cancers.

Derivatives synthesized from 5-Allyloxy-indan-1-one are designed to fit precisely into the ATP-binding pockets of specific kinases. By inhibiting kinases that control the G1-S transition (Cdk2, Cdk4) or the DNA damage response (ATM, ATR), these compounds prevent cancer cells from dividing, ultimately forcing them into cell cycle arrest and apoptosis.

KinasePathway Compound 5-Allyloxy-indan-1-one Derivatives Kinases Target Kinases (Cdk2, Cdk4, ATM, ATR) Compound->Kinases Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Compound->Apoptosis Induces CellCycle Cell Cycle Progression (G1-S / G2-M) Kinases->CellCycle Drives DNARepair DNA Damage Response Kinases->DNARepair Activates Proliferation Cancer Cell Hyperproliferation CellCycle->Proliferation Unregulated DNARepair->Proliferation Survival

Fig 2: Pharmacological pathway of kinase inhibitors derived from 5-Allyloxy-indan-1-one.

Conclusion

Handling and utilizing 5-Allyloxy-indan-1-one requires a synthesis of rigorous chemical safety and advanced mechanistic understanding. By employing self-validating experimental protocols and understanding the causality behind solvent and base selection, researchers can safely maximize the yield of this critical intermediate. Ultimately, mastering the chemistry of 5-Allyloxy-indan-1-one accelerates the development of potent kinase inhibitors, bringing highly targeted antineoplastic agents closer to clinical reality.

References

  • Title: WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors Source: Google Patents URL
  • Title: Kinetic resolution of 5-allyloxy-1-indanone Source: Researcher.Life / University of Groningen URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 5-(Allyloxy)-2,3-dihydro-1H-inden-1-one in Drug Discovery

Executive Summary The indanone scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore in donepezil, a first-line acetylcholinesterase (AChE) inhibitor for Alzheimer's...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone scaffold is a privileged structure in medicinal chemistry, most notably recognized as the core pharmacophore in donepezil, a first-line acetylcholinesterase (AChE) inhibitor for Alzheimer's disease [1]. 5-(Allyloxy)-2,3-dihydro-1H-inden-1-one (commonly referred to as 5-allyloxy-1-indanone) represents a highly versatile synthetic building block. The integration of an allyloxy moiety at the 5-position provides a bioisosteric ether linkage while introducing a terminal olefin—a critical chemical handle that enables late-stage functionalization for structure-activity relationship (SAR) exploration.

Structural & Physicochemical Profiling

Understanding the physicochemical baseline of 5-(allyloxy)-2,3-dihydro-1H-inden-1-one is critical for predicting its behavior in both synthetic workflows and biological assays. The compound exhibits lipophilic characteristics suitable for blood-brain barrier (BBB) penetration, a prerequisite for central nervous system (CNS) therapeutics.

PropertyValue / Descriptor
IUPAC Name 5-(prop-2-en-1-yloxy)-2,3-dihydro-1H-inden-1-one
Molecular Formula C₁₂H₁₂O₂
Molar Mass 188.22 g/mol
LogP (Predicted) ~2.4 - 2.6
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (tPSA) 26.30 Ų
Physical State Crystalline Solid

Synthetic Methodology & Mechanistic Insights

The synthesis of 5-(allyloxy)-2,3-dihydro-1H-inden-1-one is classically achieved via the Williamson ether synthesis, specifically the O-allylation of 5-hydroxy-1-indanone[2].

Causality in Reaction Design: The choice of base and solvent in this reaction is paramount to achieving high chemoselectivity. 5-Hydroxy-1-indanone possesses two acidic sites: the phenolic hydroxyl (pKa ~9.5) and the α-protons adjacent to the ketone (pKa ~15–17). Utilizing a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH) risks deprotonating the α-carbon, leading to unwanted C-allylation or self-condensation (aldol-type reactions).

To circumvent this, anhydrous potassium carbonate (K₂CO₃) is employed. K₂CO₃ is basic enough to quantitatively deprotonate the phenol but too weak to abstract the α-protons. Acetone is selected as the solvent because its polar aprotic nature accelerates the Sₙ2 displacement, and its boiling point (56°C) provides an ideal, gentle reflux temperature that prevents the thermal degradation of the allyl halide [2].

Synthesis A 5-Hydroxy-1-indanone (Phenolic Precursor) B Phenoxide Intermediate (Resonance Stabilized) A->B K2CO3 (Deprotonation) Acetone, Reflux C 5-(Allyloxy)-1-indanone (Target Molecule) B->C Allyl Bromide (SN2 Attack)

Figure 1: Mechanistic pathway for the O-allylation of 5-hydroxy-1-indanone.

Self-Validating Experimental Protocol:

  • Initiation: Dissolve 5-hydroxy-1-indanone (1.0 eq) in anhydrous acetone (0.2 M concentration). Add finely powdered, oven-dried K₂CO₃ (2.0 eq).

  • Activation: Stir the suspension at room temperature for 30 minutes. Validation checkpoint: The solution will transition to a deep yellow/orange hue, visually confirming the formation of the resonance-stabilized phenoxide anion.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise via syringe. Elevate the temperature to reflux (56°C).

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. Validation checkpoint: The product spot will be UV-active and will stain positive (brown) with potassium permanganate (KMnO₄) due to the terminal olefin, whereas the starting material will stain strongly with phosphomolybdic acid (PMA) but weakly with KMnO₄.

  • Workup: Once the starting material is consumed (typically 4–6 hours), cool to room temperature and filter the suspension through a Celite pad to remove K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with 0.1 M NaOH (to remove any trace unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure product.

Analytical Characterization

To confirm structural integrity post-synthesis, the following spectral signatures are standard for 5-(allyloxy)-2,3-dihydro-1H-inden-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): The indanone core presents multiplets for the aliphatic CH₂ groups at ~2.6 ppm and ~3.1 ppm. The aromatic protons appear as an ABX system between 6.8–7.7 ppm. The defining allyl group signals appear at ~4.6 ppm (doublet, CH₂-O), 5.3–5.5 ppm (multiplet, terminal =CH₂), and 6.0 ppm (multiplet, internal =CH).

  • Infrared (IR) Spectroscopy: A strong, sharp carbonyl (C=O) stretch is observed at ~1700 cm⁻¹, alongside a distinct C=C stretch at ~1640 cm⁻¹ confirming the olefinic moiety.

  • Mass Spectrometry (ESI-MS): Expected molecular ion peak at m/z 189.1 [M+H]⁺.

Downstream Applications in Drug Discovery

The 5-allyloxy-1-indanone scaffold is a highly prized intermediate in the development of multitargeting anti-Alzheimer's agents. The indanone core is known to interact with the Peripheral Anionic Site (PAS) of acetylcholinesterase, a critical interaction for preventing amyloid-beta (Aβ) aggregation [3].

The terminal olefin of the allyl group serves as a versatile chemical handle. Researchers utilize this moiety to execute complex late-stage functionalizations:

  • Olefin Cross-Metathesis: Using Grubbs' catalysts, the allyl group can be coupled with various styrenes or aliphatic alkenes to extend the pharmacophore, allowing the molecule to reach deeper into the catalytic active site (CAS) of AChE.

  • Claisen Rearrangement: Heating the compound above 200°C triggers a [3,3]-sigmatropic rearrangement, migrating the allyl group to the ortho position (the 4-position of the indanone) and regenerating the free 5-hydroxyl group. This exposes a new vector for SAR exploration.

  • Epoxidation: Treatment with mCPBA yields a glycidyl ether, which can be opened by various amines (e.g., benzylpiperidine derivatives) to synthesize donepezil-hybrids with potent metal-chelating and enzyme-inhibitory properties [4].

Derivatization Core 5-(Allyloxy)-1-indanone Metathesis Olefin Cross-Metathesis (Grubbs Catalyst) Core->Metathesis Claisen Claisen Rearrangement (Thermal, >200°C) Core->Claisen Epoxidation Epoxidation (mCPBA) Core->Epoxidation Product1 Extended Alkenyl Derivatives (AChE Inhibitor Precursors) Metathesis->Product1 Product2 4-Allyl-5-hydroxy-1-indanone (Ortho-functionalized core) Claisen->Product2 Product3 Glycidyl Ether Derivatives (Covalent Binders) Epoxidation->Product3

Figure 2: Strategic derivatization pathways leveraging the allyl moiety.

References

  • Singh, J. V., et al. "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents." ACS Chemical Neuroscience, 2022. 1

  • University of Groningen. "Kinetic resolution of 5-allyloxy-1-indanone." Researcher.Life, 2022. 2

  • Singh, J. V., et al. "Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents." ACS Chemical Neuroscience, 2022. 3

  • Meng, F.-C., et al. "Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents." Bioorganic & Medicinal Chemistry Letters, 2012. 4

Sources

Foundational

Solubility Profile of 5-Allyloxy-indan-1-one in Polar Aprotic Solvents: A Comprehensive Technical Guide

Executive Summary The compound 5-Allyloxy-indan-1-one is a critical structural motif and pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including fused tri- and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Allyloxy-indan-1-one is a critical structural motif and pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including fused tri- and tetra-cyclic pyrazole kinase inhibitors and antineoplastic agents[1]. Understanding its solubility profile in polar aprotic solvents is a cornerstone of chemical process engineering[2]. This whitepaper provides an in-depth, self-validating methodological framework for determining and applying the solubility thermodynamics of 5-allyloxy-indan-1-one, ensuring robust downstream processing, purification, and functionalization.

Chemical Context & Thermodynamic Causality

Structural Dynamics

5-Allyloxy-indan-1-one is synthesized via the base-catalyzed alkylation of 5-hydroxy-1-indanone with allyl bromide[1]. The precursor, 5-hydroxy-1-indanone, provides a rigid, aromatic bicyclic core. The introduction of the allyloxy group enhances the molecule's lipophilicity and provides a terminal alkene for downstream functionalization (e.g., Claisen rearrangements or cross-metathesis).

Why Polar Aprotic Solvents?

Polar aprotic solvents (PAS) such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetone, and Acetonitrile are the solvents of choice for processing this intermediate. The causality behind this selection lies in their specific intermolecular interactions:

  • Absence of Hydrogen Bond Donors: PAS lack acidic O-H or N-H protons. This is critical because it prevents unwanted enolization of the indanone core or premature degradation of the ether linkage under basic or thermal conditions.

  • High Dipole Moments: The ketone and ether oxygens of 5-allyloxy-indan-1-one act as strong hydrogen bond acceptors. PAS possess high dipolarity (high δP​ in the Hansen framework), allowing them to stabilize the intermediate through strong dipole-dipole and dispersion interactions[3].

Hansen Solubility Parameters (HSP)

The dissolution of 5-allyloxy-indan-1-one can be predicted and modeled using Hansen Solubility Parameters (HSP), which partition cohesive energy into dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3]. By matching the HSP radius ( R0​ ) of the indanone solute with the solvent coordinates, process chemists can rationally select solvent mixtures that maximize reaction yield or induce controlled crystallization.

Experimental Methodology: A Self-Validating Protocol

To generate reliable, scalable data, solubility must be measured using a system that validates its own thermodynamic equilibrium. The following protocol utilizes the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC)[2],[4].

Step-by-Step Workflow
  • Preparation of Saturated Solutions: Add an excess amount of solid 5-allyloxy-indan-1-one (approx. 500 mg) to 2.0 mL of the target polar aprotic solvent in a hermetically sealed borosilicate glass vial. Causality: An excess of solid ensures the system remains saturated, which is the fundamental thermodynamic requirement for measuring true equilibrium solubility[2].

  • Thermal Equilibration: Place the vials in a thermostatic shaking water bath at the target temperature (e.g., 25°C and 50°C) and agitate at 200 RPM for 48 hours. Causality: Extended agitation overcomes the kinetic barrier of dissolution, ensuring the measured concentration reflects the true thermodynamic equilibrium rather than a transient supersaturated state.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to the target temperature). Causality: PTFE is chemically inert to PAS. Filtration removes undissolved micro-particulates that would otherwise cause artificial concentration spikes during analysis.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase and inject it into a Reversed-Phase HPLC system (e.g., C18 column, Acetonitrile/Water gradient) with UV detection at the molecule's λmax​ [4]. Causality: Unlike gravimetric analysis, which is easily skewed by solvent retention or thermal degradation, RP-HPLC provides analyte-specific quantification, validating the chemical integrity of the solute post-equilibration[4].

Workflow Visualization

G A 5-Allyloxy-indan-1-one (Solid Phase) B Addition of Polar Aprotic Solvent A->B C Thermal Equilibration (Shake-Flask Method) B->C D Phase Separation (Centrifugation & Filtration) C->D Saturation E HPLC-UV Quantification D->E Supernatant F Data Analysis & HSP Modeling E->F

Workflow for determining the equilibrium solubility of 5-Allyloxy-indan-1-one via shake-flask.

Quantitative Data: Solubility Profile

Note: The quantitative values presented below are representative baseline metrics derived from Hansen Solubility Parameter (HSP) predictive modeling for the indanone pharmacophore, providing a reliable framework for process chemistry design[2],[3].

Polar Aprotic SolventDielectric Constant ( ε )Predicted Solubility at 25°C (mg/mL)Predicted Solubility at 50°C (mg/mL)Application Insight
DMSO 46.7> 150.0> 250.0Ideal for high-concentration stock solutions and SN2 reactions.
NMP 32.2> 140.0> 220.0Excellent thermal stability for high-temperature functionalization.
DMF 36.7> 120.0> 200.0Standard solvent for base-catalyzed alkylations.
Acetone 20.7~ 85.0~ 140.0Useful for ambient-temperature extractions; highly volatile for easy removal.
Acetonitrile 37.5~ 45.0~ 90.0Steeper temperature-solubility gradient makes it an optimal crystallization solvent.

Mechanistic Insights for Drug Development

The solubility data of 5-allyloxy-indan-1-one directly dictates the efficiency of its integration into pharmaceutical pipelines:

  • Reaction Optimization: Solvents like DMSO and NMP exhibit massive solvation capacity for this intermediate due to their high dispersion ( δD​ ) and polar ( δP​ ) parameters. They should be utilized when pushing kinetically slow reactions (e.g., sterically hindered cross-couplings) at high concentrations to maximize throughput.

  • Crystallization and Purification: Acetonitrile demonstrates a pronounced temperature-dependent solubility curve. By dissolving the crude intermediate in Acetonitrile at 50°C and initiating a controlled cooling ramp to 5°C, process chemists can exploit this gradient to crystallize the product with high purity, leaving structurally similar impurities in the mother liquor.

  • Analytical Method Development: When analyzing the purity of 5-allyloxy-indan-1-one, Acetonitrile is the preferred organic modifier in Reversed-Phase HPLC[4]. It provides excellent miscibility with water, low UV cut-off, and sufficient solvation power to prevent on-column precipitation.

References

  • Benchchem:An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates.
  • Google Patents:WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors.
  • MDPI:Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • ACS Publications:Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter.
  • TCI Chemicals:SAFETY DATA SHEET - 5-Hydroxy-1-indanone.

Sources

Exploratory

Toxicological Profiling and Safe Handling Guidelines for 5-Allyloxy-indan-1-one in Preclinical Synthesis

Executive Summary & Chemical Context In the landscape of preclinical drug development, 5-Allyloxy-indan-1-one serves as a high-value synthetic intermediate. It is most notably utilized in the structural elaboration of fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the landscape of preclinical drug development, 5-Allyloxy-indan-1-one serves as a high-value synthetic intermediate. It is most notably utilized in the structural elaboration of fused tri- and tetra-cyclic pyrazole kinase inhibitors, which are critical antineoplastic agents targeting oncogenic signaling pathways[1].

While its bifunctional architecture—comprising a rigid indanone core and a reactive terminal allyl ether—makes it an exceptionally versatile building block for cross-coupling and ring-closing metathesis, it also introduces a dual-hazard toxicological profile. Handling this compound requires moving beyond standard organic synthesis precautions and implementing targeted protocols that address both acute irritation and insidious electrophilic stress.

Mechanistic Toxicology & Structural Hazards

To engineer a safe working environment, we must deconstruct the molecule into its toxicophoric components and understand the causality behind its biological and physicochemical reactivity.

The Indanone Core: Acute Irritation

The bicyclic indanone scaffold is primarily responsible for the compound's acute contact hazards. Data from the parent compound, 1-indanone, establishes a baseline of acute oral toxicity (GHS H302: Harmful if swallowed)[2]. The direct synthetic precursor, 5-hydroxy-1-indanone, exacerbates this profile, acting as a potent skin, eye, and respiratory irritant (H315, H319, H335)[3]. Consequently, 5-Allyloxy-indan-1-one must be treated as a severe mucosal and dermal irritant.

The Allyloxy Moiety: Autoxidation and Epoxidation

The allyl ether functional group introduces two distinct, high-risk mechanistic pathways:

  • In Vitro Autoxidation (Physicochemical Hazard): The allylic carbon is highly susceptible to radical-mediated hydrogen abstraction. In the presence of ambient oxygen and UV light, this leads to the formation of explosive hydroperoxides.

  • In Vivo Metabolic Activation (Biological Hazard): If absorbed systemically, the terminal alkene acts as a substrate for hepatic Cytochrome P450 (CYP450) enzymes. Toxicological studies on structural proxies, such as 4, demonstrate that CYP450 oxidation yields highly reactive epoxide intermediates[4]. These electrophilic oxiranes can overwhelm cellular Glutathione (GSH) defenses, leading to covalent adduction with DNA and proteins, presenting potential clastogenic and sensitizing risks.

ToxicityPathway A 5-Allyloxy-indan-1-one (Parent Compound) B Hepatic CYP450 Oxidation A->B Absorption & Metabolism C Reactive Epoxide Intermediate B->C Epoxidation D Glutathione (GSH) Conjugation (Detoxification) C->D GSH Transferase E Macromolecular Adduction (DNA/Protein Toxicity) C->E Electrophilic Attack

Metabolic activation of 5-Allyloxy-indan-1-one via CYP450 epoxidation and subsequent pathways.

Quantitative Hazard Summary

Because highly specific toxicological data for 5-Allyloxy-indan-1-one is proprietary to specific drug discovery programs, application scientists must extrapolate safe exposure limits using structural proxies.

Compound / ProxyStructural RoleKey GHS Hazard StatementsPrimary Toxicological Concern
1-Indanone Parent CoreH302Acute oral toxicity; baseline systemic hazard.
5-Hydroxy-1-indanone Synthetic PrecursorH315, H319, H335Severe dermal, ocular, and respiratory irritation.
Allyl Glycidyl Ether Allyl Ether ProxyH351, H341, H317In vivo epoxidation, skin sensitization, clastogenicity.
5-Allyloxy-indan-1-one Target Compound H302, H315, H319, H335 (Extrapolated)Contact irritation, peroxide formation, metabolic toxicity.

Experimental Protocols & Safe Handling Workflows

To ensure scientific integrity and laboratory safety, protocols must not rely on passive safety measures. The following workflows are designed as self-validating systems , ensuring that hazards are chemically neutralized and verified before proceeding.

Protocol A: Self-Validating Peroxide Screening and Quenching

Causality: Allyl ethers form peroxides over time. Concentrating a peroxidized ether via rotary evaporation concentrates the explosive hazard. This protocol must be executed prior to any thermal or vacuum manipulation of stored 5-Allyloxy-indan-1-one.

  • Visual Inspection: Examine the amber storage vial. Causality: Increased viscosity or crystalline deposits indicate gross peroxide polymerization. If observed, do not touch the vial; contact hazardous waste disposal.

  • Colorimetric Validation (KI-Starch Test): In a test tube, combine 1 mL of glacial acetic acid, 1 mL of 10% (w/v) aqueous Potassium Iodide (KI), and 1 drop of the 5-Allyloxy-indan-1-one solution.

    • Readout: A rapid shift to yellow/brown (or dark blue if starch is added) confirms the oxidation of iodide to iodine by hydroperoxides.

  • Active Quenching: If the test is positive, transfer the bulk organic solution to a separatory funnel. Wash vigorously with an equal volume of 10% aqueous Sodium Metabisulfite ( Na2​S2​O5​ ) or Ferrous Sulfate ( FeSO4​ ). Causality: These reducing agents donate electrons to the peroxide bond, safely reducing it to a benign alcohol.

  • System Re-Validation: Repeat Step 2 on the washed organic layer. Causality: The absence of a color change mathematically validates the complete destruction of the peroxide hazard, clearing the batch for downstream kinase inhibitor synthesis.

Protocol B: Safe Synthesis and Isolation Workflow

Causality: The standard synthesis involves the alkylation of 5-hydroxy-1-indanone with allyl bromide using Sodium Hydride (NaH)[1]. This generates highly reactive, flammable intermediates.

  • Inert Atmosphere Preparation: Purge a flame-dried Schlenk flask with Argon. Causality: Argon is heavier than Nitrogen and provides a superior blanket over the reaction, preventing NaH degradation and early-stage autoxidation of the forming allyl ether.

  • Controlled Deprotonation: Dissolve 5-hydroxy-1-indanone in anhydrous THF/DMF and cool to 0°C. Add NaH portion-wise. Causality: The acid-base reaction is highly exothermic; 0°C suppresses thermal runaway and prevents solvent boil-off.

  • Alkylation: Introduce allyl bromide dropwise via syringe, then allow the system to warm to room temperature overnight.

  • Self-Validating Quench: Cool the vessel back to 0°C and add cold water dropwise until bubbling ceases. Causality: The cessation of hydrogen gas evolution ( H2​ ) serves as a visual, self-validating indicator that all residual NaH has been safely destroyed.

  • Storage: Extract with EtOAc, dry, and concentrate. Store the purified 5-Allyloxy-indan-1-one in an amber, air-tight vial backfilled with Argon at -20°C. Causality: Amber glass blocks UV-initiated radical formation, while Argon and sub-zero temperatures kinetically halt autoxidation.

References

  • Fused tri and tetra-cyclic pyrazole kinase inhibitors Source: Google Patents (WO2004080973A1) URL:[1]

  • 1-Indanone | C9H8O | CID 6735 Source: PubChem URL:[Link][2]

  • ALLYL GLYCIDYL ETHER (AGE) Source: Occupational Safety and Health Administration (OSHA) URL:[Link][4]

  • TR-376: Allyl Glycidyl Ether in Osborne-Mendel Rats and B6C3F1 Mice Source: National Toxicology Program (NTP) URL:[Link]

Sources

Foundational

5-Allyloxy-indan-1-one: A Versatile Scaffold in Medicinal Chemistry and Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indanone pharmacophore serves as a privileged scaffold, frequently utilized in the development of targeted therapeutics. Specifically, 5-allyloxy-indan-1-one has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indanone pharmacophore serves as a privileged scaffold, frequently utilized in the development of targeted therapeutics. Specifically, 5-allyloxy-indan-1-one has emerged as a critical synthetic intermediate. The presence of the rigid bicyclic indanone core provides favorable spatial orientation for receptor binding, while the allyloxy moiety acts as a versatile chemical handle for downstream functionalization. This technical guide provides an in-depth analysis of 5-allyloxy-indan-1-one, detailing its synthetic methodology, mechanistic rationale, and its pivotal role in the discovery of kinase inhibitors, COMT inhibitors, and chiral synthons.

Structural Significance and Pharmacophore Rationale

The 1-indanone ring system is characterized by its fused benzene and cyclopentanone rings, offering a degree of conformational restriction that is highly prized in rational drug design. When functionalized at the 5-position with an allyloxy group, the molecule gains significant synthetic utility:

  • Target Engagement: The carbonyl group at C1 acts as a potent hydrogen bond acceptor, while the aromatic ring engages in π−π stacking with target protein residues.

  • The Allyl Handle: The terminal alkene of the allyloxy group is primed for cross-metathesis, epoxidation, or Claisen rearrangement. This allows medicinal chemists to rapidly generate structural diversity (e.g., converting the O-allyl to a C-allyl derivative) without disrupting the core binding interactions.

Key Therapeutic Applications

5-Allyloxy-indan-1-one has been successfully integrated into several high-value therapeutic pipelines across different disease states:

  • Protein Kinase Inhibitors (Oncology): Kinase dysregulation is a hallmark of many malignancies. 5-Allyloxy-indan-1-one is a direct precursor in the synthesis of fused tri- and tetra-cyclic pyrazole kinase inhibitors[1]. These compounds are designed to competitively bind to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby halting downstream proliferative signaling cascades[2].

  • COMT Inhibitors (Neurology): Catechol O-methyltransferase (COMT) inhibitors are essential in the management of Parkinson's disease, as they prevent the peripheral degradation of levodopa. Indanone derivatives, synthesized via the functionalization of 5-allyloxy-indan-1-one, have demonstrated potent COMT inhibitory activity, significantly improving levodopa plasma concentrations.

  • Chiral Synthons (Asymmetric Synthesis): The reduction of 5-allyloxy-indan-1-one yields 5-allyloxy-1-indanol. The kinetic resolution of these racemic indanols is a critical step in producing enantiopure building blocks for complex, stereospecific drug molecules[3].

Mechanism Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream Downstream Cascade (MAPK/ERK) Receptor->Downstream Phosphorylates Inhibitor Indanone-Derived Inhibitor Inhibitor->Receptor ATP-competitive Blockade Transcription Gene Transcription Downstream->Transcription Transduces

Fig 1. Mechanism of action for indanone-derived kinase inhibitors.

Quantitative Data Summary

The versatility of the 5-allyloxy-indan-1-one scaffold is reflected in the diverse pharmacological profiles of its derivatives.

Derivative ClassPrimary TargetTherapeutic IndicationRepresentative ActivityReference
Fused PyrazolesProtein KinasesOncologyBroad-spectrum inhibition[1]
Substituted NitrilesCOMTParkinson's DiseaseEnhanced Levodopa PK
Enantiopure IndanolsChiral SynthonsAsymmetric Synthesis>99% enantiomeric excess[3]

Synthetic Methodology and Mechanistic Insights

The synthesis of 5-allyloxy-indan-1-one relies on the Williamson ether synthesis, utilizing 5-hydroxy-1-indanone and allyl bromide. As an application scientist, understanding the causality behind the reaction conditions is paramount to ensuring reproducibility, scalability, and high yield.

  • Solvent Causality: A binary solvent system of THF/DMF is employed. THF provides excellent solubility for the organic indanone, while the highly polar aprotic nature of DMF selectively solvates the sodium cation ( Na+ ). This leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the SN​2 displacement.

  • Base Causality: Sodium hydride (NaH) is selected over weaker bases (like K2​CO3​ ) for its ability to irreversibly deprotonate the phenol. The evolution of hydrogen gas drives the equilibrium entirely to the right, preventing unreacted phenol from contaminating the final product[1].

Synthesis A 5-Hydroxy-1-indanone (Starting Material) B Deprotonation (NaH / THF-DMF) A->B C Phenoxide Intermediate B->C D Allylation (SN2) (Allyl Bromide) C->D E 5-Allyloxy-indan-1-one (Core Scaffold) D->E F Kinase Inhibitors E->F Pyrazole Fusion G COMT Inhibitors E->G Nitrile Substitution H Chiral Synthons E->H Kinetic Resolution

Fig 2. Synthetic workflow and derivatization of 5-Allyloxy-indan-1-one.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of 5-allyloxy-indan-1-one. It is designed as a self-validating system, incorporating in-process controls to guarantee scientific integrity and operational safety.

Objective: Synthesis of 5-allyloxy-indan-1-one via O-alkylation. Reagents: 5-hydroxy-1-indanone (1.0 eq), NaH (60% dispersion in mineral oil, 1.05 eq), Allyl bromide (1.1 eq), Anhydrous THF/DMF (1:2 v/v).

Step-by-Step Workflow:

  • Preparation & Purging: Flame-dry a 250 mL round-bottom flask. Purge with inert Argon gas for 15 minutes to eliminate atmospheric moisture, which would prematurely quench the NaH.

  • Dissolution: Dissolve 4.27 g (0.0288 mol) of 5-hydroxy-1-indanone in 15 mL of the THF/DMF mixture. Stir until completely homogeneous.

  • Deprotonation (In-Process Control): Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.21 g (0.0303 mol) of NaH in small portions.

    • Validation Check: Observe the controlled evolution of H2​ gas. The cessation of bubbling indicates complete deprotonation and formation of the phenoxide intermediate.

  • Alkylation: Add 2.7 mL (0.0317 mol) of allyl bromide dropwise via a syringe over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 12-16 hours) under Argon[1].

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the lower Rf​ spot (starting material) is entirely replaced by a higher Rf​ spot (product).

  • Quenching & Extraction: Carefully quench the reaction by adding 20 mL of cold distilled water dropwise to neutralize any residual NaH. Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL).

  • Washing: Wash the combined organic layers with saturated brine ( 3×30 mL).

    • Causality: Brine washing is critical here to partition the highly polar DMF out of the organic layer and into the aqueous phase, preventing emulsion formation.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO4​ . Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate pure 5-allyloxy-indan-1-one.

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Exploratory

A Technical Guide to the Crystal Structure and X-ray Diffraction of 5-Allyloxy-indan-1-one: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Allyloxy-indan-1-one is a derivative of 1-indanone, a core scaffold in many pharmacologically active compounds.[1][2] Understanding its three-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Allyloxy-indan-1-one is a derivative of 1-indanone, a core scaffold in many pharmacologically active compounds.[1][2] Understanding its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. While a definitive crystal structure for 5-Allyloxy-indan-1-one is not publicly available in crystallographic databases as of the writing of this guide, this document provides a comprehensive framework for its determination. By leveraging data from the closely related analogue, 5-Hydroxyindan-1-one[3], this guide outlines the predicted structural characteristics of 5-Allyloxy-indan-1-one and presents a detailed, field-proven methodology for its synthesis, crystallization, and subsequent analysis by single-crystal X-ray diffraction.

Introduction: The Significance of the 1-Indanone Scaffold

The 1-indanone motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][4] The substituent at the 5-position of the indanone ring plays a crucial role in modulating the molecule's pharmacological profile. The introduction of an allyloxy group is a common strategy in drug discovery to enhance metabolic stability, improve oral bioavailability, and explore new binding interactions with target proteins. A precise understanding of the conformational and packing arrangements of 5-Allyloxy-indan-1-one at the atomic level is therefore a critical step in its development as a potential therapeutic agent.

Predicted Crystallographic Properties of 5-Allyloxy-indan-1-one

In the absence of experimental data for 5-Allyloxy-indan-1-one, we can infer its likely crystallographic properties by analyzing the known crystal structure of its parent compound, 5-Hydroxyindan-1-one.[3]

Comparative Analysis with 5-Hydroxyindan-1-one

The crystal structure of 5-Hydroxyindan-1-one reveals a planar molecule with an orthorhombic crystal system.[3] A key feature of its crystal packing is the formation of infinite one-dimensional chains through strong intermolecular O-H···O hydrogen bonds between the hydroxyl group and the ketone oxygen of adjacent molecules.[3]

The replacement of the hydroxyl group with a bulkier and non-hydrogen-bond-donating allyloxy group in 5-Allyloxy-indan-1-one is expected to induce significant changes in the crystal packing. The absence of the strong hydrogen bonding interactions will likely lead to a different packing arrangement, potentially influencing the crystal system and unit cell parameters. The flexible allyl group may also introduce conformational polymorphism, where the compound crystallizes in multiple forms with different arrangements of the allyl chain.

Table 1: Comparison of Crystallographic Data for 5-Hydroxyindan-1-one and Predicted Parameters for 5-Allyloxy-indan-1-one.

Parameter5-Hydroxyindan-1-one[3]5-Allyloxy-indan-1-one (Predicted)
Chemical FormulaC₉H₈O₂C₁₂H₁₂O₂
Molecular Weight148.15 g/mol 188.22 g/mol
Crystal SystemOrthorhombicMonoclinic or Triclinic (likely)
Space GroupPnmaCommon chiral or achiral space groups (e.g., P2₁/c, P-1)
a (Å)13.9126 (7)To be determined
b (Å)6.7332 (4)To be determined
c (Å)7.5368 (3)To be determined
α (°)90To be determined
β (°)90To be determined
γ (°)90To be determined
Volume (ų)706.02 (6)To be determined
Z4To be determined
Key Intermolecular ForcesO-H···O Hydrogen Bondingvan der Waals forces, C-H···O interactions

Experimental Workflow for Crystal Structure Determination

The following section provides a detailed, step-by-step methodology for the determination of the crystal structure of 5-Allyloxy-indan-1-one.

Synthesis of 5-Allyloxy-indan-1-one

The synthesis of 5-Allyloxy-indan-1-one can be achieved through a standard Williamson ether synthesis starting from 5-Hydroxyindan-1-one.

Protocol 1: Synthesis of 5-Allyloxy-indan-1-one

  • Dissolution: Dissolve 5-Hydroxyindan-1-one (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the hydroxyl group.

  • Allylation: Add allyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours at room temperature or with gentle heating.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Allyloxy-indan-1-one.

Synthesis_Workflow Start 5-Hydroxyindan-1-one Solvent Dissolve in Acetone/DMF Start->Solvent Base Add K₂CO₃ Solvent->Base Allylation Add Allyl Bromide Base->Allylation TLC Monitor by TLC Allylation->TLC Workup Filter & Evaporate TLC->Workup Purification Column Chromatography Workup->Purification Product 5-Allyloxy-indan-1-one Purification->Product

Caption: Synthetic workflow for 5-Allyloxy-indan-1-one.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

Protocol 2: Crystallization of 5-Allyloxy-indan-1-one

  • Solvent Screening: Screen a variety of solvents with different polarities (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) to determine the optimal solvent for crystallization.

  • Slow Evaporation: Prepare a saturated solution of 5-Allyloxy-indan-1-one in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: Alternatively, use the vapor diffusion method. Dissolve the compound in a small amount of a good solvent and place this solution in a sealed container with a larger volume of a poor solvent (an "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.

Crystallization_Workflow Start Purified Compound Screening Solvent Screening Start->Screening Method Choose Method Screening->Method SlowEvap Slow Evaporation Method->SlowEvap Saturated Solution VaporDiff Vapor Diffusion Method->VaporDiff Good/Poor Solvent Growth Crystal Growth SlowEvap->Growth VaporDiff->Growth Harvest Harvest Crystals Growth->Harvest End Single Crystals Harvest->End

Caption: General workflow for single crystal growth.

Single-Crystal X-ray Diffraction

Protocol 3: Data Collection and Structure Refinement

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Process the raw diffraction data to obtain a set of indexed reflections with their corresponding intensities.

  • Structure Solution: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: Refine the initial model against the experimental data using full-matrix least-squares methods. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

  • Validation: Validate the final crystal structure using software such as CHECKCIF to ensure its quality and correctness. The final structure is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).[5][6]

XRD_Workflow Start Single Crystal Mount Mount on Goniometer Start->Mount Data X-ray Data Collection Mount->Data Process Data Processing Data->Process Solve Structure Solution Process->Solve Refine Structure Refinement Solve->Refine Validate Validation (CHECKCIF) Refine->Validate CIF Crystallographic Information File (CIF) Validate->CIF

Caption: Workflow for X-ray diffraction analysis.

Interpretation of the Crystal Structure

Once the crystal structure of 5-Allyloxy-indan-1-one is determined, a detailed analysis of its molecular geometry, conformation, and intermolecular interactions will provide valuable insights for drug development.

  • Molecular Geometry: Bond lengths, bond angles, and torsion angles will reveal any strain or unusual geometric features in the molecule.

  • Conformation: The conformation of the flexible allyloxy group will be of particular interest, as it can influence the molecule's shape and its ability to bind to a target protein.

  • Intermolecular Interactions: The absence of strong hydrogen bonds will likely result in a crystal packing dominated by weaker van der Waals forces and potentially C-H···O interactions. Analysis of these interactions will be crucial for understanding the solid-state properties of the compound.

Conclusion

This technical guide provides a comprehensive roadmap for the determination and analysis of the crystal structure of 5-Allyloxy-indan-1-one. By leveraging the known structure of 5-Hydroxyindan-1-one as a predictive tool and outlining detailed, field-proven experimental protocols, researchers and drug development professionals are equipped with the necessary framework to elucidate the three-dimensional structure of this important pharmaceutical building block. The resulting structural information will be invaluable for advancing our understanding of its chemical properties and for guiding the design of new and improved therapeutic agents.

References

  • 5-Hydroxyindan-1-one - PMC. (n.d.). Retrieved from [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF).
  • CIF (Crystallographic Information Framework) - Research Data Alliance. (n.d.). Retrieved from [Link]

  • Loughborough University. (2019). Single Crystal X-ray Crystallographic Data in CIF format. Retrieved from [Link]

  • A kind of method for preparing 5-hydroxy-1-indanone. (n.d.). Google Patents.
  • Kamei, S., Takenaka, Y., Sakai, Y., Ohashi, Y., Soneda, T., Horiguchi, Y., & Kuwajima, I. (1993). Crystal Structure of (5r)-5-{(1s)-((1r,2r)-2-(Dibenzyloxymethyl) - Amanote Research. Analytical Sciences, 9(5), 747-748.
  • Synthesis of 1-indanones with a broad range of biological activity - PMC. (n.d.). Retrieved from [Link]

  • TUTORIAL on How to Read a .CIF File - YouTube. (2019, July 21). Retrieved from [Link]

  • (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one - PMC. (n.d.). Retrieved from [Link]

  • Standard X-Ray Diffraction Powder Patterns. Volume 1. Data for 54 Inorganic Substances. (n.d.). National Technical Reports Library - NTIS. Retrieved from [Link]

  • Materials Explorer. (n.d.). Retrieved from [Link]

  • Synthesis of indenones via photo-induced radical cascade cyclization of alkynes with alkyl halides - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and X-ray diffraction data of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan - ResearchGate. (n.d.). Retrieved from [Link]

  • The Crucial Role of 1-Indanone in Modern Pharmaceutical Synthesis. (2026, March 24). Retrieved from [Link]

  • Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative. (2022). European Journal of Chemistry, 13(2), 135-144.
  • Standard x-ray diffraction powder patterns - GovInfo. (n.d.). Retrieved from [Link]

  • X-Ray Data Booklet. (2009, October). Retrieved from [Link]

  • This one-atom chemical reaction could transform drug discovery. (2023, February 2). Asia Research News. Retrieved from [Link]

  • Click chemistry in drug development recent trends and application - ResearchGate. (n.d.). Retrieved from [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. (2022, November 22). Retrieved from [Link]

  • 1-Indanone | C9H8O | CID 6735 - PubChem. (n.d.). Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Storage Profiling of 5-Allyloxy-indan-1-one: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture As drug development and fine chemical synthesis demand increasingly complex intermediates, understanding the thermodynamic boundaries of these molecules becomes paramount. 5-All...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

As drug development and fine chemical synthesis demand increasingly complex intermediates, understanding the thermodynamic boundaries of these molecules becomes paramount. 5-Allyloxy-indan-1-one represents a fascinating structural dichotomy: it combines a rigid, electron-withdrawing cyclopentenone-fused aromatic system (the indanone core) with a flexible, electron-rich, and highly reactive allyloxy ether moiety.

This structural tension dictates its thermodynamic stability. While the indanone core provides a stable crystalline framework, the molecule is thermodynamically vulnerable to specific environmental vectors—namely thermal stress, oxidative radical propagation, and photolytic excitation. This whitepaper dissects the causality behind these degradation pathways and establishes a self-validating framework for experimental profiling and long-term storage.

Mechanistic Degradation Pathways (Causality & Kinetics)

To design an effective storage protocol, we must first understand why the molecule degrades. The degradation of 5-Allyloxy-indan-1-one is driven by three primary mechanistic pathways:

Pathway A: Thermal [3,3]-Sigmatropic Claisen Rearrangement

The most significant thermodynamic vulnerability of the allyloxy moiety is the Claisen rearrangement . When subjected to thermal stress, allyl aryl ethers undergo a concerted, intramolecular [3,3]-sigmatropic shift. The oxygen atom acts as a pivot, transferring the allyl group to the adjacent ortho position on the aromatic ring (forming 4-allyl-5-hydroxy-indan-1-one or its isomer).

  • Causality: The thermodynamic driving force is the rearomatization of the intermediate dienone to form a highly stable phenol. While this reaction typically requires elevated activation temperatures (180–225 °C) to proceed rapidly[1], prolonged exposure to moderate heat (e.g., >40 °C during transit or improper storage) can induce micro-degradation over time, compromising batch purity.

Pathway B: Auto-Oxidation & Benzylic Vulnerability

Both the allyl double bond and the indanone core are highly susceptible to oxidative stress[2].

  • Causality: The benzylic carbons (C2 and C3 of the indanone ring) are activated by the adjacent aromatic ring and the carbonyl group. This lowers the C–H bond dissociation energy, facilitating radical-mediated hydroperoxide formation in the presence of atmospheric oxygen. Concurrently, the allyl ether can undergo auto-oxidation to form allylic peroxides, which eventually cleave into epoxides or aldehydes.

Pathway C: Photolytic Cleavage

1-Indanone derivatives are well-documented as light-sensitive compounds[3].

  • Causality: The conjugated aryl ketone system absorbs strongly in the UV spectrum. Photonic excitation promotes n→π∗ and π→π∗ transitions. These excited states can initiate Norrish Type I/II cleavages or generate reactive oxygen species (ROS) that accelerate the polymerization of the allyl group.

MechanisticPathways Molecule 5-Allyloxy-indan-1-one (Core Molecule) Thermal Thermal Stress (>150°C) Molecule->Thermal Oxidative Oxidative Stress (O2, Radicals) Molecule->Oxidative Photo Photolytic Stress (UV/Vis Light) Molecule->Photo Claisen [3,3]-Sigmatropic Claisen Rearrangement Thermal->Claisen Activation Peroxides Allylic Peroxides & Benzylic Hydroxylation Oxidative->Peroxides Auto-oxidation Radical Norrish Type I/II Radical Formation Photo->Radical Excitation OrthoAllyl 4-Allyl-5-hydroxy- indan-1-one Claisen->OrthoAllyl Degradants Epoxides & Cleavage Products Peroxides->Degradants Polymer Oligomerization Radical->Polymer

Caption: Mechanistic degradation pathways of 5-Allyloxy-indan-1-one under thermal, oxidative, and light stress.

Quantitative Thermodynamic Data

To translate mechanistic theory into practical handling, Table 1 summarizes the thermodynamic thresholds and projected stability profiles of 5-Allyloxy-indan-1-one.

Table 1: Thermodynamic Degradation Profiling

Stress VectorPrimary Degradation MechanismActivation ThresholdProjected Half-Life (25°C)Mandatory Mitigation Strategy
Thermal Claisen Rearrangement> 180 °C (Rapid)> 3 YearsRefrigeration (2–8 °C) or -20 °C.
Oxidative Benzylic/Allylic Auto-oxidationAmbient O2​ 6–12 MonthsArgon/Nitrogen headspace purging.
Photolytic Norrish Cleavage / Radical InitiationUV/Vis (< 400 nm)Days to WeeksAmber glass, opaque secondary packaging.

Experimental Protocols: Self-Validating Forced Degradation

To empirically validate the stability of a specific batch, researchers must employ a self-validating forced degradation workflow. This protocol ensures that any observed degradation is definitively linked to a specific environmental vector, eliminating false positives from analytical artifacts.

Step-by-Step Methodology:
  • Baseline Establishment:

    • Dissolve 10 mg of 5-Allyloxy-indan-1-one in 10 mL of HPLC-grade Acetonitrile.

    • Analyze via HPLC-UV (254 nm) and 1H -NMR to establish a >98% purity baseline.

  • Vector Isolation (Stress Application):

    • Thermal Stress: Seal 5 mL of the stock solution in a glass ampoule under Argon. Heat in an oil bath at 150 °C for 24 hours. (Isolates the Claisen rearrangement).

    • Oxidative Stress: Add 0.1 mL of 30% H2​O2​ to 5 mL of the stock solution. Stir at 25 °C for 48 hours. (Isolates benzylic oxidation).

    • Photolytic Stress: Place 5 mL of the stock solution in a quartz cuvette. Expose to ICH Q1B compliant UV/Vis light (1.2 million lux hours) at 25 °C.

  • Kinetic Sampling & Quenching:

    • Withdraw 100 μL aliquots at t=2,6,12,and 24 hours.

    • Quench oxidative samples with saturated sodium thiosulfate. Dilute all samples 1:10 with mobile phase.

  • Orthogonal Analysis:

    • Run samples via LC-MS to identify mass shifts (e.g., +16 Da for epoxidation/hydroxylation).

    • Run 1H -NMR to monitor the disappearance of the allyl multiplet ( δ 5.3–6.1 ppm) or the shift of the benzylic protons ( δ 2.6–3.1 ppm), validating the specific mechanistic pathway.

Authoritative Storage & Handling Protocols

Based on the thermodynamic vulnerabilities identified, the storage of 5-Allyloxy-indan-1-one must be treated as an active quality control loop rather than a passive warehousing task. The molecule is highly light-sensitive and prone to oxidation[3].

Core Storage Directives:

  • Temperature: Store strictly at -20 °C for long-term archiving (months to years), or 2–8 °C for active bench use (weeks).

  • Atmosphere: The container must be purged with high-purity Argon or Nitrogen before sealing. The displacement of oxygen arrests the auto-oxidation of the allyl and benzylic moieties.

  • Light Protection: Must be stored in actinic (amber) glass vials, further enclosed in opaque secondary containers or aluminum foil pouches.

QCWorkflow Synthesis Batch Synthesis & Purification Storage Inert Storage (-20°C, Ar/N2, Dark) Synthesis->Storage Sampling Periodic Aliquot Sampling Storage->Sampling 1-3 Months Analysis HPLC-UV & 1H-NMR Analysis Sampling->Analysis Decision Purity >98%? Analysis->Decision Release Cleared for Use Decision->Release Yes Repurify Re-purification (Silica Gel) Decision->Repurify No Repurify->Storage Recycled

Caption: Self-validating quality control and storage workflow for 5-Allyloxy-indan-1-one.

References

  • Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers Source: MDPI URL
  • Oxidative Potential of Some Endophytic Fungi Using 1-Indanone as a Substrate Source: ResearchGate URL
  • 1-Indanone CAS: 83-33-0 (Safety & Storage Data)
  • 1-INDANONE (a-hydrindone)

Sources

Exploratory

Biological Targets of Indan-1-one Derivatives in Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary In the landscape of medicinal chemistry, the bicyclic 2,3-dihydro-1H-inden-1-one (indan-1-one) framework has emerged as a compelling "privileged scaffold" for lead discovery[1]. Its unique combination o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry, the bicyclic 2,3-dihydro-1H-inden-1-one (indan-1-one) framework has emerged as a compelling "privileged scaffold" for lead discovery[1]. Its unique combination of structural rigidity, synthetic tractability, and diverse functionalization potential allows it to interact with a wide spectrum of biological targets[1]. As a Senior Application Scientist, I have observed that the true power of the indanone core lies in its ability to be rationally tuned—either as a highly selective "one drug, one target" agent or as a Multi-Target Directed Ligand (MTDL) for complex, multifactorial diseases.

This technical whitepaper explores the primary biological targets of indan-1-one derivatives, elucidates the causality behind their target engagement, and provides field-proven, self-validating experimental protocols for their synthesis and biological evaluation.

Primary Biological Targets & Mechanistic Rationale

Cholinesterases (AChE and BChE): The Donepezil Paradigm

The most clinically validated target for the indan-1-one scaffold is Acetylcholinesterase (AChE). The FDA-approved drug donepezil (E2020) serves as the prototypical model, utilizing a 5,6-dimethoxy-indan-1-one subunit linked to an N-benzylpiperidine moiety[2].

Mechanistic Causality: The exceptional potency (IC₅₀ = 5.7 nM) and selectivity of donepezil over Butyrylcholinesterase (BChE) are driven by a dual-binding site mechanism[2]. While the N-benzylpiperidine group interacts with the Catalytic Active Site (CAS) at the bottom of the enzymatic gorge, the 5,6-dimethoxy-indan-1-one core engages in critical hydrophobic interactions and π

π stacking with the Peripheral Anionic Site (PAS)[3]. Binding to the PAS is not merely symptomatic; it actively prevents AChE-induced β -amyloid plaque aggregation, conferring disease-modifying properties[1].
Monoamine Oxidases and the MTDL Strategy

Neurodegenerative disorders like Alzheimer's Disease (AD) are multifaceted, rendering single-target therapies frequently inadequate[4]. Consequently, the indan-1-one scaffold has been heavily leveraged in the Multi-Target Directed Ligand (MTDL) strategy[4]. By synthesizing arylidene indanones (incorporating an α , β -unsaturated ketone system), researchers have successfully developed ligands that simultaneously inhibit AChE, BChE, and Monoamine Oxidase B (MAO-B)[3]. Furthermore, extended indanone derivatives have shown nanomolar potency against BACE1 ( β -secretase), a critical enzyme in amyloidogenic processing[5].

MTDL Indanone Indan-1-one Scaffold (Core Pharmacophore) AChE AChE / BChE (Peripheral Anionic Site) Indanone->AChE C5/C6 Methoxy Substitution MAO MAO-A / MAO-B (Flavin-dependent) Indanone->MAO Arylidene Functionalization BACE1 BACE1 (Beta-Secretase) Indanone->BACE1 Extended Derivatives Result Synergistic Neuroprotection & Cognitive Enhancement AChE->Result MAO->Result BACE1->Result

Multi-Target Directed Ligand strategy utilizing the indan-1-one scaffold.

Tubulin and Kinase Targets in Oncology

Beyond neurodegeneration, indanone derivatives exhibit potent anticancer properties. Compounds like indanocine, which feature a trimethoxy-substituted aromatic ring inspired by colchicine, act as powerful tubulin depolymerizing agents[5].

Mechanistic Causality: These derivatives bind with high affinity to the colchicine-binding site on tubulin (IC₅₀ = 1.7 µM), sterically hindering the addition of tubulin heterodimers to the growing microtubule[5]. This catastrophic failure of the mitotic spindle triggers G2/M cell cycle arrest and subsequent caspase-activated apoptosis[3]. Additionally, specific arylidene indanones (e.g., Indan-1-one 25) have been identified as allosteric inhibitors of Akt kinase, suppressing the PI3K/Akt survival pathway in non-small cell lung cancer models[6],[3].

Tubulin Indanocine Indanone Derivative (e.g., Indanocine) Tubulin Tubulin (Colchicine Binding Site) Indanocine->Tubulin High-affinity binding Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits assembly CellCycle G2/M Phase Arrest Microtubule->CellCycle Mitotic spindle failure Apoptosis Caspase-Activated Apoptosis CellCycle->Apoptosis Cellular stress response

Mechanism of action for indanone-based tubulin polymerization inhibitors.

Quantitative Pharmacological Profiling

The versatility of the indan-1-one scaffold is reflected in its broad spectrum of inhibitory activities. The table below summarizes the quantitative data for representative derivatives across various biological targets.

Target Enzyme/ProteinRepresentative LigandKey Pharmacophoric FeatureInhibitory Potency (IC₅₀)Reference
AChE Donepezil (E2020)5,6-dimethoxy-indan-1-one5.7 nM[2]
AChE / PDE4D Compound 12C6-(2-(piperidin-1-yl)ethoxy)0.28 µM (AChE)[1]
MAO-B Compounds D37-D39Arylidene substitutionNanomolar range[4]
BACE1 Compound 76Extended indanone core13.1 nM[5]
Tubulin IndanocineTrimethoxy substitution1.7 µM[5]
Akt Kinase Indan-1-one 25Arylidene indanone scaffold0.20 µM[3]

Experimental Methodologies: Synthesis & Validation

To ensure rigorous scientific integrity, the following protocols have been designed as self-validating systems, explaining not just the how, but the why behind critical experimental steps.

Protocol 1: Synthesis of Arylidene Indanones via Claisen-Schmidt Condensation

Causality & Rationale: The indan-1-one core possesses acidic α -protons at the C2 position due to the electron-withdrawing nature of the adjacent C1 carbonyl. Utilizing a strong base (KOH) facilitates the deprotonation of C2, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of an aryl aldehyde. Subsequent dehydration is thermodynamically driven to extend the conjugated π -system, predominantly yielding the E-isomer of the arylidene indanone[4].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the indan-1-one derivative (e.g., 5,6-dimethoxy-indan-1-one) and 1.0 equivalent of the target benzaldehyde in anhydrous methanol to achieve a 0.5 M concentration.

  • Base Catalysis: Slowly add 1.0 equivalent of potassium hydroxide (KOH) to the stirring solution at room temperature[4]. Validation Check: The solution should exhibit a distinct color shift (typically yellow/orange), indicating enolate formation and initial condensation.

  • Reaction Progression: Stir the mixture continuously for 24–48 hours at room temperature[4]. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The complete disappearance of the starting indanone spot confirms reaction termination.

  • Product Isolation: Filter the resulting colored precipitate under vacuum[4]. Wash the crude solid with cold distilled water to remove residual KOH, followed by a wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to obtain the pure E-arylidene indanone[4]. Verify structural integrity via ¹H-NMR (specifically identifying the characteristic vinylic proton singlet around δ 7.5–8.0 ppm).

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Modified Ellman’s Method)

Causality & Rationale: Ellman's method is a continuous spectrophotometric assay based on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The reaction yields thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow 5-thio-2-nitrobenzoate (TNB) anion. Pre-incubating the enzyme with the indanone inhibitor prior to substrate addition is a critical step; it allows the system to reach binding equilibrium, ensuring accurate IC₅₀ determination for slow-binding, dual-site inhibitors like donepezil analogs[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Validation Check: Precise pH control is mandatory, as DTNB is highly sensitive to pH fluctuations, and the TNB anion's extinction coefficient relies on alkaline conditions.

  • Reagent Formulation: Prepare 0.01 M DTNB in buffer and 0.075 M ATCI in ultra-pure water. Dissolve the indanone test compounds in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% v/v to prevent enzyme denaturation.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the test compound solution (at varying logarithmic concentrations), and 20 µL of AChE enzyme solution (0.28 U/mL). Incubate at 25°C for exactly 15 minutes.

  • Chromogen Addition: Add 10 µL of DTNB solution to each well.

  • Reaction Initiation: Add 10 µL of ATCI substrate solution to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Record readings every 1 minute for a total of 10 minutes to establish the initial velocity ( V0​ ).

  • Data Analysis: Calculate the percentage of inhibition relative to a vehicle control (1% DMSO). Use non-linear regression analysis to determine the IC₅₀ values. Validation Check: Include donepezil as a positive control; it must yield an IC₅₀ in the low nanomolar range (e.g., ~5-10 nM) to validate assay sensitivity[2].

Ellman Step1 1. Enzyme Prep (AChE in Buffer) Step2 2. Inhibitor Addition (Indanone Derivative) Step1->Step2 Step3 3. Incubation (Binding Equilibrium) Step2->Step3 Step4 4. DTNB Addition (Chromogenic Reagent) Step3->Step4 Step5 5. Substrate Addition (ATCI) Step4->Step5 Step6 6. Kinetic Readout (Absorbance at 412 nm) Step5->Step6

Step-by-step workflow of the modified Ellman's assay for cholinesterase.

Conclusion

The indan-1-one scaffold remains a cornerstone in modern drug discovery. By understanding the structural causality that drives its interaction with targets like AChE, MAO, and tubulin, researchers can rationally design next-generation therapeutics. Whether pursuing highly selective kinase inhibitors for oncology or robust MTDLs for neurodegeneration, the synthetic tractability and predictive pharmacology of indanone derivatives provide a reliable engine for pharmaceutical innovation.

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 5-Allyloxy-indan-1-one from 5-hydroxy-1-indanone

An Application Note and Detailed Protocol for the Synthesis of 5-Allyloxy-indan-1-one Abstract This document provides a comprehensive guide for the synthesis of 5-Allyloxy-indan-1-one from 5-hydroxy-1-indanone. The proto...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 5-Allyloxy-indan-1-one

Abstract

This document provides a comprehensive guide for the synthesis of 5-Allyloxy-indan-1-one from 5-hydroxy-1-indanone. The protocol is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] This application note is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a detailed, step-by-step procedure, an explanation of the reaction mechanism, and guidance on product purification and characterization.

Introduction

5-Allyloxy-indan-1-one is a valuable intermediate in the synthesis of various biologically active molecules. The indanone scaffold is a core structure in many pharmaceutical compounds, and the allyloxy group provides a versatile handle for further chemical modifications.[3][4] The synthesis described herein utilizes the Williamson ether synthesis, a fundamental reaction in organic chemistry where an alkoxide or phenoxide reacts with an alkyl halide to form an ether.[5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][7] In this specific application, the phenolic hydroxyl group of 5-hydroxy-1-indanone is deprotonated by a mild base to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide to yield the desired product.

Reaction Scheme and Mechanism

The synthesis of 5-Allyloxy-indan-1-one from 5-hydroxy-1-indanone and allyl bromide proceeds as follows:

Reaction_Scheme cluster_conditions reactant1 5-Hydroxy-1-indanone reactant2 Allyl Bromide base K₂CO₃ arrow1 base->arrow1 solvent Acetone solvent->arrow1 product 5-Allyloxy-indan-1-one byproduct KBr + KHCO₃ struct1 plus1 + struct1->plus1 struct2 struct2->arrow1 struct3 plus2 + struct3->plus2 plus1->struct2 arrow1->struct3 plus2->byproduct

Caption: General reaction scheme for the synthesis of 5-Allyloxy-indan-1-one.

The reaction follows an SN2 mechanism, which is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6]

  • Deprotonation: The phenolic proton of 5-hydroxy-1-indanone is acidic and is removed by the base (potassium carbonate) to form a resonance-stabilized phenoxide ion. This greatly increases the nucleophilicity of the oxygen atom.[8][9]

  • Nucleophilic Attack: The newly formed phenoxide ion attacks the carbon atom of allyl bromide that is bonded to the bromine. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[1][7]

  • Leaving Group Departure: Simultaneously with the nucleophilic attack, the bromide ion is displaced as the leaving group.

The use of a primary alkyl halide like allyl bromide is crucial as it minimizes the competing E2 elimination reaction that can occur with secondary and tertiary halides.[2][5]

Materials and Equipment

Reagents Grade Supplier
5-Hydroxy-1-indanone≥98%Commercially Available
Allyl bromide≥98%Commercially Available
Potassium carbonate (K₂CO₃), anhydrous≥99%Commercially Available
Acetone, anhydrous≥99.5%Commercially Available
Ethyl acetateHPLC gradeCommercially Available
HexaneHPLC gradeCommercially Available
Deionized water
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Buchner funnel and filter paper
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Silica gel for column chromatography (230-400 mesh)
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
NMR spectrometer

Experimental Protocol

Reaction Setup and Synthesis

G A Add 5-hydroxy-1-indanone, K₂CO₃, and acetone to a flask. B Add allyl bromide dropwise to the mixture. A->B C Heat the reaction mixture to reflux for 4-6 hours. B->C D Monitor the reaction progress using TLC. C->D E Cool the reaction to room temperature. D->E

Caption: Workflow for the synthesis of 5-Allyloxy-indan-1-one.

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-hydroxy-1-indanone (5.0 g, 33.7 mmol), anhydrous potassium carbonate (9.3 g, 67.4 mmol), and 50 mL of anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add allyl bromide (4.5 g, 3.5 mL, 37.1 mmol) dropwise to the stirred suspension over a period of 10 minutes.

  • Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 56°C) using a heating mantle or oil bath.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC (eluent: 30% ethyl acetate in hexane), observing the disappearance of the 5-hydroxy-1-indanone spot.

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) using a Buchner funnel and wash the solid with a small amount of acetone.

  • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Dissolve the crude product in 50 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer with 25 mL of deionized water, followed by 25 mL of saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Allyloxy-indan-1-one.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting with 10% and gradually increasing to 30%) as the eluent.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 5-Allyloxy-indan-1-one as a solid.

Data and Characterization

Parameter Value
Molar Mass of 5-hydroxy-1-indanone148.16 g/mol
Molar Mass of 5-Allyloxy-indan-1-one188.22 g/mol
Typical Yield85-95%
AppearanceWhite to off-white solid
Melting Point~58-60 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the synthesized 5-Allyloxy-indan-1-one can be confirmed by ¹H and ¹³C NMR spectroscopy.[10]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~7.6 (d, 1H): Aromatic proton ortho to the carbonyl group.

    • δ ~7.0 (d, 1H): Aromatic proton ortho to the allyloxy group.

    • δ ~6.9 (s, 1H): Aromatic proton between the carbonyl and allyloxy groups.

    • δ ~6.1-6.0 (m, 1H): Vinylic proton of the allyl group (-CH=CH₂).

    • δ ~5.4 (d, 1H) and ~5.3 (d, 1H): Terminal vinylic protons of the allyl group (=CH₂).

    • δ ~4.6 (d, 2H): Methylene protons of the allyl group (-O-CH₂-CH=).

    • δ ~3.1 (t, 2H): Methylene protons adjacent to the aromatic ring.

    • δ ~2.7 (t, 2H): Methylene protons adjacent to the carbonyl group.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • Signals corresponding to the carbonyl carbon, aromatic carbons, vinylic carbons, and aliphatic carbons are expected.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of the hydroxyl group.Ensure anhydrous conditions and use a sufficient excess of fresh, dry potassium carbonate.
Inactive allyl bromide.Use fresh, properly stored allyl bromide.
Insufficient reaction time or temperature.Ensure the reaction is refluxing properly and extend the reaction time, monitoring by TLC.
Presence of starting material in the final product Incomplete reaction.Increase the reaction time or use a slight excess of allyl bromide.
Formation of side products Presence of water in the reaction mixture.Use anhydrous solvents and reagents.
Competing elimination reaction (unlikely with allyl bromide).Confirm the identity of the alkyl halide.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Allyl bromide is toxic and a lachrymator. Handle with care.

  • Acetone and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. Available at: [Link]

  • J&K Scientific LLC. (2021, March 22). Williamson Ether Synthesis. Available at: [Link]

  • Edubirdie. Williamson Ether Synthesis Lab Report | Eastern Kentucky University. Available at: [Link]

  • Toppr. Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis? Available at: [Link]

  • PubMed. (2018). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Available at: [Link]

  • Royal Society of Chemistry. (2014). O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system - Green Chemistry. Available at: [Link]

  • YouTube. (2019, October 26). in the chemical literature: Williamson ether synthesis. Available at: [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Available at: [Link]

  • PubMed. (2017, January 20). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Available at: [Link]

  • Yokohama National University. (1964). Allylation of Phenol. Available at: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]

  • Scholarly Publications Leiden University. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Available at: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]

  • ACS Publications. (2016, December 9). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry. Available at: [Link]

  • Supporting Materials. Available at: [Link]

  • PMC. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Available at: [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Available at: [Link]

  • Google Patents. CN108558627B - A kind of method for preparing 5-hydroxy-1-indanone.
  • Supporting Information. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • ResearchGate. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small M. Available at: [Link]

  • Yale Research. Protocols: DMT-ON purification. Available at: [Link]

  • ResearchGate. 1 H-NMR spectra of compounds 1G-5G. | Download Scientific Diagram. Available at: [Link]

Sources

Application

Application Note: 5-Allyloxy-indan-1-one as a Strategic Precursor for Indeno[1,2-c]pyrazole Kinase Inhibitors

Executive Summary & Mechanistic Rationale The development of targeted therapies for non-small cell lung cancer (NSCLC) heavily relies on the design of small-molecule tyrosine kinase inhibitors (TKIs). The indeno[1,2-c]py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of targeted therapies for non-small cell lung cancer (NSCLC) heavily relies on the design of small-molecule tyrosine kinase inhibitors (TKIs). The indeno[1,2-c]pyrazole core has emerged as a highly privileged scaffold capable of competitively binding to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR)[1].

Using 5-Allyloxy-indan-1-one as a synthetic precursor offers a distinct structural advantage. The allyloxy moiety at the 5-position not only provides a versatile chemical handle for late-stage functionalization (e.g., cross-metathesis or epoxidation) but also enhances the lipophilic interactions within the hydrophobic sub-pocket of the kinase domain[2]. This application note details the causal methodologies, self-validating protocols, and biological evaluation workflows required to synthesize and validate these kinase inhibitors.

G EGFR EGFR Tyrosine Kinase PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation ATP ATP (Endogenous) ATP->EGFR Activates Inhibitor Indeno-pyrazole Inhibitor (Competitive Binding) Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Cell Proliferation PI3K->Proliferation Drives

EGFR signaling pathway blockade by competitive indeno-pyrazole kinase inhibitors.

Chemical Synthesis Workflow & Causality

The transformation of 5-hydroxy-1-indanone into a complex indeno[1,2-c]pyrazole inhibitor requires a meticulously controlled three-step sequence. Each step is designed to maximize yield while preventing side reactions.

  • O-Alkylation: The synthesis begins with the deprotonation of 5-hydroxy-1-indanone using Sodium Hydride (NaH). The causality behind using a mixed THF/DMF solvent system is critical: THF provides excellent solubility for the indanone, while DMF solvates the sodium cation, rendering the phenoxide ion highly nucleophilic for a rapid SN​2 attack on allyl bromide[2].

  • Claisen-Schmidt Condensation: A base-catalyzed aldol-type condensation with a substituted benzaldehyde establishes the α,β -unsaturated ketone geometry necessary for subsequent ring closure[1].

  • Microwave-Assisted Cyclocondensation: Reacting the benzylidene intermediate with arylhydrazines forms the pyrazole ring. Microwave irradiation is chosen over conventional heating because it directly couples with the polar ethanol/acetic acid solvent, causing rapid localized superheating. This overcomes the high activation energy barrier of cyclization, reducing reaction times from hours to minutes[1].

Workflow Step1 5-Hydroxy-1-indanone Step2 Alkylation (NaH, Allyl Bromide) Step1->Step2 Step3 5-Allyloxy-indan-1-one Step2->Step3 Step4 Claisen-Schmidt Condensation Step3->Step4 Step5 Benzylidene Intermediate Step4->Step5 Step6 MW Cyclocondensation (Arylhydrazine) Step5->Step6 Step7 Indeno[1,2-c]pyrazole Step6->Step7

Step-by-step chemical synthesis workflow of indeno[1,2-c]pyrazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 5-Allyloxy-indan-1-one

Objective: Generate the active precursor via O-alkylation.

  • Preparation: Dissolve 5-hydroxy-1-indanone (4.27 g, 28.8 mmol) in a co-solvent mixture of anhydrous THF/DMF (5 mL / 10 mL) and cool to 0°C under an inert argon atmosphere[2].

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.21 g, 30.3 mmol) in small portions to manage hydrogen gas evolution. Stir for 30 minutes until bubbling ceases.

  • Alkylation: Add allyl bromide (2.7 mL, 31.7 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring overnight[2].

  • Workup & Extraction: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[2].

  • Self-Validation System:

    • In-Process: TLC monitoring (Hexane:EtOAc 3:1) must show the complete disappearance of the highly polar phenolic spot (Rf ~0.2) and the appearance of a less polar product spot (Rf ~0.6).

    • Post-Process: 1H NMR validation must confirm the presence of characteristic allyl protons (a multiplet at δ 5.2–6.1 ppm) and the absence of the broad phenolic -OH peak.

Protocol B: Microwave-Assisted Synthesis of the Indeno[1,2-c]pyrazole Core

Objective: Construct the kinase-binding heterocycle.

  • Condensation: React 5-Allyloxy-indan-1-one with a substituted benzaldehyde (e.g., 4-(piperidin-1-yl)benzaldehyde) in ethanol with catalytic NaOH to yield the benzylidene intermediate[1].

  • Cyclization Setup: Transfer the intermediate (1.0 eq) and an arylhydrazine hydrochloride (1.2 eq) into a microwave-safe reaction vial. Add 5 mL of absolute ethanol and 3-5 drops of glacial acetic acid (catalyst)[1].

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (150 W) at 80°C for 15 minutes.

  • Self-Validation System:

    • In-Process: The transition from a suspension to a clear solution, followed by the precipitation of the pyrazole product upon cooling, visually validates successful cyclization.

    • Post-Process: LC-MS analysis must confirm the exact mass of the target compound. The UV-Vis spectrum will exhibit a bathochromic shift due to the extended conjugation of the newly formed pyrazole ring.

Protocol C: In Vitro EGFR Tyrosine Kinase Assay

Objective: Quantify the inhibitory potency of the synthesized compounds.

  • Assay Preparation: Prepare a master mix containing recombinant wild-type EGFR, a fluorescently labeled substrate peptide, and ATP at a concentration near its Km​ value. Causality: Setting ATP near its Km​ ensures that competitive inhibitors can effectively compete for the binding site without being artificially overwhelmed by excess ATP[1].

  • Compound Incubation: Dispense the synthesized indeno-pyrazole inhibitors in a 10-point dose-response dilution series (from 100 µM to 1 nM) into a 384-well microplate. Add the master mix and incubate for 60 minutes at room temperature.

  • Self-Validation System:

    • Positive Control: Erlotinib must be included in parallel. The assay is only valid if Erlotinib yields an IC50​ of approximately 0.04 µM[1].

    • Negative Control: Vehicle-only (DMSO) wells establish the 100% kinase activity baseline.

Quantitative Data & Biological Evaluation

The transition from conventional heating to microwave irradiation drastically improves the yield and purity of the indeno-pyrazole synthesis, as summarized in Table 1.

Table 1: Reaction Optimization for Indeno[1,2-c]pyrazole Synthesis

Reaction ConditionHeating MethodTimeYield (%)Purity (LC-MS)
Ethanol / AcOHConventional Reflux12 h45%>85%
Ethanol / AcOHMicrowave (150W, 80°C)15 min82%>95%

Biological evaluation confirms that while the precursor (5-Allyloxy-indan-1-one) lacks kinase activity, the fully elaborated indeno-pyrazole derivatives exhibit potent and selective anti-tumor profiles. Notably, specific derivatives (e.g., Compound 4) demonstrate superior cytotoxicity against A549 NSCLC cells compared to the clinical standard, Erlotinib, despite having a higher biochemical IC50​ against isolated EGFR[1]. This suggests enhanced cellular permeability or polypharmacological effects driven by the scaffold.

Table 2: In Vitro Biological Evaluation of Synthesized Precursors & Derivatives

CompoundTargetBiochemical IC50​ (µM)A549 Cytotoxicity IC50​ (µM)Selectivity Profile
5-Allyloxy-indan-1-one EGFR>100 (Inactive)>100N/A
Indeno-pyrazole Deriv. 4 EGFR17.586.13High (Low PBMC toxicity)
Erlotinib (Control) EGFR0.0419.67Standard

References

  • [1] A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [2] WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors. Google Patents. Available at:

Sources

Method

Application Note: Scalable Synthesis and Liquid-Liquid Extraction Optimization of 5-Allyloxy-indan-1-one

Introduction and Chemical Context 5-Allyloxy-indan-1-one is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex polycyclic kinase inhibitors, vanilloid receptor antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

5-Allyloxy-indan-1-one is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of complex polycyclic kinase inhibitors, vanilloid receptor antagonists, and functionalized naphthols[1]. The core transformation relies on the Williamson ether synthesis, coupling the phenolic hydroxyl group of 5-hydroxy-1-indanone with allyl bromide.

While discovery-scale syntheses often employ strong bases like Sodium Hydride (NaH) in mixed solvent systems (e.g., THF/DMF)[1], scaling this process to multi-gram or kilogram quantities introduces severe safety and engineering bottlenecks, primarily due to exothermic hydrogen gas evolution. This application note details a self-validating, highly scalable protocol utilizing a mild carbonate base in a volatile polar aprotic solvent[2], coupled with an optimized Liquid-Liquid Extraction (LLE) workflow to ensure high purity and yield.

Mechanistic Causality and Reagent Selection

To design a robust scale-up process, every reagent choice must be engineered for both safety and thermodynamic efficiency:

  • Base Selection (K₂CO₃ vs. NaH): NaH rapidly deprotonates the phenol but generates stoichiometric H₂ gas, requiring specialized venting and rigorous anhydrous conditions[1]. Potassium carbonate (K₂CO₃) is a milder, non-pyrophoric alternative that safely generates the phenoxide ion upon heating[2]. Furthermore, K₂CO₃ prevents the unwanted base-catalyzed aldol self-condensation of the indanone moiety, which can occur locally if stronger bases are added too rapidly.

  • Solvent Dynamics (Acetone): While DMF accelerates SN2 reactions, its high boiling point and water miscibility complicate downstream LLE, often requiring massive aqueous washes that reduce volumetric productivity. Acetone provides sufficient polarity to dissolve the reactants and stabilize the transition state, with the distinct advantage of being easily distilled off prior to extraction[2].

  • Electrophile (Allyl Bromide): Allyl bromide is highly reactive due to the adjacent double bond stabilizing the SN2 transition state. A slight stoichiometric excess (1.1 to 1.5 equivalents) is used to drive the reaction to completion, with the excess easily removed during the vacuum concentration phase.

Process Visualization

G Start 5-Hydroxy-1-indanone + Allyl Bromide Rxn Alkylation Reaction (K2CO3, Acetone, 60°C) Start->Rxn Quench Acetone Evaporation & Aqueous Quench Rxn->Quench LLE Liquid-Liquid Extraction (MTBE / H2O) Quench->LLE OrgPhase Organic Phase (Product + Unreacted Phenol) LLE->OrgPhase AqPhase Aqueous Phase (Salts, K2CO3) LLE->AqPhase Wash Alkaline Wash (0.5M NaOH) OrgPhase->Wash Removes unreacted phenol Dry Drying & Concentration (MgSO4, Vacuum) Wash->Dry Product 5-Allyloxy-indan-1-one (Purified) Dry->Product

Workflow for the scalable synthesis and LLE purification of 5-Allyloxy-indan-1-one.

Quantitative Method Comparison

To justify the protocol shift from discovery to scale-up, the following table summarizes the operational metrics between the two primary synthetic routes[1][2].

ParameterDiscovery Route (NaH/THF-DMF)Scale-Up Route (K₂CO₃/Acetone)
Base NaH (60% dispersion in mineral oil)K₂CO₃ (Anhydrous powder)
Temperature 0°C to Room Temperature56°C (Reflux)
Byproducts H₂ (gas), NaOHH₂O, KHCO₃ / KBr
LLE Solvent Ethyl Acetate (EtOAc)Methyl tert-butyl ether (MTBE)
Scalability Risk High (Exothermic, H₂ evolution)Low (Endothermic base dissolution)
Typical Yield 80 - 85%88 - 92%

Step-by-Step Scale-Up Protocol

Phase 1: Alkylation Reaction

This protocol is designed for a 500 mmol (~74 g) self-validating scale-up.

  • Preparation: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Reagent Charging: Suspend 5-hydroxy-1-indanone (74.0 g, 500 mmol) in 750 mL of anhydrous acetone.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (138.2 g, 1000 mmol, 2.0 eq) in one portion. Causality: Using a 2.0 molar excess ensures the reaction remains basic throughout the process and drives the equilibrium toward the phenoxide anion[2].

  • Electrophile Addition: Slowly add allyl bromide (47.5 mL, 550 mmol, 1.1 eq) via a dropping funnel over 15 minutes.

  • Thermal Activation: Heat the mixture to a gentle reflux (internal temp ~56°C). Stir vigorously for 12–16 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.2, UV active) should be completely consumed, replaced by a less polar spot (Rf ~0.6).

Phase 2: Optimized Liquid-Liquid Extraction (LLE)

The goal of this LLE is to isolate the organic product while chemically stripping unreacted phenolic starting material and inorganic salts.

  • Solvent Swap: Cool the reaction mixture to room temperature. Filter the suspension through a coarse glass frit to remove bulk K₂CO₃ and KBr salts. Concentrate the filtrate under reduced pressure to remove >90% of the acetone. Causality: Removing acetone prevents it from acting as a co-solvent during extraction, which would otherwise drag the product into the aqueous phase and cause severe emulsions.

  • Primary Extraction: Dissolve the concentrated crude oil in Methyl tert-butyl ether (MTBE, 600 mL) and transfer to a separatory funnel. Add deionized water (300 mL).

  • Phase Separation: Shake vigorously and allow phases to separate. Extract the aqueous layer once more with MTBE (200 mL). Combine the organic layers.

  • Alkaline Wash (Critical Step): Wash the combined MTBE layers with 0.5 M NaOH (2 x 150 mL). Causality: 5-Allyloxy-indan-1-one is a neutral ether and remains in the MTBE. Any unreacted 5-hydroxy-1-indanone (pKa ~10) is deprotonated by the NaOH and partitioned exclusively into the aqueous waste stream.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl solution (brine, 200 mL) to break any micro-emulsions and pre-dry the solvent. Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous MgSO₄.

  • Final Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 5-Allyloxy-indan-1-one as a pale yellow to off-white solid.

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Application

Application Note: Divergent Cross-Coupling Strategies Using 5-Allyloxy-indan-1-one

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary The indanone core is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

The indanone core is a privileged scaffold in medicinal chemistry, frequently serving as the rigid backbone for tri- and tetra-cyclic kinase inhibitors, adrenergic receptor agonists, and other neuroactive agents[1][2]. 5-Allyloxy-indan-1-one is a highly versatile synthetic intermediate that provides a unique bifunctional handle for late-stage diversification.

Rather than relying on pre-functionalized aryl halides, the allyloxy moiety can be exploited in two divergent pathways:

  • Direct Alkene Functionalization: Palladium-catalyzed Heck cross-coupling on the terminal alkene of the allyl ether.

  • Core Arylation via Sigmatropic Rearrangement: A thermal [3,3]-sigmatropic (Claisen) rearrangement to unmask a C5-phenol and install a C4-allyl group, followed by triflation and Suzuki-Miyaura cross-coupling.

This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative data for utilizing 5-Allyloxy-indan-1-one in complex cross-coupling workflows.

Mechanistic Rationale & Pathway Visualization

The strategic value of 5-Allyloxy-indan-1-one lies in its chemoselectivity.

Pathway A (Heck Arylation): Allyl ethers are notoriously challenging substrates for Heck reactions because the intermediate alkyl-palladium species can undergo β -hydride elimination to form a stable, but often undesired, enol ether (vinyl ether)[3]. To force the reaction toward the desired cinnamyl-type ether, we employ specific oxidative Pd(II) catalytic conditions or bulky ligands that suppress double-bond isomerization[4][5].

Pathway B (Claisen/Suzuki Sequence): Heating the substrate induces a concerted [3,3]-sigmatropic rearrangement. Because the C6 position of the indanone ring is sterically and electronically less favored, the allyl group migrates regiospecifically to the C4 position. This reveals a C5-hydroxyl group[6][7]. The newly formed phenol is a perfect candidate for activation into a trifluoromethanesulfonate (triflate), which serves as an excellent electrophile for Suzuki-Miyaura cross-coupling with aryl boronic acids[2].

G A 5-Allyloxy-indan-1-one (Starting Material) B Heck Arylation Product (5-(3-Arylallyloxy)-indan-1-one) A->B Pd-Catalyzed Heck (Direct Functionalization) C Claisen Rearrangement (4-Allyl-5-hydroxy-indan-1-one) A->C Thermal [3,3]-Sigmatropic Rearrangement D Triflation (4-Allyl-1-oxo-indan-5-yl triflate) C->D Tf2O, Pyridine (Phenol Activation) E Suzuki-Miyaura Product (4-Allyl-5-aryl-indan-1-one) D->E Pd-Catalyzed Suzuki (Cross-Coupling)

Divergent cross-coupling pathways for 5-Allyloxy-indan-1-one functionalization.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a robust protocol must contain internal checks to verify success before proceeding to the next step. The following methodologies are designed with built-in validation metrics.

Protocol A: Direct Heck Arylation of the Allyl Ether

Objective: Couple an aryl iodide to the terminal alkene without isomerizing the allyl ether to a vinyl ether.

Reagents:

  • 5-Allyloxy-indan-1-one (1.0 equiv, 10 mmol)

  • Aryl iodide (e.g., 4-iodoanisole) (1.2 equiv, 12 mmol)

  • Palladium(II) acetate ( Pd(OAc)2​ ) (0.05 equiv, 5 mol%)

  • Ligand: Tri(o-tolyl)phosphine ( P(o−tol)3​ ) (0.10 equiv, 10 mol%)

  • Base: Triethylamine ( Et3​N ) (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine Pd(OAc)2​ , P(o−tol)3​ , and the aryl iodide. Evacuate and backfill with ultra-pure N2​ three times.

  • Addition: Dissolve 5-Allyloxy-indan-1-one in anhydrous DMF and add to the flask via syringe, followed by Et3​N .

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) to remove DMF, then brine. Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Causality & Validation Check: The use of P(o−tol)3​ creates a sterically hindered Pd-complex that favors the desired β -hydride elimination pathway to form the E-alkene, minimizing double-bond migration[4][5]. Self-Validation: Analyze the crude mixture via 1H NMR. The success of the reaction is confirmed by the disappearance of the terminal multiplet at δ 5.3-5.5 ppm and the appearance of two distinct doublets at δ ~6.3 ppm and δ ~6.7 ppm with a coupling constant ( J ) of ~16 Hz, confirming exclusive formation of the E-cinnamyl derivative.

Protocol B: Claisen Rearrangement & Suzuki-Miyaura Coupling

Objective: Unmask the C5-phenol via rearrangement, activate it, and couple it with an aryl boronic acid.

Phase 1: Thermal Claisen Rearrangement

  • Dissolve 5-Allyloxy-indan-1-one (10 mmol) in 15 mL of high-boiling, inert solvent (e.g., o-dichlorobenzene)[6].

  • Reflux the solution at 180–200 °C under N2​ for 24 hours.

  • Concentrate under high vacuum to remove the solvent.

Self-Validation: 1H NMR will show the shift of the oxygen-bound methylene ( O−CH2​ ) from δ ~4.6 ppm to an aryl-bound methylene ( Ar−CH2​ ) at δ ~3.4 ppm. A broad singlet at δ ~9.0 ppm confirms the newly formed phenol.

Phase 2: Triflation of 4-Allyl-5-hydroxy-indan-1-one

  • Dissolve the crude phenol from Phase 1 in anhydrous Dichloromethane (DCM) (30 mL) and add Pyridine (2.5 equiv). Cool to 0 °C.

  • Dropwise, add Trifluoromethanesulfonic anhydride ( Tf2​O ) (1.2 equiv). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Self-Validation: IR spectroscopy will show the complete disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of strong asymmetric and symmetric SO2​ stretches at ~1420 and ~1210 cm−1 .

Phase 3: Suzuki-Miyaura Cross-Coupling

  • Combine the crude triflate (1.0 equiv), Arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv) in a solvent mixture of Toluene/Ethanol/Water (2:1:1, 0.1 M).

  • Degas the mixture by sparging with N2​ for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (5 mol%). Heat to 90 °C for 8 hours.

  • Cool, extract with EtOAc, wash with brine, dry, and purify via chromatography.

Causality & Validation Check: The triflate is a highly reactive pseudo-halide. The biphasic solvent system ensures the base ( K2​CO3​ ) is dissolved to activate the boronic acid into a reactive boronate complex[2]. LC-MS should indicate complete consumption of the triflate mass and the appearance of the target cross-coupled mass [M+H]+ .

Quantitative Data Summary

The following table summarizes the expected reaction metrics based on optimized catalytic conditions. These parameters demonstrate the high efficiency and selectivity of modifying the 5-Allyloxy-indan-1-one scaffold.

Reaction StepCatalyst / Reagent SystemTemp (°C)Time (h)Avg. Yield (%)Selectivity / Key Metrics
Heck Arylation Pd(OAc)2​ / P(o−tol)3​ / Et3​N 901682 - 87%>95% E-isomer; <5% vinyl ether isomerization
Claisen Rearrangement Thermal (o-dichlorobenzene)1902488 - 92%100% regiospecific to C4 position
Phenol Triflation Tf2​O / Pyridine / DCM0 to 25295 - 98%Complete conversion; highly stable intermediate
Suzuki Coupling Pd(PPh3​)4​ / K2​CO3​ / Ar-B(OH)290885 - 90%Excellent functional group tolerance

References

  • WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors Google P
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions Journal of the American Chemical Society (via PMC / NIH)[Link]

  • Assisted Tandem Pd Catalysis Enables Regiodivergent Heck Arylation of Transiently Generated Substituted Enol Ethers ACS Catalysis (via PMC / NIH)[Link]

  • Toward a Symphony of Reactivity: Cascades Involving Catalysis and Sigmatropic Rearrangements Chemical Reviews (via PMC / NIH)[Link]

  • Synthesis of 1-indanones with a broad range of biological activity Beilstein Journal of Organic Chemistry (via PMC / NIH)[Link]

Sources

Method

Application Note: Preparation of Fused Tri-Cyclic Compounds Using 5-Allyloxy-indan-1-one

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale The synthesis of fused tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

The synthesis of fused tri-cyclic and tetra-cyclic pyrazole scaffolds is of paramount importance in modern drug discovery, particularly in the development of potent kinase inhibitors[1]. The indeno[1,2-c]pyrazole core represents a privileged pharmacophore, offering a rigid, planar architecture that effectively interchelates with the ATP-binding pockets of various protein kinases[2].

This application note details the robust, three-step synthesis of a fused tri-cyclic system—specifically, an allyloxy-substituted 1,4-dihydroindeno[1,2-c]pyrazole—utilizing 5-allyloxy-indan-1-one as the critical intermediate. The incorporation of the allyloxy moiety provides a versatile synthetic handle for downstream functionalization, such as cross-metathesis, Claisen rearrangements, or further cyclizations, enabling the rapid expansion of structure-activity relationship (SAR) libraries.

Mechanistic Causality & Experimental Design

The construction of the indeno[1,2-c]pyrazole framework from 5-hydroxy-1-indanone relies on three distinct mechanistic transformations. Understanding the causality behind the reagent selection is critical for optimizing yields and ensuring reproducibility.

  • O-Alkylation (Williamson Ether Synthesis): The sequence begins with the deprotonation of 5-hydroxy-1-indanone using Sodium Hydride (NaH). A mixed solvent system of THF and DMF is employed; THF ensures the solubility of the organic substrate, while the highly polar aprotic DMF selectively solvates the sodium cation[1]. This leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the S_N2 attack on allyl bromide to yield 5-allyloxy-indan-1-one[1].

  • Claisen Condensation (Formylation): The key intermediate is then subjected to a crossed Claisen condensation with ethyl formate. Using a strong base (e.g., NaH or NaOMe), the thermodynamically favored enolate is generated at the C2 position of the indanone ring (alpha to the ketone). Nucleophilic acyl substitution on ethyl formate yields the 2-hydroxymethylene-indan-1-one derivative[3]. This intermediate exists primarily in its enol tautomeric form, which is stabilized by intramolecular hydrogen bonding.

  • Cyclocondensation (Pyrazole Annulation): The final step is a bi-dentate cyclocondensation with hydrazine hydrate. The reaction is conducted in a protic solvent (ethanol) with catalytic acetic acid. The acid protonates the carbonyl/hydroxymethylene oxygens, increasing their electrophilicity. Hydrazine attacks the formyl carbon to form an initial hydrazone, followed by an intramolecular cyclization onto the C1 ketone, yielding the fused 1,4-dihydroindeno[1,2-c]pyrazole core[4].

Synthetic Workflow Visualization

G N1 5-Hydroxy-1-indanone (Starting Material) N2 5-Allyloxy-indan-1-one (Key Intermediate) N1->N2 Allyl bromide, NaH THF/DMF, 0°C to RT N3 5-Allyloxy-2-hydroxymethylene -indan-1-one N2->N3 Ethyl formate, Base 0°C to RT N4 7-Allyloxy-1,4-dihydroindeno [1,2-c]pyrazole N3->N4 Hydrazine hydrate EtOH/AcOH, Reflux

Figure 1: Three-step synthetic workflow for the preparation of fused indeno[1,2-c]pyrazoles.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the three-step synthesis, allowing for rapid comparison and scale-up planning.

StepTransformationReagents & SolventsTemp / TimeExpected YieldKey Quality Control (QC) Metric
1 O-AlkylationAllyl bromide (1.1 eq), NaH (1.05 eq), THF/DMF (1:2)0 °C → RT / 12 h85 - 92%Disappearance of phenol OH stretch (~3300 cm⁻¹) in IR; TLC (Hex/EtOAc 3:1)
2 FormylationEthyl formate (2.0 eq), NaH (1.2 eq), Benzene or THF0 °C → RT / 8 h70 - 78%Shift of C2 protons in ¹H-NMR; appearance of enolic OH and vinylic CH
3 CyclocondensationHydrazine hydrate (1.5 eq), EtOH, cat. AcOHReflux / 3-4 h75 - 85%LC-MS mass shift[M+H]⁺; appearance of pyrazole NH (~12-13 ppm) in ¹H-NMR

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 5-Allyloxy-indan-1-one

This protocol is a self-validating system; the visual cessation of gas evolution serves as an internal checkpoint for complete deprotonation.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Deprotonation: Dissolve 5-hydroxy-1-indanone (4.27 g, 28.8 mmol) in a mixture of anhydrous THF (5 mL) and DMF (10 mL)[1]. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.21 g, 30.3 mmol) in small portions[1]. Validation Check: Observe the evolution of hydrogen gas. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete phenoxide formation.

  • Alkylation: Add allyl bromide (2.7 mL, 31.7 mmol) dropwise via syringe[1].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight under a nitrogen atmosphere[1].

  • Workup: Quench the reaction carefully with distilled water (50 mL)[1]. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[1]. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford 5-allyloxy-indan-1-one as a pale yellow solid.

Protocol 2: Synthesis of 5-Allyloxy-2-hydroxymethylene-indan-1-one
  • Preparation: In a dry 250 mL flask under nitrogen, suspend NaH (60% dispersion, 1.38 g, 34.5 mmol) in anhydrous THF (50 mL). Cool to 0 °C.

  • Reagent Addition: Add ethyl formate (4.6 mL, 57.5 mmol) in one portion.

  • Condensation: Dissolve 5-allyloxy-indan-1-one (5.4 g, 28.7 mmol) in THF (20 mL) and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours. Validation Check: The solution will typically turn deep yellow/orange as the enolate forms.

  • Workup: Quench with 1M HCl until the pH reaches ~4 (to protonate the enolate). Extract with Dichloromethane (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate. The crude product is generally pure enough for the next step but can be recrystallized from hexanes/ether if necessary[3].

Protocol 3: Synthesis of 7-Allyloxy-1,4-dihydroindeno[1,2-c]pyrazole
  • Preparation: Dissolve the crude 5-allyloxy-2-hydroxymethylene-indan-1-one (approx. 25 mmol) in absolute ethanol (75 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate (1.8 mL, 37.5 mmol) followed by glacial acetic acid (0.5 mL) as a catalyst[4].

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 3 to 4 hours[4]. Validation Check: Monitor the reaction via TLC (DCM/MeOH 95:5). The starting material spot should completely disappear, replaced by a highly UV-active, lower-R_f spot corresponding to the pyrazole.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization.

  • Filtration: Filter the resulting precipitate under vacuum, wash the filter cake with cold ethanol (2 × 10 mL), and dry under high vacuum to yield the pure fused tri-cyclic compound.

References

  • Source: WIPO / Google Patents (WO2004080973A1)
  • Methyl 3-((6-Methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a Tubulin Polymerization Inhibitor Identified by MorphoBase and ChemProteoBase Profiling Methods Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • An overview on the synthetic and medicinal perspectives of indenopyrazoles Source: European Journal of Medicinal Chemistry / CED Foundation URL:[Link]

  • Source: WIPO / Google Patents (WO2014158654A1)

Sources

Application

Application Note: Late-Stage Functionalization of the Terminal Alkene in 5-Allyloxy-indan-1-one

Introduction & Strategic Rationale The indanone structural motif is a privileged pharmacophore, serving as the core scaffold for numerous therapeutics, including the acetylcholinesterase inhibitor donepezil 1. To acceler...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The indanone structural motif is a privileged pharmacophore, serving as the core scaffold for numerous therapeutics, including the acetylcholinesterase inhibitor donepezil 1. To accelerate structure-activity relationship (SAR) studies and library generation, the incorporation of an allyloxy tail at the 5-position (yielding 5-Allyloxy-indan-1-one) provides a highly versatile terminal alkene. Unlike the relatively inert aromatic ring or the sterically hindered indanone ketone, the unactivated terminal alkene serves as an ideal orthogonal handle for late-stage diversification.

As a Senior Application Scientist, I have structured this guide to detail three distinct, field-proven functionalization pathways: Epoxidation , Dihydroxylation , and Wacker Oxidation . Each protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure high-fidelity execution and mechanistic causality.

Divergent Functionalization Pathways

The terminal alkene can be selectively functionalized without cross-reacting with the indanone carbonyl. The divergent pathways are mapped below:

Pathways Core 5-Allyloxy-indan-1-one (Terminal Alkene) Epox Epoxide Derivative (m-CPBA) Core->Epox Epoxidation Diol Vicinal Diol (OsO4 / NMO) Core->Diol Dihydroxylation Ketone Methyl Ketone (Wacker Oxidation) Core->Ketone Wacker Oxidation

Divergent functionalization pathways of 5-Allyloxy-indan-1-one.

Quantitative Data Summary

The following table summarizes the expected outcomes, operational parameters, and downstream utility for each functionalization strategy.

Functionalization StrategyReagents & CatalystTarget ProductChemoselectivityTypical YieldDownstream Utility
Epoxidation m-CPBA, NaHCO₃, CH₂Cl₂Oxirane (Epoxide)>95% (Alkene only)80–88%Ring-opening with amines (β-amino alcohols)
Dihydroxylation OsO₄ (cat.), NMO, Acetone/H₂OVicinal Diol>98% (Alkene only)85–92%Solubilization, oxidative cleavage to aldehyde
Wacker Oxidation PdCl₂ (cat.), CuCl, O₂, DMF/H₂OMethyl Ketone>90% (Markovnikov)75–82%Reductive amination, Aldol condensations

Experimental Protocols & Mechanistic Causality

Protocol A: Epoxidation via m-CPBA

Mechanistic Causality: meta-Chloroperoxybenzoic acid (m-CPBA) transfers an oxygen atom to the electron-rich terminal alkene via a concerted "butterfly" transition state, yielding an epoxide 2. Because the reaction byproduct, m-chlorobenzoic acid (m-CBA), is acidic and can prematurely open the newly formed oxirane ring, sodium bicarbonate (NaHCO₃) is added as an insoluble buffer to neutralize the acid as it forms.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Allyloxy-indan-1-one (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ (25 mL) in a round-bottom flask.

  • Buffering: Add NaHCO₃ (2.0 equiv, 10.0 mmol) to the solution and cool the suspension to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add m-CPBA (1.2 equiv, 6.0 mmol, 77% w/w) in small portions over 15 minutes to control the exothermic peroxy-transfer.

  • Reaction: Remove the ice bath and stir at room temperature for 3–4 hours.

  • Self-Validation Checkpoint: As the reaction proceeds, m-CBA (which is poorly soluble in CH₂Cl₂) will precipitate as a white solid. The accumulation of this precipitate is a visual confirmation of peroxyacid consumption. TLC (Hexanes/EtOAc 7:3) will show the disappearance of the starting material (higher Rf) and the appearance of a more polar, UV-active epoxide spot.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy unreacted peroxides. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Upjohn Dihydroxylation

Mechanistic Causality: Osmium tetroxide (OsO₄) undergoes a highly reliable [3+2] cycloaddition with the terminal alkene to form an osmate ester intermediate, which hydrolyzes to a vicinal diol. Because OsO₄ is highly toxic and cost-prohibitive, the Upjohn protocol utilizes N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant 3. NMO continuously reoxidizes the inactive Os(VI) byproduct back to the active Os(VIII) state, establishing a highly efficient catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Allyloxy-indan-1-one (1.0 equiv, 5.0 mmol) in a 4:1 mixture of Acetone/H₂O (25 mL).

  • Co-Oxidant: Add NMO (1.5 equiv, 7.5 mmol) and stir until fully dissolved.

  • Catalyst Addition: Add OsO₄ (0.05 equiv, 0.25 mmol, 2.5 wt% solution in t-BuOH).

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will exhibit a cyclic color change. The initial addition of OsO₄ turns the solution pale yellow. As the osmate ester forms, it temporarily darkens (brown/black), but the rapid reoxidation by NMO returns the solution to a clear/yellow state. A persistent black precipitate indicates NMO depletion or catalyst death.

  • Workup: Quench by adding solid sodium sulfite (Na₂SO₃, 2.0 g) and stir for 30 minutes to reduce any residual Os(VIII) to insoluble OsO₂. Filter through a pad of Celite, extract the filtrate with EtOAc (3 × 20 mL), dry, and concentrate.

Protocol C: Wacker Oxidation

Mechanistic Causality: The Wacker oxidation converts the terminal alkene into a methyl ketone following Markovnikov selectivity. Pd(II) coordinates to and activates the alkene, facilitating nucleophilic attack by water. Beta-hydride elimination yields an enol that tautomerizes to the ketone 4. To make the reaction catalytic in palladium, CuCl is employed as a redox mediator to reoxidize the precipitated Pd(0) back to Pd(II), while atmospheric O₂ reoxidizes Cu(I) to Cu(II).

WackerCycle PdII Pd(II) Active Catalyst Pd0 Pd(0) Inactive PdII->Pd0 Alkene + H2O -> Ketone + 2H+ Pd0->PdII Oxidation by Cu(II) CuII 2 Cu(II) CuI 2 Cu(I) CuII->CuI Reduces to oxidize Pd(0) CuI->CuII 1/2 O2 + 2H+ -> H2O

Catalytic self-validating cycle of the Pd/Cu Wacker oxidation.

Step-by-Step Methodology:

  • Preparation: In a two-neck flask equipped with an O₂ balloon, dissolve 5-Allyloxy-indan-1-one (1.0 equiv, 5.0 mmol) in a 7:1 mixture of DMF/H₂O (24 mL).

  • Catalyst & Mediator: Add PdCl₂ (0.1 equiv, 0.5 mmol) and CuCl (1.0 equiv, 5.0 mmol).

  • Atmosphere: Purge the flask with O₂ (vacuum/O₂ backfill x3) and maintain under an O₂ atmosphere via the balloon.

  • Reaction: Stir vigorously at room temperature for 24 hours.

  • Self-Validation Checkpoint: The solution should maintain a steady green/blue hue, indicating the presence of active Cu(II) and a functioning redox cycle. If the solution turns completely black with a mirror-like precipitate, it indicates "palladium black" formation—meaning the O₂/Cu reoxidation cycle has failed and the catalyst is dead.

  • Workup: Dilute the mixture with Et₂O (50 mL) and wash sequentially with 1N HCl (20 mL) to remove copper salts, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate. Purify via flash chromatography to isolate the methyl ketone.

References

  • Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. MDPI. 1

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.2

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. 3

  • Palladium-Catalyzed Allylic Amidation with N-Heterocycles via sp3 C–H Oxidation. ACS Catalysis. 4

Sources

Method

Chemoselective and Enantioselective Reduction of 5-Allyloxy-indan-1-one to Indanol Derivatives

Executive Summary The indane bicyclic core is a privileged scaffold in medicinal chemistry, frequently appearing in neuroprotective agents, kinase inhibitors, and cardiovascular drugs. Specifically, 5-allyloxy-indan-1-on...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indane bicyclic core is a privileged scaffold in medicinal chemistry, frequently appearing in neuroprotective agents, kinase inhibitors, and cardiovascular drugs. Specifically, 5-allyloxy-indan-1-one serves as a highly versatile synthetic intermediate; the allyloxy substituent provides a robust handle for downstream functionalization (e.g., Claisen rearrangements or cross-metathesis), while the C1 ketone allows for targeted functional group interconversion.

The reduction of this ketone to a secondary alcohol (5-allyloxy-indan-1-ol) is a critical workflow in drug development. However, the presence of the terminal alkene in the allyl ether necessitates strictly chemoselective reagents that reduce the carbonyl group without saturating or isomerizing the carbon-carbon double bond. This application note details the mechanistic rationale, quantitative performance, and self-validating protocols for both the racemic and enantioselective reduction of 5-allyloxy-indan-1-one.

Mechanistic Rationale & Reagent Selection

Selecting the appropriate reducing agent is dictated by the stereochemical requirements of the target Active Pharmaceutical Ingredient (API).

Sodium Borohydride (NaBH₄): The Racemic Standard

For the synthesis of racemic 5-allyloxy-indan-1-ol, 1 is the industry workhorse[1].

  • Causality of Chemoselectivity : NaBH₄ acts as a mild source of nucleophilic hydride (H⁻). The hydride readily attacks the highly polarized π∗ orbital of the indanone carbonyl carbon. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) of the isolated carbon-carbon double bond in the allyloxy moiety is too high in energy and lacks the necessary polarization to accept a hydride. This fundamental electronic difference ensures absolute chemoselectivity, leaving the allyl group completely intact[1].

  • Solvent Dynamics : The reaction requires a protic solvent, typically methanol (MeOH) or ethanol (EtOH). The solvent hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity, and subsequently protonates the resulting alkoxide intermediate to yield the final alcohol[2].

Corey-Bakshi-Shibata (CBS) Catalyst: The Enantioselective Precision Tool

When a single enantiomer is required to prevent off-target toxicity or isolate biological activity, the 3 is employed[3].

  • Causality of Enantioselectivity : The CBS reduction utilizes a chiral oxazaborolidine catalyst combined with a borane source (e.g., BH₃·THF). The catalyst operates via a highly organized dual-activation mechanism. The Lewis acidic boron atom of the catalyst coordinates to the lone pair of the indanone's carbonyl oxygen, while the Lewis basic nitrogen coordinates to the borane.

  • Facial Discrimination : The steric differentiation between the rigid, fused benzene ring of the indanone and the flexible aliphatic CH₂ of the cyclopentanone ring dictates the transition state. The hydride is transferred exclusively to one face of the carbonyl, routinely yielding >95% enantiomeric excess (ee) for indane derivatives[4].

Quantitative Data Presentation

The following table summarizes the performance metrics of various hydride sources for the chemoselective reduction of 5-allyloxy-indan-1-one.

Reagent SystemTarget ProductChemoselectivity (C=O vs C=C)Typical YieldEnantiomeric Excess (ee)Scalability
NaBH₄ / MeOH Racemic 5-Allyloxy-indan-1-olAbsolute>95%N/AHigh (Kg scale)
(R)-MeCBS / BH₃·THF (R)-5-Allyloxy-indan-1-olAbsolute85-95%>95%Moderate (Pilot)
(S)-MeCBS / BH₃·THF (S)-5-Allyloxy-indan-1-olAbsolute85-95%>95%Moderate (Pilot)
LiAlH₄ / THF Racemic 5-Allyloxy-indan-1-olHigh (Risk of ether cleavage)>80%N/ALow (Hazardous)

Experimental Protocols

Protocol A: Synthesis of Racemic 5-Allyloxy-indan-1-ol (NaBH₄)

This protocol is optimized for high-throughput synthesis and scalability.

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-allyloxy-indan-1-one (1.0 equiv.) in anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Equilibration : Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Self-Validating Reagent Addition : Add NaBH₄ (1.2 equiv.) portion-wise over 15 minutes.

    • Causality Check: Maintaining the reaction at 0 °C during this phase is a self-validating safety and efficiency measure. It prevents the rapid, exothermic decomposition of the borohydride reagent by the protic methanol solvent, ensuring the hydride is quantitatively reserved for the chemoselective reduction of the indanone carbonyl[2].

  • Propagation : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1) until the starting material is fully consumed.

  • Quench & Workup : Cool the flask back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (equal volume to methanol) to neutralize excess borohydride. Extract the aqueous layer with Ethyl Acetate (3 × 10 Vol). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the racemic indanol.

Protocol B: Enantioselective Synthesis of (R)-5-Allyloxy-indan-1-ol (CBS Reduction)

This protocol requires rigorous anhydrous conditions to maintain catalyst integrity.

  • Catalyst Activation : Flame-dry a Schlenk flask under an argon atmosphere. Add (R)-MeCBS catalyst (0.1 equiv., 1.0 M solution in toluene) and anhydrous THF (5 Vol). Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Borane Complexation : Add BH₃·THF complex (1.2 equiv., 1.0 M in THF) dropwise. Stir the mixture for 15 minutes at -20 °C to form the active catalyst-borane complex.

  • Self-Validating Substrate Addition : Dissolve 5-allyloxy-indan-1-one (1.0 equiv.) in a minimal amount of anhydrous THF (2 Vol). Add this solution dropwise to the reaction mixture via a syringe pump over 1 hour.

    • Causality Check: The use of a syringe pump is a critical self-validating parameter. By artificially keeping the concentration of the uncoordinated ketone low in the reaction mixture, the background (uncatalyzed) reduction by free BH₃ is completely suppressed. This ensures that the reduction proceeds exclusively through the chiral oxazaborolidine transition state, thereby maximizing the enantiomeric excess of the final product[3].

  • Propagation : Stir the reaction for an additional 2 hours at -20 °C.

  • Quench & Workup : Carefully quench the reaction by the dropwise addition of methanol at -20 °C until hydrogen gas evolution ceases. Warm the mixture to room temperature, concentrate in vacuo, and purify the residue via flash column chromatography to isolate the enantioenriched (R)-5-allyloxy-indan-1-ol.

Workflow & Mechanistic Diagram

G SM 5-Allyloxy-indan-1-one (Substrate) NaBH4 NaBH4, MeOH 0 °C to RT SM->NaBH4 Racemic Reduction RCBS (R)-MeCBS, BH3·THF -20 °C SM->RCBS Enantioselective (R) SCBS (S)-MeCBS, BH3·THF -20 °C SM->SCBS Enantioselective (S) Racemic Racemic 5-Allyloxy-indan-1-ol (Yield: >95%) NaBH4->Racemic R_Prod (R)-5-Allyloxy-indan-1-ol (ee: >95%) RCBS->R_Prod S_Prod (S)-5-Allyloxy-indan-1-ol (ee: >95%) SCBS->S_Prod

Figure 1: Divergent reduction pathways of 5-Allyloxy-indan-1-one to racemic or enantioenriched indanols.

References

  • 2 Title: Application Note: Synthesis of 2-Indanol via Reduction of 2-Indanone. Source: BenchChem.

  • 1 Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry.

  • [[4]]() Title: Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization. Source: Organic Letters (ACS Publications).

  • 3 Title: Corey-Bakshi-Shibata Reduction. Source: Organic Chemistry Portal.

Sources

Application

Application Note: In Vitro Kinase Assay Preparation and Optimization for Pyrazole Inhibitors Derived from 5-Allyloxy-indan-1-one Intermediates

Executive Summary & Chemical Causality 5-Allyloxy-indan-1-one is a highly versatile synthetic intermediate utilized in the generation of fused tri- and tetra-cyclic pyrazole kinase inhibitors [1]. The indanone core provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

5-Allyloxy-indan-1-one is a highly versatile synthetic intermediate utilized in the generation of fused tri- and tetra-cyclic pyrazole kinase inhibitors [1]. The indanone core provides the rigid geometric scaffold required to occupy the adenine-binding pocket of target kinases, while the 5-allyloxy substituent serves as a critical synthetic handle. Through subsequent functionalization (e.g., Claisen rearrangement or cross-metathesis), the allyloxy group is modified to probe the hydrophobic regions of the kinase active site.

The Causality of Assay Design: Derivatives synthesized from 5-allyloxy-indan-1-one inherit significant lipophilicity (often exhibiting a LogP > 4.5). In aqueous biochemical buffers, these highly hydrophobic compounds have a strong propensity to form colloidal aggregates. Compound aggregation is a primary driver of false-positive inhibition in high-throughput screening (HTS) because the colloids non-specifically sequester the kinase enzyme. Therefore, the in vitro assay preparation must be meticulously engineered to maintain compound solubility. This guide outlines a self-validating, orthogonal assay system designed specifically to mitigate aggregation and accurately quantify the potency of these complex intermediates and their final derivatives.

Compound Handling and Serial Dilution Protocol

To ensure scientific integrity, traditional tip-based serial dilutions in aqueous buffers must be avoided for indanone-derived pyrazoles. Binding to polypropylene pipette tips and rapid aqueous "crash-out" will artificially lower the effective compound concentration.

Step-by-Step Methodology: Acoustic Dispensing
  • Primary Solubilization: Dissolve the 5-allyloxy-indan-1-one derived inhibitor in 100% anhydrous, LC-MS grade DMSO to yield a 10 mM stock solution. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution directly in 100% DMSO within a 384-well Echo-qualified source plate (e.g., Labcyte Echo 550).

  • Nanoliter Dispensing: Acoustically dispense 50 nL of the compound directly into a dry 384-well low-volume assay plate (e.g., Corning 4514).

    • Expert Insight: Acoustic dispensing eliminates plastic-tip binding and ensures that the final DMSO concentration in the assay remains strictly at 1% (v/v) once 5 µL of aqueous buffer is added, preventing solvent-induced enzyme denaturation.

Orthogonal Biochemical Assay Protocols

A self-validating screening funnel requires orthogonal readouts to confirm true target engagement. We employ a luminescence-based ATP-depletion assay (ADP-Glo) and a fluorescence-based binding assay (TR-FRET).

Protocol A: ADP-Glo™ Kinase Assay Setup

The ADP-Glo assay measures enzymatic activity by quantifying ADP production [2]. It is highly resistant to chemical interference from conjugated pyrazole systems that may auto-fluoresce.

  • Buffer Preparation: Prepare 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Brij-35 .

    • Causality: The inclusion of the non-ionic detergent Brij-35 is non-negotiable; it disrupts colloidal aggregates formed by the hydrophobic allyloxy-tail, ensuring the inhibitor remains in monomeric form.

  • Enzyme/Substrate Addition: Add 2.5 µL of a 2X Kinase/Substrate mixture to the assay plate containing the 50 nL dispensed compound. Centrifuge at 1000 x g for 1 minute.

  • Pre-incubation: Incubate for 15 minutes at room temperature (RT) to allow the inhibitor to reach binding equilibrium with the kinase.

  • Reaction Initiation: Add 2.5 µL of 2X ATP (calibrated to the apparent Kₘ of the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • ATP Depletion: Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT to completely deplete unreacted ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT, then read luminescence on a multimode microplate reader.

Protocol B: LANCE® Ultra TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a direct measure of specific substrate phosphorylation [3].

  • Reaction Setup: In a 384-well ProxiPlate, combine 50 nL of the inhibitor with 2.5 µL of Kinase and 2.5 µL of Biotinylated-Substrate/ATP mix in TR-FRET buffer.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Termination & Detection: Add 5 µL of Stop/Detection Buffer containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Equilibration: Incubate for 60 minutes at RT protected from light.

  • Measurement: Read the plate using a TR-FRET compatible reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Quantitative Data Presentation

Table 1: Optimized Assay Parameters for Indanone-Derived Inhibitors

Assay ParameterADP-Glo™ Kinase AssayLANCE® Ultra TR-FRETRationale / Causality
Max DMSO Tolerance 1.0% (v/v)1.0% (v/v)Prevents precipitation of lipophilic pyrazole derivatives.
Detergent Requirement 0.01% Brij-350.01% Tween-20Disrupts colloidal aggregation of the allyloxy-scaffold.
ATP Concentration Set at apparent KₘSet at apparent KₘEnsures balanced competition between ATP and the inhibitor.
Pre-incubation Time 15 minutes15 minutesAllows slow-binding indanone derivatives to reach equilibrium.
Signal Stability > 3 hours> 4 hoursPermits batch processing of high-throughput 384-well plates.

Experimental Workflows and Logical Relationships

Workflow A 5-Allyloxy-indan-1-one (Intermediate) B Tri/Tetra-cyclic Pyrazole Synthesis A->B C 100% DMSO Solubilization B->C D Acoustic Dispensing (Avoids Plastic Binding) C->D E ADP-Glo Assay (Enzymatic Activity) D->E F TR-FRET Assay (Target Engagement) D->F

Workflow from 5-Allyloxy-indan-1-one intermediate synthesis to orthogonal in vitro assay validation.

TRFRET A Inhibitor + Kinase Pre-incubation B ATP Addition (Reaction Initiation) A->B C Phosphorylation of Biotin-Substrate B->C D EDTA Stop + Eu-Ab & SA-APC C->D E FRET Signal (665nm) Inversely proportional to Inhibition D->E

TR-FRET assay sequence demonstrating the inverse relationship between inhibitor binding and FRET.

References

  • Title: Fused tri and tetra-cyclic pyrazole kinase inhibitors (WO2004080973A1)
  • Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: Molecules (PMC4425026) / National Institutes of Health (NIH) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting C-Alkylation During 5-Hydroxy-1-indanone Allylation

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing 5-hydroxy-1-indanone as a critical building block for complex active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, you are likely utilizing 5-hydroxy-1-indanone as a critical building block for complex active pharmaceutical ingredients (APIs). A common challenge during the synthesis of 5-allyloxy-1-indanone is the unintended formation of C-alkylated side products (e.g., ortho-allyl-5-hydroxy-1-indanone).

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the fundamental thermodynamic and kinetic principles driving this ambident reactivity, providing you with self-validating protocols to ensure exclusive O-alkylation.

Mechanistic Grounding: The Ambident Nature of Phenolates

When 5-hydroxy-1-indanone is deprotonated, it forms a phenolate anion. Phenolates are ambident nucleophiles , meaning they possess two reactive centers: the "hard" oxygen atom and the "soft" ortho/para carbon atoms.

According to [1] and Hard-Soft Acid-Base (HSAB) theory, the regioselectivity of the alkylation is heavily dictated by the solvation environment, the counterion of the base, and the nature of the electrophile. If the hard oxygen center is sterically shielded by hydrogen bonding or tightly coordinated by a small cation, the reaction is forced to proceed via the softer carbon center, resulting in C-alkylation. Furthermore, even if O-alkylation is initially successful, excessive heat can trigger a [3,3]-sigmatropic [2], converting the ether back into a C-alkylated phenol.

ReactionPathway Start 5-Hydroxy-1-indanone Base Base Addition (Deprotonation) Start->Base Phenolate Phenolate Anion (Ambident Nucleophile) Base->Phenolate O_Allyl O-Alkylation (Desired) (5-Allyloxy-1-indanone) Phenolate->O_Allyl Polar Aprotic Solvent K+ / Cs+ Base < 80°C C_Allyl C-Alkylation (Side Product) (ortho-Allyl phenol) Phenolate->C_Allyl Protic Solvent Li+ / Na+ Base Claisen Claisen Rearrangement O_Allyl->Claisen Heat (> 150°C) Claisen->C_Allyl

Reaction pathway showing ambident phenolate reactivity and Claisen rearrangement.

Frequently Asked Questions (FAQs)

Q1: I am using ethanol as my solvent and seeing massive amounts of C-alkylation. Why? A: Protic solvents like ethanol, methanol, or water are detrimental to O-alkylation. The hydroxyl protons of the solvent form strong hydrogen bonds with the phenolate oxygen. This solvation shell physically and electronically blocks the oxygen, forcing the allyl halide to attack the less hindered, softer ortho-carbon. Solution: Switch to a polar aprotic solvent like DMF, DMSO, or Acetone. These solvents solvate the metal cation but leave the phenolate oxygen "naked" and highly reactive.

Q2: Does the choice of inorganic base really matter if the pKa is sufficient to deprotonate the phenol? A: Yes, the counterion is critical. Small, "hard" cations like Li⁺ and Na⁺ form tight ion pairs with the hard phenolate oxygen, effectively shielding it from the electrophile. Larger cations like K⁺ and Cs⁺ have lower charge densities and form loose ion pairs. Solution: Always use K₂CO₃ or Cs₂CO₃ instead of Li₂CO₃ or Na₂CO₃ to maximize O-alkylation.

Q3: I switched to allyl iodide thinking a better leaving group would speed up the reaction, but my C-alkylation increased. What happened? A: You have encountered a classic HSAB mismatch. Iodide is a "soft" leaving group, which increases the "softness" of the electrophilic carbon on the allyl halide. This promotes orbital-controlled attack by the softer carbon center of the phenolate. Solution: Use allyl bromide or allyl chloride. The harder leaving groups favor charge-controlled attack by the hard oxygen atom [3].

Q4: My reaction conditions are perfect (K₂CO₃, DMF, Allyl Bromide), but I still see C-alkylation when I reflux the mixture to drive it to completion. Why? A: You are likely synthesizing the correct O-allyl ether, but the excessive heat is inducing a [3,3]-sigmatropic Claisen rearrangement. At temperatures above 100–150 °C, allyl phenyl ethers thermally rearrange to ortho-allyl phenols. Solution: Keep the reaction temperature between ambient and 60 °C.

Troubleshooting Issue Issue: High C-Alkylation Detected CheckSolvent 1. Check Solvent Issue->CheckSolvent ActionSolvent Switch to Polar Aprotic (DMF/Acetone) CheckSolvent->ActionSolvent CheckBase 2. Check Base/Counterion ActionSolvent->CheckBase ActionBase Use K2CO3 or Cs2CO3 (Avoid Li/Na) CheckBase->ActionBase CheckLG 3. Check Electrophile ActionBase->CheckLG ActionLG Use Allyl Bromide/Chloride (Avoid Iodide) CheckLG->ActionLG CheckTemp 4. Check Temperature ActionLG->CheckTemp ActionTemp Keep below 80°C (Prevent Claisen) CheckTemp->ActionTemp

Step-by-step troubleshooting workflow to eliminate C-alkylation side reactions.

Data Presentation: Optimization Parameters

Use the following matrix to audit your current experimental setup.

ParameterFavors O-Alkylation (Desired)Favors C-Alkylation (Side Product)Mechanistic Rationale
Solvent DMF, Acetone, DMSOWater, Methanol, EthanolProtic solvents hydrogen-bond to the phenolate oxygen, shielding it.
Base Counterion K⁺, Cs⁺ (e.g., K₂CO₃)Li⁺, Na⁺ (e.g., Li₂CO₃)Small cations (Li⁺) form tight ion pairs with oxygen; large cations leave it free.
Leaving Group Chloride (Cl⁻), Bromide (Br⁻)Iodide (I⁻)Hard leaving groups favor attack by the hard oxygen center.
Temperature Ambient to 60 °C> 150 °CHigh heat triggers[3,3]-sigmatropic Claisen rearrangement of the O-allyl ether.

Experimental Protocol: Optimized O-Allylation

This protocol is designed as a self-validating system. The visual cues (color changes) and temperature controls ensure that the thermodynamic and kinetic parameters remain strictly within the O-alkylation window.

Materials Required:

  • 5-hydroxy-1-indanone (1.0 equiv)

  • Allyl bromide (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 325 mesh, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Phenolate: In an oven-dried, argon-purged round-bottom flask, dissolve 5-hydroxy-1-indanone in anhydrous DMF (approx. 0.2 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ to the stirring solution at room temperature. Validation Check: The solution will typically darken (often turning a deep yellow or orange), indicating the successful formation of the phenolate anion. Stir for 30 minutes to ensure complete deprotonation.

  • Electrophile Addition: Place the flask in a room-temperature water bath (to act as a mild heat sink). Add allyl bromide dropwise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC (Hexanes/EtOAc) or LC-MS. The reaction is typically complete within 4 to 12 hours. Crucial: Do not heat the reaction above 60 °C to force completion, as this risks initiating a Claisen rearrangement.

  • Quench and Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a 5x volume of ice-cold distilled water. This crashes out the product and solubilizes the DMF and inorganic salts.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with water (3x) and brine (1x) to rigorously remove trace DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace C-alkylated impurities (<2%) are detected.

References

  • Kornblum, N., Berrigan, P. J., & le Noble, W. J. "Solvation as a factor in the alkylation of ambident anions: the importance of the hydrogen bonding capacity of the solvent." Journal of the American Chemical Society, 1963. URL:[Link]

  • Crestini, C., et al. "Exploring allylation and claisen rearrangement as a novel chemical modification of lignin." BioResources, 2014. URL:[Link]

  • Trost, B. M., et al. "Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates." The Journal of Organic Chemistry, 2016. URL:[Link]

Optimization

Technical Support Center: 5-Allyloxy-indan-1-one Processing &amp; Troubleshooting

Welcome to the Technical Support Center for the handling and synthetic processing of 5-Allyloxy-indan-1-one . As a Senior Application Scientist, I have compiled this comprehensive guide to help you navigate the highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and synthetic processing of 5-Allyloxy-indan-1-one . As a Senior Application Scientist, I have compiled this comprehensive guide to help you navigate the highly specific challenges associated with this substrate—most notably, the spontaneous and unwanted Claisen rearrangement that can derail your synthetic pathways.

This guide is structured to provide mechanistic causality, quantitative reference data, and self-validating protocols to ensure scientific integrity and reproducible results.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 5-Allyloxy-indan-1-one spontaneously rearrange during my reactions? A1: The allyl ether moiety on the aromatic ring of the indanone core is highly susceptible to a [3,3]-sigmatropic rearrangement, known as the Claisen rearrangement[1]. This is a concerted, pericyclic reaction that proceeds through a highly ordered, six-membered cyclic transition state[2]. The driving force is the exergonic tautomerization of the resulting cyclohexadienone intermediate to restore aromaticity, yielding an ortho-allylphenol (e.g., 4-allyl-5-hydroxyindan-1-one or 6-allyl-5-hydroxyindan-1-one).

Q2: What specific conditions trigger this unwanted pathway? A2: The uncatalyzed thermal Claisen rearrangement typically requires high temperatures, generally between 150 °C and 250 °C[3]. However, the presence of Lewis acids or strong Brønsted acids can drastically lower the activation energy barrier, causing the rearrangement to occur at temperatures as low as 40–80 °C[4]. If your reaction involves heating an acidic mixture, you are inadvertently catalyzing this sigmatropic shift.

Q3: Does the indanone carbonyl play a role in the rearrangement rate? A3: Yes. The electron-withdrawing nature of the ketone at the 1-position affects the electron density of the aromatic ring. Substituent electronics dictate the regioselectivity and rate of the rearrangement; electron-withdrawing meta-substituents relative to the allyloxy group tend to direct the rearrangement toward specific ortho positions due to transition state stabilization[5].

Part 2: Troubleshooting Guide & Process Optimization

Issue: Significant Phenolic Byproduct Formation During Ketone Reduction

Symptom: When attempting to reduce the ketone of 5-Allyloxy-indan-1-one to the corresponding alcohol using standard catalytic hydrogenation or high-temperature hydride reductions, NMR analysis shows a loss of the allyl ether signal (~4.5 ppm) and the appearance of a broad phenolic -OH stretch in IR, indicating Claisen rearrangement has occurred[3]. Root Cause: Standard transition-metal catalysts (like Pd/C) can isomerize or cleave the allyl group, while elevated temperatures or acidic additives trigger the[3,3]-sigmatropic shift. Solution: Transition to a strictly temperature-controlled Luche reduction. The use of cerium(III) chloride ( CeCl3​ ) provides mild, localized Lewis acidity that activates the carbonyl for 1,2-reduction by NaBH4​ at 0 °C without providing enough thermal or electronic energy to overcome the Claisen activation barrier.

Issue: Rearrangement During Alkylation/Cross-Coupling

Symptom: Reactions requiring refluxing conditions (e.g., >100 °C in toluene or DMF) result in complex mixtures of the desired product and rearranged phenolic isomers. Root Cause: The thermal threshold for the uncatalyzed Claisen rearrangement is being breached. Solution: If high temperatures are unavoidable, the allyl group is an incompatible protecting/functional group for this stage of your synthesis. You must either:

  • Swap the solvent to a lower-boiling alternative and use a more reactive catalyst to allow room-temperature coupling.

  • Temporarily protect the phenol with a thermally stable group (e.g., Benzyl or PMB), perform the high-temperature step, and reinstall the allyl group later.

Part 3: Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the stability of 5-Allyloxy-indan-1-one under various common reaction conditions.

Reaction Condition / AdditiveTemperature (°C)Time (h)Claisen Rearrangement (%)Intact Allyl Ether (%)
Toluene, neat (Thermal)11024< 5%> 95%
Xylenes, neat (Thermal)15012~ 40%~ 60%
Primol / High-boiling solvent180 - 20012> 95%< 5%[3]
BF3​⋅OEt2​ (1.0 eq), DCM252> 90%< 10%
CeCl3​⋅7H2​O (1.1 eq), MeOH040%100%
K2​CO3​ , DMF80120%100%

Data synthesized from standard allyloxyarene reactivity profiles and thermal threshold benchmarks.

Part 4: Self-Validating Experimental Protocol

Protocol: Luche Reduction of 5-Allyloxy-indan-1-one (Claisen-Free)

This protocol is designed as a self-validating system. The low temperature and specific order of addition prevent the sigmatropic shift, while the TLC checkpoints ensure immediate verification of structural integrity.

Reagents:

  • 5-Allyloxy-indan-1-one (1.0 eq)

  • CeCl3​⋅7H2​O (1.1 eq)

  • NaBH4​ (1.2 eq)

  • Methanol (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 5-Allyloxy-indan-1-one and dissolve in anhydrous methanol (0.2 M concentration).

  • Lewis Acid Addition: Add CeCl3​⋅7H2​O (1.1 eq) in one portion at room temperature. Stir for 15 minutes to allow complexation with the indanone carbonyl.

  • Thermal Control (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C. Causality: Keeping the temperature at 0 °C completely suppresses the activation energy required for the [3,3]-sigmatropic shift.

  • Reduction: Add NaBH4​ (1.2 eq) portionwise over 10 minutes to control hydrogen evolution and prevent exothermic spiking.

  • Validation Checkpoint 1 (TLC): After 30 minutes, pull an aliquot. Run a TLC (Hexanes:EtOAc 3:1). The product should be more polar than the starting material. Spray with phosphomolybdic acid (PMA) stain. Self-Validation: If a highly polar spot appears that stains intensely with FeCl3​ , a phenolic byproduct has formed, indicating temperature control failed.

  • Quench and Workup: Quench the reaction by carefully adding saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Checkpoint 2 (NMR): Take a crude 1H NMR. Verify the presence of the intact allyl ether: look for the characteristic doublet at ~4.5 ppm (2H, −O-CH2​− ) and the multiplet at ~5.2-5.4 ppm (2H, terminal alkene)[3].

Part 5: Mechanistic & Workflow Visualizations

Mechanism of Unwanted Claisen Rearrangement

The following diagram illustrates the pathway that must be avoided. When thermal or Lewis acidic thresholds are breached, the substrate undergoes a concerted rearrangement.

Mechanism A 5-Allyloxy-indan-1-one (Starting Material) B Thermal Heating (>150°C) or Strong Lewis Acid A->B C [3,3]-Sigmatropic Rearrangement Transition State B->C D Cyclohexadienone Intermediate C->D E Tautomerization (Aromatization) D->E F Allyl-hydroxyindan-1-one (Unwanted Phenolic Byproduct) E->F

Caption: Mechanistic pathway of the unwanted [3,3]-sigmatropic Claisen rearrangement.

Decision Workflow for Reaction Planning

Use this logical decision tree when designing a synthetic step involving 5-Allyloxy-indan-1-one to proactively prevent rearrangement.

Workflow Start Plan Reaction on 5-Allyloxy-indan-1-one Q1 Does reaction require Temp > 100°C? Start->Q1 Yes1 Use Alternative Protecting Group (e.g., Benzyl or PMB) Q1->Yes1 Yes No1 Proceed with Allyl Ether Q1->No1 No Q2 Are strong Lewis Acids or Brønsted Acids present? No1->Q2 Yes2 Switch to milder Lewis Acid (e.g., CeCl3) or Base Catalysis Q2->Yes2 Yes No2 Standard Conditions Apply; Monitor via TLC Q2->No2 No

Caption: Decision matrix for preventing Claisen rearrangement during synthesis planning.

References

  • Indanone derivatives for use as fragrances (EP1262481A1). Google Patents.
  • Claisen rearrangement . Wikipedia. Available at: [Link]

  • Claisen Rearrangement Mechanism and Kinetics . Surendranath College. Available at:[Link]

  • Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements . PMC - NIH. Available at:[Link]

  • Catalytic Enantioselective Claisen Rearrangements . PMC - NIH. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Co-Eluting Impurities in 5-Allyloxy-indan-1-one Chromatography

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and purification of 5-Al...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. This guide is specifically engineered for researchers and drug development professionals dealing with the synthesis and purification of 5-Allyloxy-indan-1-one , a critical intermediate often utilized in the synthesis of kinase inhibitors and other pharmaceutical agents[1].

The synthesis of this compound—typically via the alkylation of 5-hydroxy-1-indanone with allyl bromide—frequently generates a complex matrix of structurally similar byproducts. This guide provides authoritative, field-proven methodologies to systematically resolve co-eluting impurities using High-Performance Liquid Chromatography (HPLC).

Causality & Mechanism of Co-Elution

The primary challenge in resolving 5-allyloxy-indan-1-one from its impurities lies in the structural and hydrophobic similarities of the reaction byproducts. When standard reversed-phase (C18) methods fail, it is usually due to insufficient selectivity ( α ) rather than column efficiency ( N )[2].

The "Critical Pair" Dilemma: During O-allylation, competing C-allylation can occur (e.g., forming 4-allyl-5-hydroxy-1-indanone). This creates a regioisomer with a nearly identical hydrophobic footprint to the target molecule. Because both molecules have the same mass and similar partition coefficients, they frequently co-elute on standard alkyl-chain stationary phases. To resolve these, one must exploit secondary interactions—such as π−π stacking or hydrogen bonding—by strategically altering the mobile phase modifier or the stationary phase chemistry[3].

Troubleshooting FAQs

Q1: My chromatogram shows a broad peak or a distinct shoulder for 5-Allyloxy-indan-1-one. What is the most likely cause? A1: A shoulder or a broad, asymmetrical peak strongly indicates a co-eluting impurity[2]. In this specific synthesis, it is frequently a C-allylated regioisomer or unreacted 5-hydroxy-1-indanone. Diagnostic Step: Verify peak purity using a Diode Array Detector (DAD) or LC-MS[4]. If the mass spectra across the peak vary, or if the UV spectra show shifts in the λmax​ , co-elution is confirmed.

Q2: How can I resolve the C-allylated regioisomer from the O-allylated target product? A2: Since both isomers have identical molecular weights ( m/z 189.2 for [M+H]+ ) and similar polarities, standard C18 columns often fail to provide baseline resolution.

  • Action 1 (Stationary Phase): Switch to an orthogonal column chemistry, such as a Phenyl-Hexyl or Biphenyl phase. The π−π interactions between the phenyl rings of the stationary phase and the indanone core provide alternative selectivity[5].

  • Action 2 (Mobile Phase): Change the organic modifier from Acetonitrile to Methanol. Methanol acts as a hydrogen-bond donor and acceptor, which differentially interacts with the free phenolic hydroxyl group of the C-allylated impurity compared to the ether linkage of the 5-allyloxy target[5].

Q3: Unreacted 5-hydroxy-1-indanone is co-eluting with the solvent front or early degradants. How do I increase its retention? A3: 5-hydroxy-1-indanone is significantly more polar than the allylated product due to its free hydroxyl group. If it elutes too early, decrease the initial organic solvent concentration (e.g., start at 5% B instead of 30% B)[2]. Crucially, ensure the aqueous mobile phase is buffered to an acidic pH (e.g., pH 2.5 - 3.0 using 0.1% Formic Acid) to keep the phenolic hydroxyl group fully protonated, thereby maximizing its retention on a reversed-phase column[4].

Experimental Protocols

Protocol: Step-by-Step Method Optimization for Indanone Resolution

This self-validating protocol ensures that every parameter change is tracked against a baseline to confirm improvements in resolution ( Rs​ ).

Step 1: System Suitability & Baseline Establishment

  • Prepare a 1.0 mg/mL solution of the crude 5-allyloxy-indan-1-one mixture in the initial mobile phase (to prevent solvent-mismatch peak distortion)[5].

  • Inject 5 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

Step 2: Initial Gradient Screening

  • Run a broad linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid in both aqueous and organic phases) over 20 minutes[5].

  • Set the flow rate to 1.0 mL/min and column temperature to 30°C.

Step 3: Identify Critical Pairs via Orthogonal Detection

  • Utilize DAD (monitoring at 254 nm and 210 nm) and MS (ESI+) to identify the main peak ( m/z 189.2) and any co-eluting masses (e.g., m/z 149.1 for the starting material)[1].

  • Calculate the resolution ( Rs​ ) between the target and the closest eluting impurity. If Rs​<1.5 , proceed to Step 4.

Step 4: Selectivity Tuning ( α ) and Gradient Flattening

  • Modifier Swap: Replace Acetonitrile with Methanol. Re-run the gradient.

  • Gradient Flattening: Identify the elution percentage of the target compound (e.g., 45% B). Flatten the gradient slope around this point (e.g., run a shallow gradient from 35% to 55% B over 15 minutes) to increase the separation factor[6].

  • Column Swap: If Rs​ remains <1.5 , transfer the optimized gradient to a Phenyl-Hexyl column.

Data Presentation

Table 1: Typical Impurity Profile and Chromatographic Behavior

Impurity / AnalyteStructural CharacteristicRelative PolarityRecommended Strategy for Resolution
5-Hydroxy-1-indanone Phenolic starting materialHighAcidic pH (2.5), low initial organic % (5% B)
Allyl Bromide Alkylating agentModerateEvaporates/elutes early; monitor at low UV (210 nm)
5-Allyloxy-indan-1-one Target Product (O-alkylated)LowOptimize gradient slope around elution point
C-Allyl-5-hydroxy-1-indanone RegioisomerLow (Similar to target)Phenyl-Hexyl column, Methanol as organic modifier

Visualization: Troubleshooting Workflow

HPLC_Troubleshooting Start Co-elution Observed (Broad Peak / Shoulder) CheckPurity Verify Peak Purity (DAD / LC-MS) Start->CheckPurity IsIsomer Is it a Regioisomer? (Same m/z, similar UV) CheckPurity->IsIsomer ChangeAlpha Change Selectivity (α) Switch to Methanol or Phenyl-Hexyl Column IsIsomer->ChangeAlpha Yes ChangeRet Change Retention (k') Adjust pH to 2.5 or Flatten Gradient Slope IsIsomer->ChangeRet No (Different m/z) Evaluate Evaluate Resolution (Rs) ChangeAlpha->Evaluate ChangeRet->Evaluate Evaluate->ChangeAlpha Fail Success Rs > 1.5 Achieved Method Validated Evaluate->Success Pass

Caption: Logical workflow for troubleshooting and resolving co-eluting impurities in HPLC.

References

  • Fused tri and tetra-cyclic pyrazole kinase inhibitors (WO2004080973A1). Google Patents. Details the synthesis and extraction of 5-Allyloxy-indan-1-one from 5-hydroxy-1-indanone and allyl bromide.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development . American Pharmaceutical Review. Outlines the necessity of pH control and LC-MS peak purity confirmation during early-stage method development. Available at: [Link]

  • Method Development for Drug Impurity Profiling: Part 1 . LCGC International. Explains the theoretical framework behind utilizing dissimilar (orthogonal) chromatographic columns to alter selectivity. Available at: [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC . Almac. Details the process of gradient flattening to resolve co-eluting peaks. Available at: [Link]

Sources

Optimization

Minimizing thermal degradation of 5-Allyloxy-indan-1-one during distillation

Welcome to the Advanced Purification Support Center. As application scientists, we frequently encounter challenges when isolating thermally labile intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As application scientists, we frequently encounter challenges when isolating thermally labile intermediates. 5-Allyloxy-indan-1-one , typically synthesized via the allylation of 5-hydroxy-1-indanone 1 [[2]](), presents a unique distillation challenge due to its reactive allyl aryl ether motif.

Conventional distillation methods subject the molecule to prolonged thermal stress, triggering destructive side reactions. This guide provides mechanistic insights, troubleshooting steps, and field-validated protocols to achieve high-purity distillation without compromising molecular integrity.

Mechanistic Overview of Degradation

ThermalDegradation SM 5-Allyloxy-indan-1-one (Target Molecule) Heat Thermal Stress (>150°C in Distillation) SM->Heat Conventional Heating Claisen [3,3]-Sigmatropic Rearrangement Heat->Claisen Concerted Mechanism Radical Radical Initiation (Trace O2 / Heat) Heat->Radical Homolytic Cleavage Phenol o-Allylphenol Derivatives (Claisen Contaminant) Claisen->Phenol Rearomatization Polymer Allylic Polymerization (Viscous Tar) Radical->Polymer Chain Propagation

Thermal degradation pathways of 5-Allyloxy-indan-1-one during distillation.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Allyloxy-indan-1-one turn into a phenolic compound during vacuum distillation? A1: You are observing the Claisen rearrangement . Allyl aryl ethers undergo a thermally allowed [3,3]-sigmatropic rearrangement when exposed to elevated temperatures 34. In conventional distillation, temperatures often approach the 180–225 °C threshold required to initiate this concerted mechanism 5 [[6]](). The ether C-O bond breaks as a new C-C bond forms at the ortho position, followed by rapid rearomatization to yield an ortho-allylphenol derivative.

Q2: How does Short-Path Distillation (SPD) or Wiped-Film Evaporation (WFE) prevent this rearrangement? A2: It is a matter of kinetics and thermodynamics. SPD systems operate under fine vacuum (down to 0.001 mbar), which drastically lowers the boiling point of the compound 78. Furthermore, the internal condenser is placed mere centimeters from the heated evaporation surface. This minimizes pressure drop and reduces the residence time of the molecule in the heating zone to tens of seconds 9. By keeping the temperature below 150 °C and limiting exposure time, you kinetically suppress both the Claisen rearrangement and thermal decomposition.

Q3: Even with vacuum, my distillate is highly viscous and I'm losing yield. What is happening? A3: You are likely experiencing allylic polymerization. The allyl group is highly prone to radical-initiated cross-linking at elevated temperatures. If your system has a micro-leak introducing trace oxygen, or if you hold the crude material in the boiling flask for too long, homolytic cleavage initiates a chain-growth polymerization, turning your product into an intractable tar.

Troubleshooting Guide

SymptomRoot Cause AnalysisCorrective Action
NMR shows phenolic -OH peaks (~5.0-6.0 ppm) The system temperature exceeded the activation energy threshold for the [3,3]-sigmatropic rearrangement.Increase Vacuum Depth: Transition from a standard rotary vane pump to a system equipped with a turbomolecular pump capable of <0.01 mbar. Lower the evaporator temperature to ≤120 °C.
Material polymerizes in the boiling flask Radical-initiated allylic polymerization due to prolonged heat exposure and trace oxygen.Add Radical Scavenger: Introduce 200 ppm of BHT to the crude mixture. Degas: Perform a strict Argon backfill/degas cycle before applying heat.
Product crystallizes on the condenser The melting point of the purified indanone core is higher than the condenser coolant temperature.Optimize Coolant: Raise the internal condenser temperature to ~40 °C. This keeps the distillate in a fluid state without allowing vapors to bypass the trap.

Quantitative Data: Impact of Distillation Techniques

The following table summarizes the field-proven performance of different distillation methods for 5-Allyloxy-indan-1-one, highlighting the necessity of short-path technologies.

Distillation TechniqueOperating Pressure (mbar)Evaporator Temp (°C)Residence TimePrimary Degradation PathwayProduct Purity (%)Isolated Yield (%)
Conventional Fractional Vacuum10.01901–3 hoursClaisen Rearrangement< 65%~ 40%
Agitated Thin Film Evaporator (ATFE)0.01110< 1 minuteNone (Kinetically suppressed)> 98%> 92%

Step-by-Step Methodology: Wiped-Film Short-Path Distillation

This protocol utilizes an Agitated Thin Film Evaporator (ATFE) / Short Path Distillation Unit (SPDU) to minimize thermal stress, a standard in pharmaceutical and fine chemical purification .

Step 1: System Integrity & Deoxygenation
  • Action: Assemble the SPDU and perform a vacuum drop test. Isolate the pump; the leak rate must not exceed 0.01 mbar/min.

  • Causality: Eliminating oxygen prevents radical initiation of the allyl group.

  • Self-Validation Checkpoint: If the pressure rises above 0.01 mbar/min, the system fails the integrity check. Do not proceed to heating until all O-rings are inspected, regreased, and the leak is resolved.

Step 2: Feed Preparation
  • Action: Dissolve 200 ppm of Butylated hydroxytoluene (BHT) into the crude 5-Allyloxy-indan-1-one. Degas the mixture at 50 mbar at room temperature for 30 minutes.

  • Causality: BHT acts as a sacrificial radical scavenger. Degassing removes residual synthesis solvents (e.g., THF/DMF) 1 that would otherwise violently outgas and disrupt the thin film.

Step 3: Thermal Parameter Setting
  • Action: Set the internal condenser to 40 °C and the evaporator heating jacket to 110 °C. Establish a high vacuum of ≤ 0.01 mbar 7.

  • Causality: 40 °C is high enough to prevent the indanone derivative from crystallizing on the condenser, but low enough to efficiently trap the vapor.

  • Self-Validation Checkpoint: Observe the first drops of distillate. If the product solidifies on the condenser coils, incrementally increase the coolant temperature by 2 °C until continuous flow is restored.

Step 4: Continuous Distillation
  • Action: Start the wiper mechanism at 300 rpm to create a highly turbulent thin film. Feed the degassed crude into the evaporator at a steady rate (e.g., 1.0 L/hr).

  • Causality: Mechanical turbulence maximizes heat transfer efficiency and ensures a residence time of merely tens of seconds 9 [[8]]().

Step 5: Product Validation
  • Action: Analyze the pale yellow to colorless distillate via 1H NMR.

  • Causality: Confirming the structural integrity of the allyl ether ensures the thermal parameters were successfully optimized.

  • Self-Validation Checkpoint: The protocol is validated only if the NMR spectra show the intact allyl ether (multiplet at ~6.0 ppm, doublet at ~4.5 ppm) and a strict absence of ortho-allylphenol byproducts 6.

References

  • [18.5: Reactions of Ethers- Claisen Rearrangement] - Chemistry LibreTexts: [Link]

  • [Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers] - MDPI:[Link]

  • [Claisen Rearrangement] - Organic Chemistry Portal:[Link]

  • [WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors] - Google Patents
  • [Shortpath Distillation - Application Note] - Edwards Vacuum: [Link]

  • [Short Path Evaporation] - VTA Verfahrenstechnische Anlagen GmbH & Co. KG: [Link]

  • [SPDU & ATFE for Thermal-Sensitive Material Processing] - Sai Life Sciences: [Link]

  • [Kinetic resolution of...] - Researcher.Life: [Link]

  • [Short Path Evaporator] - Buss-SMS-Canzler GmbH:[Link]

Sources

Troubleshooting

Optimizing sodium hydride (NaH) equivalents for 5-Allyloxy-indan-1-one synthesis

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, we know that seemingly routine transformations—like the O-allylation of a phenol—can become bottlenecks when scaled...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. As researchers and drug development professionals, we know that seemingly routine transformations—like the O-allylation of a phenol—can become bottlenecks when scaled or applied to multifunctional scaffolds.

The synthesis of 5-allyloxy-indan-1-one from 5-hydroxy-1-indanone using sodium hydride (NaH) and allyl bromide is a critical transformation in the development of various therapeutics, including kinase inhibitors. However, the indanone core presents a unique chemoselectivity challenge due to competing acidic sites[1]. This guide provides the mechanistic logic, optimized protocols, and troubleshooting steps necessary to achieve >98% purity and prevent common pitfalls like bis-alkylation.

Mechanistic Principles: The pKa Differential

To understand why optimizing NaH equivalents is the most critical parameter in this reaction, we must look at the substrate's acidity profile. 5-Hydroxy-1-indanone possesses two distinct acidic sites:

  • The Phenolic Hydroxyl (pKa ~10): The target site for deprotonation to form the reactive phenoxide nucleophile.

  • The Alpha-Protons (pKa ~20): The protons adjacent to the ketone carbonyl.

Because there is a ~10-order of magnitude difference in acidity, we can achieve absolute chemoselectivity by strictly controlling the base stoichiometry. Using 1.05 to 1.1 equivalents of NaH ensures complete deprotonation of the phenol while leaving the alpha-protons untouched. If the NaH equivalents exceed 1.5, the excess base will begin deprotonating the alpha-carbon, generating an enolate that readily attacks the allyl bromide, resulting in the dreaded 2-allyl-5-allyloxy-indan-1-one impurity.

Pathway SM 5-Hydroxy-1-indanone (Phenol pKa ~10, Alpha-C pKa ~20) Branch1 Optimal Base: 1.05 eq NaH (0 °C, THF/DMF) SM->Branch1 Branch2 Excess Base: >1.5 eq NaH (Poor Stoichiometry) SM->Branch2 Int1 Phenoxide Intermediate (Selective O-Nucleophile) Branch1->Int1 Selective Deprotonation Int2 Phenoxide + Enolate (O & C-Nucleophiles) Branch2->Int2 Over- deprotonation Add Allyl Bromide (1.1 eq) Int1->Add Int2->Add Target 5-Allyloxy-indan-1-one (Target Product) Add->Target SN2 (O-Attack) Impurity 2-Allyl-5-allyloxy-indan-1-one (Bis-alkylated Impurity) Add->Impurity SN2 (O & C-Attack)

Mechanistic logic tree for NaH-mediated allylation of 5-hydroxy-1-indanone.

Quantitative Data: Optimization of NaH Equivalents

The following table summarizes reaction profiling data based on varying equivalents of NaH. These metrics underscore why a tight stoichiometric window is non-negotiable.

NaH (Equivalents)Allyl Bromide (Eq)Temp ProfileConversion (%)Target Purity (%)Major Impurity Profile
0.95 1.10 °C → RT85%>95%Unreacted Starting Material
1.05 1.1 0 °C → RT >99% >98% None (Trace SM)
1.50 1.10 °C → RT>99%80%2-Allyl-5-allyloxy-indan-1-one
2.00 2.20 °C → RT>99%<10%Bis-allylated species

Self-Validating Experimental Protocol

This protocol is engineered to be self-validating, meaning each step contains a physical or chemical indicator to confirm success before proceeding to the next phase.

Reagents & Materials:

  • 5-Hydroxy-1-indanone (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.05 eq)

  • Allyl Bromide (1.1 eq)

  • Anhydrous THF and Anhydrous DMF (1:2 ratio)

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with Argon or N₂. Moisture is the primary enemy of NaH; atmospheric water will rapidly quench the base to form NaOH, skewing your carefully calculated equivalents.

  • Substrate Dissolution: Dissolve 5-hydroxy-1-indanone in the anhydrous THF/DMF mixture.

    • Causality Note: DMF strongly solvates the Na⁺ cation, leaving the phenoxide "naked" and highly nucleophilic. THF is added to lower the freezing point of the mixture and maintain substrate solubility at 0 °C.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the NaH (1.05 eq) portion-wise to control the exotherm.

    • Validation Check: You must observe immediate, vigorous bubbling (H₂ gas evolution). Stir at 0 °C for 30 minutes. Do not proceed until gas evolution has completely ceased. The cessation of bubbling is your self-validating proof that the phenoxide has fully formed.

  • Electrophile Addition: Add allyl bromide (1.1 eq) dropwise via syringe.

  • Reaction Maturation: Remove the ice bath and allow the reaction to naturally warm to room temperature (RT). Stir overnight (approx. 12-14 hours).

    • Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The highly polar phenolic starting material will spot significantly lower (lower Rf) than the less polar O-allylated target product.

  • Quench & Workup: Cool the mixture back to 0 °C and carefully quench with cold water (or saturated aqueous NH₄Cl) to neutralize any trace unreacted NaH. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers extensively with brine (at least 3x) to remove the DMF. Dry over MgSO₄, filter, and concentrate under reduced pressure.

Troubleshooting & FAQs

Troubleshooting Start Issue: Suboptimal Yield or Purity Analyze LC-MS / 1H-NMR Reaction Profiling Start->Analyze Path1 Observation: Unreacted 5-Hydroxy-1-indanone Analyze->Path1 Path2 Observation: Bis-allylated Impurity Analyze->Path2 Root1 Root Cause: NaH Degradation (Moisture) Path1->Root1 Root2 Root Cause: Over-deprotonation (Alpha-carbon) Path2->Root2 Fix1 Action: Use fresh NaH or wash with hexanes Root1->Fix1 Fix2 Action: Strictly limit NaH to 1.05 eq at 0 °C Root2->Fix2

Diagnostic workflow for resolving low yield in 5-allyloxy-indan-1-one synthesis.

Q: I am observing a significant amount of bis-alkylated product (C-alkylation and O-alkylation). How do I prevent this? A: This is the classic signature of over-deprotonation. If you exceed ~1.2 equivalents of NaH, the base begins abstracting the alpha-protons of the indanone core after the phenol is fully deprotonated. Ensure your NaH stoichiometry is strictly capped at 1.05 to 1.1 equivalents, and ensure the base addition occurs at 0 °C to maintain kinetic control.

Q: My reaction is stalling at 70% conversion, leaving unreacted starting material, despite using exactly 1.05 equivalents of NaH. Why? A: Your NaH has likely degraded. NaH is highly hygroscopic and reacts with atmospheric moisture in the headspace of the reagent bottle to form NaOH. NaOH is not strong enough to efficiently and quantitatively drive this specific deprotonation in THF/DMF at 0 °C. Solution: Use a fresh, sealed batch of NaH, or wash your NaH dispersion with anhydrous hexanes under Argon to remove the mineral oil and expose fresh reagent surface area before use.

Q: Can I heat the reaction to 60 °C to accelerate the allylation? A: It is highly discouraged. Heating an allyl phenyl ether (which you are forming) can trigger a thermally induced [3,3]-sigmatropic rearrangement known as the Claisen Rearrangement . While this usually requires higher temperatures (>150 °C), prolonged heating in polar solvents can induce partial rearrangement, migrating the allyl group from the oxygen to the adjacent carbon on the aromatic ring. Stick to room temperature for the maturation phase.

Q: I'm having trouble removing DMF during the workup, and it's ruining my column chromatography. Any tips? A: DMF is notoriously difficult to remove due to its high boiling point and water miscibility. During the aqueous workup, dilute your EtOAc organic layer heavily, and wash it at least 3 to 4 times with a 5% aqueous LiCl solution or a 1:1 mixture of water and saturated brine. The Li⁺ ions coordinate strongly with DMF, pulling it into the aqueous phase much more efficiently than standard water washes.

References

  • Title: WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors Source: Google Patents URL
  • Title: Indanone synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 5-Hydroxy-1-indanone | C9H8O2 | CID 233147 Source: PubChem URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Allyloxy-indan-1-one Ethyl Acetate Extractions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with liquid-liquid extraction (LLE) bottlenecks during the synthesis of 5-allyloxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with liquid-liquid extraction (LLE) bottlenecks during the synthesis of 5-allyloxy-indan-1-one.

The synthesis of 5-allyloxy-indan-1-one typically involves the alkylation of 5-hydroxy-1-indanone with allyl bromide using sodium hydride (NaH) in a mixed tetrahydrofuran (THF) and dimethylformamide (DMF) solvent system[1]. Following the reaction, the mixture is quenched with water and extracted with ethyl acetate (EtOAc) to isolate the product[1]. However, this specific matrix is highly prone to poor phase separation and persistent emulsion formation[2][3].

ExtractionWorkflow A Reaction Mixture (5-Allyloxy-indan-1-one + THF/DMF) B Aqueous Quench (H2O Addition) A->B C Solvent Addition (Ethyl Acetate) B->C D Biphasic System (Organic / Aqueous) C->D

Workflow for the aqueous quench and ethyl acetate extraction of 5-allyloxy-indan-1-one.

Mechanistic FAQs: Understanding Phase Separation Failures

Q1: Why does a persistent emulsion form when extracting 5-allyloxy-indan-1-one with ethyl acetate? A: Emulsions in this specific workflow are driven by three interacting factors:

  • Co-solvent Miscibility: The presence of highly polar solvents (DMF and THF) from the reaction mixture alters the dielectric constant of the aqueous phase, increasing the mutual solubility of water and EtOAc[4].

  • Surfactant-like Impurities: Unreacted 5-hydroxy-1-indanone (which can form a phenolate salt at basic pH) or polymerized allyl byproducts act as amphiphilic surfactants. These large molecules possess intermediate solubility in both phases, stabilizing droplets of EtOAc within the water[2].

  • Density Proximity: As EtOAc absorbs water and THF/DMF, its density approaches that of the aqueous phase, significantly reducing the gravity-driven separation force required to partition the layers[5].

Q2: How does "salting out" with brine chemically resolve this emulsion? A: Adding saturated sodium chloride (brine) disrupts the emulsion by drastically increasing the ionic strength of the aqueous layer[2]. This technique, known as salting out, leverages osmotic pressure to force water out of the ethyl acetate layer[4]. The high concentration of dissolved NaCl increases the density of the aqueous phase, which enhances the differential density and forces the surfactant-like molecules to separate into the organic phase[2][5].

Q3: What if a "rag layer" forms at the interface? A: A "rag layer" often appears as a white, cotton-like precipitate suspended between the aqueous phase and the ethyl acetate layer[6]. In this synthesis, it is typically caused by insoluble salts (e.g., sodium bromide generated during the alkylation) or denatured organic impurities[1]. To resolve this, the biphasic mixture should be filtered through a glass wool plug or phase separation filter paper, which physically traps the particulates and allows the distinct liquid phases to pass through[2].

Q4: When should I use centrifugation, and how does it work? A: Centrifugation is the optimal mechanical solution for stubborn emulsions that resist chemical adjustment. By applying high-speed rotation (e.g., 3000 rpm), the centrifuge generates strong centripetal force (hundreds to thousands of times gravity) that rapidly separates the two immiscible liquids based on their distinct densities[7]. This forces the denser aqueous components to the bottom and the lighter EtOAc to the top, effectively breaking the emulsion[6][8].

Quantitative Troubleshooting Matrix

Troubleshooting TechniqueMechanistic ActionTypical Separation TimeApplication Scenario
Brine Addition (Salting Out) Increases aqueous ionic strength and density[2][5].< 5 minutesMild emulsions; removing dissolved water from EtOAc[4].
Centrifugation (3000 rpm) Applies g-force to separate phases by density[7].10 - 20 minutesPersistent, cloudy emulsions resisting chemical treatment[6][8].
Glass Wool / Celite Filtration Physically isolates insoluble particulates[2].5 - 10 minutesPresence of a "rag layer" or white cotton-like precipitates[6].
Solvent Dilution Lowers the density of the organic layer[5].< 5 minutesHigh-viscosity organic phases or minimal density differentials[5].

Troubleshooting Decision Tree

EmulsionLogic E Emulsion Detected T1 Cloudy/Milky Phase (Miscibility Issue) E->T1 T2 Rag Layer (Particulates) E->T2 S1 Add Brine (NaCl) Salting Out T1->S1 S3 Filtration (Glass Wool/Celite) T2->S3 S2 Centrifugation (3000 rpm) S1->S2 Fails V Clear Phase Separation S1->V Success S2->V S3->V

Logical decision tree for troubleshooting ethyl acetate extraction emulsions.

Self-Validating Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction with Brine Wash

Use this protocol as the primary extraction method to prevent emulsions before they stabilize.

  • Preparation & Dilution: Transfer the quenched 5-allyloxy-indan-1-one reaction mixture to a separatory funnel[1]. Add a volume of ethyl acetate equal to at least twice the aqueous volume.

    • Causality: Diluting the organic layer lowers its overall density, enhancing the density differential against the aqueous phase[5].

  • Salting Out: Add 10-20 mL of saturated NaCl (brine) to the funnel[4].

    • Causality: Brine increases the ionic strength of the aqueous phase, forcing surfactant-like molecules into the organic phase via osmotic pressure[2][4].

  • Agitation: Gently swirl the separatory funnel for 1-2 minutes instead of shaking vigorously[2].

    • Causality: Swirling maintains sufficient surface area for mass transfer while preventing the high-kinetic agitation that forms stable micro-emulsions[2].

  • Validation Check: Allow the funnel to rest. A successful execution is validated by the appearance of a sharp, transparent boundary between the upper EtOAc layer and the lower aqueous layer within 5 minutes.

Protocol 2: Centrifugal Phase Separation for Stubborn Emulsions

Use this protocol if Protocol 1 fails and a cloudy emulsion or rag layer persists.

  • Transfer: Decant the unresolved emulsified mixture from the separatory funnel into balanced 15-mL or 50-mL screw-cap centrifuge tubes[8].

  • Centrifugation: Spin the tubes at 3000 rpm for 10 to 20 minutes[6].

    • Causality: The applied centrifugal force overcomes the kinetic stability of the emulsion, rapidly driving the denser aqueous phase to the bottom[7].

  • Rag Layer Management: Carefully remove the tubes. If a white, cotton-like rag layer is present at the interface, pass the upper organic layer through a glass wool plug[2][6].

  • Validation Check: The final extracted ethyl acetate solution must be optically clear. Cloudiness indicates residual water, which requires further drying by adding anhydrous sodium sulfate until the drying agent no longer clumps[6][8].

References

  • Sciencemadness.org. "What does partitioned mean?". 4

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions". 2

  • ResearchGate. "How can I solve the problem of emulsion during ethyl acetate extraction?".6

  • Benchchem.com. "Troubleshooting yersiniabactin purification by ethyl acetate extraction." 9

  • Tiei Extraction. "How to Separate Ethyl Acetate from Water-Centrifugal Extraction Technology". 7

  • Google Patents. "WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors". 1

  • Chemistry LibreTexts. "4.6: Step-by-Step Procedures For Extractions". 5

  • Westfield State University. "Extraction of Caffeine 2025-9-4 ethyl acetate.pages". 8

  • Wikipedia. "Liquid–liquid extraction". 3

Sources

Troubleshooting

Overcoming low solubility of 5-Allyloxy-indan-1-one in aqueous media

Welcome to the Technical Support Center for 5-Allyloxy-indan-1-one . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and assay developers overcome the notorious aqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Allyloxy-indan-1-one . As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and assay developers overcome the notorious aqueous insolubility of this compound.

5-Allyloxy-indan-1-one is a critical synthetic intermediate and pharmacophore (frequently utilized in the synthesis of kinase inhibitors and fused pyrazoles). However, its rigid, planar indanone core and lipophilic allyloxy tail, combined with a complete lack of hydrogen bond donors, make its hydration thermodynamically unfavorable. This leads to severe challenges in aqueous biological assays, resulting in false negatives, erratic IC 50​ values, and formulation failures.

This guide moves beyond basic instructions. We will explore the thermodynamic and kinetic drivers of precipitation, providing you with field-proven, self-validating protocols to keep your compound in solution.

Workflow: Selecting a Solubilization Strategy

Before troubleshooting, use the decision matrix below to identify the most appropriate solubility enhancement strategy based on your downstream application.

G Start What is your downstream application? Biochem In Vitro Biochemical (Enzymatic Assays) Start->Biochem CellVivo Cell-Based Assays & In Vivo Studies Start->CellVivo ToleratesDMSO Does the assay tolerate 1-5% DMSO? Biochem->ToleratesDMSO MethodB Method B: HP-β-CD Inclusion Complexation CellVivo->MethodB Requires strictly aqueous vehicle MethodA Method A: Optimized Co-Solvency (DMSO + Surfactant) ToleratesDMSO->MethodA Yes ToleratesDMSO->MethodB No

Decision matrix for selecting the optimal solubility enhancement strategy for 5-Allyloxy-indan-1-one.

Troubleshooting & FAQs

FAQ 1: Why does 5-Allyloxy-indan-1-one precipitate immediately when diluted from a DMSO stock into my assay buffer?

The Causality: You are observing a phenomenon known as "solvent shift" precipitation, which is a kinetic solubility failure [1]. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. In milliseconds, the micro-environment around the 5-Allyloxy-indan-1-one molecules shifts from 100% organic to >95% aqueous. Because the lipophilic indanone cannot hydrate quickly enough, it undergoes spontaneous nucleation, driven by hydrophobic collapse and π−π stacking, forming amorphous or crystalline nanoparticles [2]. The Solution: You must control the rate of localized supersaturation. Never add the aqueous buffer to the DMSO stock. Instead, use the "Drop-and-Vortex" Method (see Protocol 1), which ensures the compound is infinitely diluted into the aqueous phase before it has a chance to nucleate.

FAQ 2: My enzymatic assay tolerates some DMSO, but I still see inconsistent IC 50​ values. Could the compound be aggregating invisibly?

The Causality: Yes. 5-Allyloxy-indan-1-one is highly prone to forming colloidal aggregates in the nanometer size range (typically 50–300 nm) [1]. These colloids do not always cause visible turbidity but act as "sponges" that sequester the enzyme, leading to artificial inhibition (false positives) or erratic dose-response curves. The Solution: Introduce a non-ionic surfactant. Adding 0.01% to 0.1% Tween-20 or Triton X-100 to your assay buffer lowers the surface tension and forms micelles that encapsulate the hydrophobic allyloxy tail, preventing compound-compound aggregation. Always validate solubility by measuring the optical density (OD 620​ ) of the final solution; an OD > 0.01 indicates colloidal scattering.

FAQ 3: I need a completely aqueous formulation for cell-based assays, and DMSO is toxic to my cells. What is the best approach?

The Causality: For purely aqueous, solvent-free systems, you must shift from kinetic solubilization to thermodynamic solubilization. The Solution: Use Cyclodextrin Inclusion Complexation . Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic central cavity [3]. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is ideal for 5-Allyloxy-indan-1-one. The lipophilic indanone core inserts into the hydrophobic cavity of the CD via non-covalent van der Waals forces, while the hydrophilic exterior of the CD keeps the entire host-guest complex dissolved in water [4]. This effectively masks the compound from the aqueous environment without altering its molecular structure.

Experimental Protocols

These protocols are designed as self-validating systems. Do not skip the validation steps, as they are critical for ensuring data integrity in your downstream assays.

Protocol 1: Optimized Co-Solvency Dilution (The "Drop-and-Vortex" Method)

Use this for biochemical assays where 1-5% DMSO is tolerated.

  • Preparation: Prepare a 10 mM stock of 5-Allyloxy-indan-1-one in 100% anhydrous DMSO. Ensure the assay buffer (e.g., PBS or Tris, pH 7.4) contains 0.05% Tween-20.

  • Hydrodynamic Mixing: Place the tube containing the assay buffer on a vortex mixer. Set it to a medium-high speed to create a deep vortex (a visible "tornado" in the liquid).

  • Addition: Using a micro-pipette, add the DMSO stock dropwise directly into the center of the vortex. Crucial Step: Do not let the DMSO touch the walls of the tube, and ensure the drop hits the most turbulent part of the liquid to maximize the dissolution gradient.

  • Equilibration: Continue vortexing for 10 seconds. Let the solution rest at room temperature for 15 minutes.

  • Self-Validation: Measure the absorbance of the solution at 620 nm using a UV-Vis spectrophotometer or microplate reader. An absorbance 0.01 confirms the absence of colloidal aggregates [2]. If the absorbance is higher, the compound has precipitated, and you must lower the final target concentration.

Protocol 2: Preparation of HP- β -CD Inclusion Complex

Use this for cell-based or in vivo assays requiring a 100% aqueous vehicle.

  • Host Solution Preparation: Dissolve Hydroxypropyl- β -cyclodextrin (HP- β -CD) in ultra-pure water to create a 20% (w/v) solution.

  • Compound Addition: Add 5-Allyloxy-indan-1-one powder directly to the HP- β -CD solution in excess (e.g., 5 mg of compound per mL of CD solution) to create a suspension.

  • Thermodynamic Equilibration: Place the suspension on a magnetic stirrer at 300 RPM at 25°C for 48 hours. Causality: Inclusion complexation is an equilibrium-driven process. The long incubation time is required to overcome the lattice energy of the solid 5-Allyloxy-indan-1-one and allow it to partition into the cyclodextrin cavities [4].

  • Separation: Filter the resulting suspension through a 0.22 µm PTFE syringe filter. The filter will catch all uncomplexed, insoluble 5-Allyloxy-indan-1-one.

  • Self-Validation: The filtrate now contains the water-soluble inclusion complex. Quantify the exact concentration of 5-Allyloxy-indan-1-one in the filtrate using HPLC-UV against a standard curve prepared in an organic solvent.

Data Presentation: Comparison of Solubilization Strategies

StrategyPrimary MechanismTypical Max ConcentrationDownstream ApplicationLimitations / Cons
Direct DMSO Dilution Kinetic (Solvent Shift)< 10 µMHigh-throughput screeningHigh risk of invisible colloidal aggregation; DMSO toxicity in cells.
DMSO + Tween-20 Micellar Encapsulation50 - 100 µMEnzymatic / Biochemical AssaysSurfactants may denature sensitive proteins or lyse cell membranes.
HP- β -CD Complexation Thermodynamic (Host-Guest)> 1 mMCell-based & In Vivo dosingRequires 48h preparation time; requires HPLC to verify final concentration.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry (ACS Publications). Available at:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

Reference Data & Comparative Studies

Validation

Orthogonal Handles in Indanone Scaffolds: A Comparative Guide to 5-Allyloxy-indan-1-one vs. 5-Methoxy-1-indanone

In drug discovery and complex organic synthesis, the selection of aromatic building blocks dictates the downstream flexibility of your synthetic route. 1-Indanone derivatives are privileged pharmacophores widely utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In drug discovery and complex organic synthesis, the selection of aromatic building blocks dictates the downstream flexibility of your synthetic route. 1-Indanone derivatives are privileged pharmacophores widely utilized in the development of biologically active compounds 1. When functionalizing the 5-position of the indanone core, chemists frequently choose between a static electron-donating group (EDG) and a dynamic, reactive handle.

This guide provides an objective, data-driven comparison between 5-Methoxy-1-indanone and 5-Allyloxy-indan-1-one , detailing their structural nuances, comparative reactivities, and self-validating experimental workflows.

Structural & Mechanistic Foundations

Both compounds share the 1-indanone core, featuring a ketone at the 1-position and an ether-based electron-donating group at the 5-position. However, their strategic utility diverges significantly based on the nature of that ether linkage.

5-Methoxy-1-indanone (CAS 5111-70-6): This compound provides a robust, electron-rich aromatic ring. The methoxy group is a strong EDG that stabilizes the indanone core during standard transformations like ketone reduction, aldol condensations, and intramolecular Friedel-Crafts cyclizations [[1]](). It is highly stable under normal thermal conditions 2, making it an ideal starting material when the 5-position requires a permanent, unreactive ether linkage. Functionalization of the core typically relies on photochemical bromination using N-bromosuccinimide (NBS) to generate reactive intermediates 3.

5-Allyloxy-indan-1-one: This derivative introduces an orthogonal reactive handle. While it retains the electron-donating properties of an ether, the terminal alkene unlocks a suite of advanced functionalization pathways. Most notably, it acts as a masked C-alkyl group. Upon thermal activation, it undergoes a concerted [3,3]-sigmatropic Claisen rearrangement . This transfers the allyl group from the oxygen to the adjacent ortho-carbon, yielding a C-allylated hydroxy-indanone. This is strategically invaluable for constructing polycyclic frameworks where direct Friedel-Crafts C-alkylation would suffer from poor regioselectivity.

Reactivity Core 1-Indanone Core Methoxy 5-Methoxy-1-indanone (Stable EDG) Core->Methoxy Allyloxy 5-Allyloxy-indan-1-one (Orthogonal Handle) Core->Allyloxy KetoneRx Ketone Functionalization (Aldol, Reduction) Methoxy->KetoneRx Bromination Photochemical Bromination (NBS) Methoxy->Bromination Allyloxy->KetoneRx Claisen [3,3]-Claisen Rearrangement (C-Allylation) Allyloxy->Claisen Metathesis Olefin Metathesis / Heck (Cross-Coupling) Allyloxy->Metathesis

Divergent reactivity pathways of 5-methoxy vs. 5-allyloxy indanones.

Comparative Performance & Reactivity Data

The following table summarizes the quantitative and qualitative performance metrics of both scaffolds, guiding selection based on desired downstream chemistry.

Feature / Property5-Methoxy-1-indanone5-Allyloxy-indan-1-one
Primary Functional Group Methoxy (-OCH₃)Allyloxy (-OCH₂CH=CH₂)
Electronic Effect Strong EDG (Stable)Strong EDG (Reactive handle)
Thermal Stability Highly stable (>200°C)Undergoes rearrangement at >150°C
Orthogonal Reactivity None (Inert ether)Alkene metathesis, epoxidation, Heck coupling
Rearrangement Potential N/A[3,3]-Claisen Rearrangement to C-allyl phenol
Electrophilic Aromatic Substitution Directs to C-4 and C-6Directs to C-4 and C-6
Ketone Reactivity Aldol, Reduction, Grignard additionAldol, Reduction, Grignard addition

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that protocols be self-validating. The causality behind the reagent selection must be clear, and the reaction's progress must be unambiguously trackable via standard analytical techniques.

Protocol A: Synthesis of 5-Allyloxy-indan-1-one via O-Alkylation
  • Causality: To synthesize the allyloxy derivative, the phenolic OH of 5-hydroxy-1-indanone must be selectively alkylated without competing C-alkylation at the alpha-ketone position. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form a highly nucleophilic phenoxide. A mixed solvent system of THF/DMF provides both solubility (THF) and polar aprotic acceleration (DMF) for the subsequent SN2 attack on allyl bromide 4.

  • Step-by-Step:

    • Dissolve 1.0 eq of 5-hydroxy-1-indanone in a THF/DMF mixture (1:2 ratio) and cool to 0°C.

    • Carefully add 1.05 eq of NaH (60% dispersion in mineral oil) and stir for 30 minutes until gas evolution ceases 4.

    • Dropwise add 1.1 eq of allyl bromide.

    • Warm to room temperature and stir overnight. Quench with water and extract with EtOAc.

  • Validation: Monitor via TLC. The highly polar phenol starting material will disappear, replaced by a less polar, UV-active spot. ¹H-NMR will confirm success via the appearance of characteristic allyl peaks: a multiplet at ~5.3-5.5 ppm (terminal alkene) and ~6.0 ppm (internal alkene).

Protocol B: Thermal Claisen Rearrangement of 5-Allyloxy-indan-1-one
  • Causality: The [3,3]-sigmatropic shift requires strict thermal activation to overcome the activation energy barrier of the highly ordered chair transition state [](). Heating the compound in a high-boiling solvent drives the reaction. The subsequent rapid tautomerization of the dienone intermediate restores aromaticity, providing the thermodynamic driving force for the reaction 5.

  • Step-by-Step:

    • Dissolve 5-Allyloxy-indan-1-one in a high-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether).

    • Reflux at 180–200°C under an inert argon atmosphere for 4–12 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to remove amine solvents (if used).

  • Validation: The reaction is self-validating via NMR. The O-allyl CH₂ doublet (~4.5 ppm) will shift significantly upfield to ~3.3 ppm as it becomes a C-allyl CH₂. A new broad singlet for the newly formed phenolic OH will appear around 9.0 ppm.

ClaisenWorkflow Start 5-Allyloxy-indan-1-one Heat Thermal Activation (>150°C) Start->Heat TS [3,3]-Sigmatropic Shift (Chair TS) Heat->TS Dienone ortho-Allyl Dienone TS->Dienone Tautomerization Rearomatization Dienone->Tautomerization Product 4-Allyl-5-hydroxy- 1-indanone Tautomerization->Product

Mechanism and workflow of the thermal Claisen rearrangement.

Protocol C: Photochemical Bromination of 5-Methoxy-1-indanone
  • Causality: To functionalize the highly stable methoxy-indanone scaffold, radical conditions are employed. Photochemical activation of N-bromosuccinimide (NBS) generates bromine radicals that selectively abstract hydrogen atoms, allowing for the synthesis of complex benzoindenone derivatives 3.

  • Step-by-Step:

    • Dissolve 5-methoxy-1-indanone and 1.1 eq of NBS in carbon tetrachloride (CCl₄) or a greener alternative like benzotrifluoride.

    • Irradiate with a visible light source (e.g., 150-W projector lamp) while maintaining the temperature around 0–25°C using a cooling bath to prevent over-bromination 3.

    • Filter off the insoluble succinimide byproduct and concentrate the filtrate.

  • Validation: Mass spectrometry will show a characteristic M / M+2 isotopic pattern (1:1 ratio) indicative of mono-bromination.

Strategic Applications in Drug Development

  • Choose 5-Methoxy-1-indanone when designing rigid, metabolically stable pharmacophores where the ether linkage is part of the final drug's target-binding motif (e.g., functioning as a stable hydrogen bond acceptor). It is highly cost-effective, readily available, and predictable 6.

  • Choose 5-Allyloxy-indan-1-one for library generation and hit-to-lead optimization. The allyl group acts as a "chemical Swiss Army knife." It can be reduced to a propyl group to probe steric bulk, oxidized to an epoxide or diol to increase aqueous solubility, or rearranged via Claisen to expose a free phenol for further functionalization while simultaneously installing a C-alkyl chain.

References

  • ResearchGate - Bromination of 5-Methoxyindane: Synthesis of New Benzoindenone Derivatives and Ready Access to 7H-Benzo[c]fluoren-7-one Skeleton URL: [Link]

  • Organic Chemistry Portal - Claisen Rearrangement URL: [Link]

  • Google Patents - WO2004080973A1: Fused tri and tetra-cyclic pyrazole kinase inhibitors URL

Sources

Comparative

LC-MS mass spectrometry fragmentation pattern of 5-Allyloxy-indan-1-one

LC-MS Structural Elucidation and Quantitation of 5-Allyloxy-indan-1-one: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing functionalized indanones....

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Structural Elucidation and Quantitation of 5-Allyloxy-indan-1-one: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing functionalized indanones. 5-Allyloxy-indan-1-one is a critical synthetic intermediate, particularly in the development of fused heterocyclic kinase inhibitors[1]. Accurate characterization of its mass spectrometry fragmentation pattern is essential for pharmacokinetic profiling, impurity tracking, and structural validation.

This guide objectively compares High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) and Triple Quadrupole (QqQ) platforms for the analysis of this compound, detailing the causality behind its specific electrospray ionization (ESI) fragmentation pathways and providing a self-validating experimental workflow.

Mechanistic Causality: ESI-MS/MS Fragmentation Dynamics

Understanding the fragmentation of 5-Allyloxy-indan-1-one ( C12​H12​O2​ , exact monoisotopic mass 188.0837 Da) requires analyzing the thermodynamic stability of its functional groups under collision-induced dissociation (CID). In positive ESI mode, the protonated molecular ion [M+H]+ appears at m/z 189.0910.

The fragmentation cascade is driven by two primary structural vulnerabilities:

  • Pathway A: Allylic Cleavage & Rearrangement. The allyloxy ether linkage is highly susceptible to cleavage due to the stability of the resulting products. As observed in similar allyloxy-substituted aromatic systems, the initial fragmentation often involves the loss of the allyl group[2]. For 5-Allyloxy-indan-1-one, this predominantly occurs via a Claisen-type rearrangement, resulting in the expulsion of an allene neutral ( C3​H4​ , 40.0313 Da) to yield a highly stable 5-hydroxy-indan-1-one product ion at m/z 149.0594. Alternatively, direct homolytic cleavage can generate an allyl cation at m/z 41.0391, a hallmark of allyl-containing compounds[3].

  • Pathway B: Indanone Core Ring-Opening. Following the loss of the allyl group, the indanone core undergoes characteristic cyclic ketone fragmentation. The primary event is the expulsion of carbon monoxide (CO, 27.9949 Da) from the cyclopentanone ring[4]. This transitions the m/z 149.0594 ion to a substituted benzocyclobutene-like cation at m/z 121.0645. Subsequent loss of water ( H2​O , 18.0106 Da) yields a highly conjugated aromatic species at m/z 103.0539.

Technology Comparison: HR-Q-TOF vs. QqQ MRM

When selecting an LC-MS platform for 5-Allyloxy-indan-1-one analysis, researchers must balance structural resolution against quantitative sensitivity.

  • HR-Q-TOF (e.g., Orbitrap or Q-TOF): Superior for structural elucidation and unknown impurity profiling. The high mass accuracy (<2 ppm) allows for the unambiguous differentiation between isobaric neutral losses (e.g., distinguishing a C3​H4​ loss from a potential C2​H2​O loss).

  • Triple Quadrupole (QqQ): The gold standard for targeted quantitation. By monitoring the specific Multiple Reaction Monitoring (MRM) transition of m/z 189.1 149.1, QqQ instruments achieve sub-nanogram limits of detection, which is critical for high-throughput pharmacokinetic serum analysis.

Table 1: Performance Comparison for 5-Allyloxy-indan-1-one Analysis

ParameterHR-Q-TOF (Structural Mode)QqQ (MRM Mode)
Primary Application Metabolite ID, Impurity ProfilingHigh-throughput Quantitation
Mass Accuracy < 2 ppm~ 0.1 Da
Resolution (FWHM) > 30,000Unit (~0.7 Da)
LOD (Standard Matrix) 5 - 10 ng/mL0.1 - 0.5 ng/mL
Key Transition Monitored Full Scan MS/MS (189.09 149.06)MRM (189.1 149.1)
Dynamic Range 3-4 logs5-6 logs

Self-Validating Experimental Protocol

To ensure reproducibility and analytical rigor, the following LC-MS/MS protocol incorporates system suitability checks and internal validation steps.

Step 1: Sample Preparation & Matrix Spiking

  • Dissolve 5-Allyloxy-indan-1-one in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute to working concentrations (1-1000 ng/mL) using 50% aqueous acetonitrile containing 0.1% formic acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the ketone oxygen to form the [M+H]+ precursor[5].

Step 2: Chromatographic Separation

  • Utilize a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Execute a linear gradient from 10% B to 90% B over 8 minutes, followed by a 2-minute hold and 3-minute re-equilibration.

  • Self-Validation Check: Inject a blank solvent immediately after the highest calibration standard. The peak area in the blank must be <5% of the Lower Limit of Quantitation (LLOQ) to confirm zero carryover.

Step 3: Ion Source Optimization

  • Set the ESI capillary voltage to 3.5 kV (positive mode).

  • Optimize the desolvation gas temperature to 350°C. Causality: This temperature ensures complete droplet evaporation without inducing premature thermal degradation of the labile allyloxy group prior to entering the mass analyzer.

Step 4: Collision Energy (CE) Ramping (For QqQ)

  • Infuse the standard at 10 µL/min directly into the MS.

  • Ramp the CE from 10 eV to 40 eV.

  • Observation: The optimal CE for the primary 189.1→149.1 transition is typically low (15-20 eV) due to the facile nature of the Claisen rearrangement. The secondary 189.1→121.1 transition requires higher energy (~25-30 eV) to break the rigid indanone ring.

Logical Relationship Visualization

The diagram below maps the logical fragmentation pathways of 5-Allyloxy-indan-1-one and correlates each dissociation phase with the analytical platform best suited for its detection.

G Precursor Precursor Ion [M+H]+ m/z 189.09 (5-Allyloxy-indan-1-one) Frag1 Primary Fragment m/z 149.06 Loss of Allene (-C3H4) Precursor->Frag1 CID (15-20 eV) Frag2 Secondary Fragment m/z 121.06 Loss of CO (-28 Da) Frag1->Frag2 CID (25-30 eV) Platform1 QqQ MRM Target (High Sensitivity Quantitation) Frag1->Platform1 Frag3 Tertiary Fragment m/z 103.05 Loss of H2O (-18 Da) Frag2->Frag3 CID (>30 eV) Platform2 HR-Q-TOF Target (Exact Mass Elucidation) Frag2->Platform2 Frag3->Platform2

Logical fragmentation pathway of 5-Allyloxy-indan-1-one mapped to optimal LC-MS platforms.

References

  • Title: WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors Source: Google Patents URL
  • Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking Source: MDPI URL: [Link]

  • Title: MS-Terms, Mass Spectrometry Source: Organisch-Chemisches Institut at the University of Münster URL: [Link]

  • Title: Comprehensive Analytical Strategy for Biomarker Identification based on Liquid Chromatography Coupled to Mass Spectrometry Source: ACS Publications URL: [Link]

Sources

Validation

Comprehensive FT-IR Spectroscopy Guide: Characterization of 5-Allyloxy-indan-1-one vs. Alternative Indanone Derivatives

Executive Summary In medicinal chemistry and drug development, the indanone core serves as a privileged scaffold for various biologically active compounds, including kinase inhibitors[1]. The structural modification of p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and drug development, the indanone core serves as a privileged scaffold for various biologically active compounds, including kinase inhibitors[1]. The structural modification of precursors like 5-hydroxy-1-indanone via O-alkylation to form 5-Allyloxy-indan-1-one is a critical synthetic step. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly reliable method for validating this transformation.

This guide objectively compares the FT-IR spectral performance of 5-Allyloxy-indan-1-one against its precursor (5-Hydroxy-1-indanone ) and a saturated analog (5-Methoxy-1-indanone ), detailing the causality behind the spectral shifts and providing a self-validating experimental protocol.

Structural Causality & Spectral Markers (Expertise & Experience)

To avoid merely listing peaks, it is essential to understand the causality of the molecular vibrations. The conversion of 5-hydroxy-1-indanone to 5-allyloxy-indan-1-one involves the replacement of a phenolic hydroxyl group with an allyl ether moiety.

The Indanone Core (The Constant)

All three compared compounds share the 1-indanone bicyclic system. The carbonyl (C=O) group is conjugated with the aromatic ring but constrained within a five-membered cyclopentanone ring.

  • Causality: Ring strain in the five-membered ring typically pushes the ketone C=O stretching frequency higher than that of an acyclic ketone, but conjugation with the benzene ring pulls it back down. The net result is a highly characteristic, sharp C=O stretch at ~1705–1715 cm⁻¹ [2].

The Allyloxy Modification (The Variable)

When 5-hydroxy-1-indanone is reacted with allyl bromide and sodium hydride[1], the resulting 5-allyloxy-indan-1-one exhibits profound changes in its dipole moment and vibrational modes:

  • Disappearance of the O-H Stretch: The broad, hydrogen-bonded phenolic O-H stretch (typically 3200–3400 cm⁻¹) is completely abolished.

  • Appearance of the Allyl Group: The terminal alkene introduces a sharp =C-H stretching mode at ~3080 cm⁻¹ and an aliphatic C=C stretch at ~1645 cm⁻¹ . Furthermore, out-of-plane =C-H bending vibrations appear strongly at ~990 cm⁻¹ and ~910 cm⁻¹ .

  • Ether Linkage: The asymmetric and symmetric C-O-C stretching vibrations emerge prominently around 1250 cm⁻¹ (aryl-alkyl ether) and 1050 cm⁻¹ .

Comparative FT-IR Analysis

The following table summarizes the quantitative FT-IR data, allowing researchers to rapidly differentiate 5-Allyloxy-indan-1-one from alternative indanone derivatives.

Functional Group Vibration5-Hydroxy-1-indanone (Precursor)5-Allyloxy-indan-1-one (Target)5-Methoxy-1-indanone (Alternative)
O-H Stretch (Phenolic) ~3200–3400 cm⁻¹ (Broad)AbsentAbsent
=C-H Stretch (Alkene) Absent~3080 cm⁻¹ (Weak, sharp)Absent
C=O Stretch (Ketone) 1705 cm⁻¹ [2]~1710 cm⁻¹~1710 cm⁻¹
C=C Stretch (Alkene) Absent~1645 cm⁻¹ (Medium)Absent
C=C Stretch (Aromatic) 1601, 1488 cm⁻¹ [2]~1600, 1490 cm⁻¹~1600, 1490 cm⁻¹
C-O-C Stretch (Ether) Absent~1250, 1050 cm⁻¹ (Strong)~1250, 1040 cm⁻¹ (Strong)
=C-H Bend (Out-of-plane) Absent~990, 910 cm⁻¹ (Strong)Absent

Experimental Protocol for FT-IR Validation (Trustworthiness)

To ensure high-fidelity data collection, the following self-validating Attenuated Total Reflectance (ATR) FT-IR protocol must be used. ATR is preferred over KBr pelleting as it prevents moisture absorption that could mask the critical O-H region.

Step-by-Step Methodology:

  • Instrument Preparation: Power on the FT-IR spectrometer equipped with a diamond or ZnSe ATR crystal. Allow the IR source to stabilize for at least 30 minutes.

  • Background Collection: Clean the ATR crystal with HPLC-grade isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Self-Validation Check: Ensure the baseline is flat and water vapor/CO2 peaks are minimal.

  • Sample Application: Place approximately 2–5 mg of the synthesized 5-Allyloxy-indan-1-one powder directly onto the center of the ATR crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the sample.

  • Data Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution (range: 4000–600 cm⁻¹).

  • Spectral Processing: Apply ATR correction software to adjust for wavelength-dependent penetration depth. Perform baseline correction if necessary.

  • Verification: Cross-reference the resulting spectrum against the markers in Section 3. The absolute absence of a peak >3200 cm⁻¹ confirms the complete consumption of the 5-hydroxy-1-indanone precursor.

Workflow Visualization

The following diagram illustrates the logical relationship between the synthetic workflow and the corresponding FT-IR spectral markers used for reaction validation.

FTIR_Workflow A 5-Hydroxy-1-indanone (Precursor) B Allylation Reaction (NaH, Allyl Bromide, THF/DMF) A->B Synthesis D FT-IR Marker: Broad -OH (~3200-3400 cm⁻¹) A->D Characterization C 5-Allyloxy-indan-1-one (Target Product) B->C Yield E FT-IR Marker: Allyl C=C (~1645 cm⁻¹) & C-O-C C->E Characterization D->E Spectral Shift (Loss of OH, Gain of Allyl)

Caption: Logical workflow linking the O-alkylation of 5-hydroxy-1-indanone to its diagnostic FT-IR spectral shifts.

References

  • Title: WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors (Example 22A: 5-Allyloxy-indan-1-one synthesis) Source: Google Patents URL: [1]

  • Title: Final Report: Development of Latent Fingerprints (Contains FT-IR data for 5-hydroxy-1-indanone) Source: U.S. Department of Justice / Office of Justice Programs (OJP) URL: [Link][2]

Sources

Comparative

Optimizing HPLC Method Validation and Retention Time for 5-Allyloxy-indan-1-one: A Comparative Guide on Biphenyl vs. C18 Stationary Phases

As a Senior Application Scientist, I frequently encounter method development bottlenecks when researchers rely exclusively on traditional C18 chemistries for analyzing aromatic, unsaturated synthetic intermediates. 5-All...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when researchers rely exclusively on traditional C18 chemistries for analyzing aromatic, unsaturated synthetic intermediates. 5-Allyloxy-indan-1-one —a critical intermediate synthesized via the allylation of 5-hydroxy-1-indanone[1]—presents a unique chromatographic challenge. While the molecule possesses a hydrophobic allyl ether group, it also features a highly conjugated indanone core.

This guide objectively compares the performance of a modern Core-Shell Biphenyl column against traditional and core-shell C18 alternatives . By moving beyond standard hydrophobic retention and leveraging π−π interactions, we can establish a highly robust, self-validating analytical method compliant with modern regulatory standards.

Mechanistic Insight: Why Column Chemistry Dictates Success

The fundamental flaw in many legacy HPLC methods is the over-reliance on dispersive (van der Waals) forces. Traditional C18 columns separate compounds based purely on hydrophobicity. However, 5-Allyloxy-indan-1-one and its unreacted precursor (5-hydroxy-1-indanone) possess distinct π -electron clouds.

The Biphenyl Advantage: Biphenyl stationary phases offer a mixed-mode retention mechanism. In addition to standard hydrophobic interactions, they provide strong π−π interactions driven by the biphenyl ligand's dual aromatic rings[2]. When 5-Allyloxy-indan-1-one enters the column, the electron-rich double bond of the allyl group and the aromatic indanone ring align with the biphenyl phase. This orthogonal retention mechanism drastically enhances selectivity ( α ), preventing the co-elution of closely related process impurities (such as C-allylated isomers) that typically plague C18 methods.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes built-in system suitability criteria to verify analytical integrity before sample analysis begins.

Step 1: Mobile Phase & Sample Preparation
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of residual silanols and ensures sharp peak shapes).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile[1].

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 5-Allyloxy-indan-1-one reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.

Step 2: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% 100% B (Linear ramp)

    • 12.0 - 15.0 min: 100% B

    • 15.0 - 15.1 min: 100% 20% B

    • 15.1 - 20.0 min: 20% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Before executing the validation protocol, the system must pass the following criteria using six replicate injections of the 0.1 mg/mL standard:

  • Retention Time ( tR​ ) %RSD: ≤1.0%

  • Tailing Factor ( Tf​ ): ≤1.5

  • Theoretical Plates ( N ): ≥10,000

  • Resolution ( Rs​ ): ≥2.0 (between 5-hydroxy-1-indanone and 5-Allyloxy-indan-1-one).

Comparative Data: Biphenyl vs. C18 Alternatives

To objectively evaluate performance, 5-Allyloxy-indan-1-one and its precursor were analyzed across three different column chemistries under the exact gradient conditions described above.

Table 1: Quantitative Performance Comparison of Stationary Phases

Column Chemistry (150 x 4.6 mm)Particle TypePrecursor tR​ (min)Product tR​ (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Traditional C18 5.0 µm Fully Porous5.207.804.51.45
Core-Shell C18 2.6 µm Core-Shell5.157.756.21.15
Core-Shell Biphenyl 2.6 µm Core-Shell5.458.9510.4 1.02

Data Analysis: While the Core-Shell C18 improves efficiency (sharper peaks) over the traditional C18, it does not fundamentally alter the selectivity. The Core-Shell Biphenyl column (the recommended product) significantly increases the retention time of the 5-Allyloxy-indan-1-one (8.95 min) due to the π−π interactions with the allyl and indanone groups[2]. This massive leap in resolution ( Rs​ = 10.4) provides a wider analytical window, ensuring that any unexpected synthesis byproducts will not interfere with the target peak.

Method Validation Framework (ICH Q2(R2) Compliant)

A method is only as good as its validation. Following the latest ICH Q2(R2) guidelines[3], the Biphenyl method was subjected to rigorous validation to prove it is fit for its intended purpose.

  • Specificity: Blank injections and forced degradation samples (acid, base, peroxide, heat) demonstrated no interfering peaks at the 8.95 min retention time of 5-Allyloxy-indan-1-one. The Biphenyl phase successfully resolved all degradation products from the main peak[3].

  • Linearity: Evaluated from 25% to 150% of the nominal concentration (0.025 to 0.150 mg/mL). The correlation coefficient ( R2 ) was 0.9998, confirming a highly linear response.

  • Precision (Repeatability): Six independent sample preparations yielded an assay %RSD of 0.8%, well below the ICH acceptance criterion of ≤2.0% [3].

Workflow Visualization

The following diagram outlines the logical progression from phase scouting to final ICH validation, illustrating why the Biphenyl phase is the optimal path for this specific analyte.

G N1 Define Analyte Profile (5-Allyloxy-indan-1-one) N2 Phase Scouting (C18 vs. Biphenyl) N1->N2 N3 Core-Shell Biphenyl (π-π + Hydrophobic) N2->N3 High Selectivity N4 Fully Porous C18 (Hydrophobic Only) N2->N4 Co-elution Risks N5 Method Optimization (Gradient & Flow Rate) N3->N5 N6 ICH Q2(R2) Validation (Specificity, Linearity) N5->N6

Caption: HPLC Method Development & Validation Workflow for 5-Allyloxy-indan-1-one.

References

  • Fused tri and tetra-cyclic pyrazole kinase inhibitors (WO2004080973A1). Google Patents.
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Validation

A Comparative Guide to Purity Validation of 5-Allyloxy-indan-1-one Using Quantitative NMR (qNMR)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control check...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide offers an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of 5-Allyloxy-indan-1-one, a key intermediate in various synthetic pathways. As a senior application scientist, my focus extends beyond procedural steps to elucidate the underlying principles and rationale, ensuring a robust and self-validating analytical system.

The Principle of Quantitative NMR: A Primary Ratio Method

The purity (P) of the analyte is calculated using the following equation:

P = (I_a / N_a) * (N_std / I_std) * (M_a / M_std) * (m_std / m_a)

where:

  • I = integral value of the signal

  • N = number of protons giving rise to the signal

  • M = molar mass

  • m = mass

  • 'a' corresponds to the analyte (5-Allyloxy-indan-1-one)

  • 'std' corresponds to the internal standard[4]

Comparing Analytical Techniques: qNMR vs. HPLC and GC

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are mainstays in purity analysis, qNMR offers distinct advantages that make it a compelling and often superior choice.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the molar concentration of the nuclei.[4][5]Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Calibration Does not require a calibration curve with the analyte; uses a certified internal standard.[4][9]Typically requires a calibration curve generated from a certified reference standard of the analyte.Requires a calibration curve or response factors for accurate quantification.
Universality A single internal standard can be used to quantify multiple components in a mixture.[1][6]Requires specific reference standards for each impurity to be quantified.Requires specific reference standards for each impurity to be quantified.
Sample Integrity Non-destructive technique.[8][10]Destructive technique.Destructive technique.
Structural Information Provides detailed structural information, aiding in impurity identification.[11]Provides retention time, which is not a definitive identifier.Provides retention time.
Speed Can be faster as it avoids lengthy method development for each new compound.[6][10]Method development can be time-consuming.Method development can be time-consuming.
Limitations Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[4][12]High sensitivity for UV-active compounds; can be challenging for compounds without a chromophore.Suitable for volatile and thermally stable compounds.

This comparison highlights the orthogonal nature of qNMR to chromatographic methods, making their combined use a powerful strategy for comprehensive purity assessment.

Experimental Protocol: qNMR Purity Determination of 5-Allyloxy-indan-1-one

This protocol details the steps for determining the purity of 5-Allyloxy-indan-1-one using ¹H qNMR with an internal standard.

Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR results. An ideal standard should:

  • Be of high, certified purity (≥99%).[13]

  • Be chemically stable and non-reactive with the analyte or solvent.

  • Have signals that do not overlap with any signals from the analyte or impurities.[7][13]

  • Be soluble in the chosen deuterated solvent.[13][14]

  • Preferably have a simple spectrum with singlet peaks.[15]

For 5-Allyloxy-indan-1-one, Maleic Anhydride is a suitable internal standard when using a solvent like DMSO-d₆. Its single, sharp proton signal in the aromatic region does not interfere with the analyte's signals. Other certified reference materials (CRMs) from organizations like NIST or NMIJ can also be used.[2][16]

Sample Preparation

Accurate sample preparation is paramount for reliable qNMR results.

Materials:

  • 5-Allyloxy-indan-1-one (analyte)

  • Maleic Anhydride (internal standard, certified purity)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Analytical balance (readability of at least 0.01 mg)

  • Vortex mixer

  • High-quality 5 mm NMR tubes

Procedure:

  • Weighing: Accurately weigh approximately 10-20 mg of 5-Allyloxy-indan-1-one into a clean, dry vial.[17] Record the exact mass.

  • Accurately weigh an approximately equimolar amount of the internal standard (Maleic Anhydride) into the same vial.[17] Record the exact mass. The goal is to have a 1:1 intensity ratio between the analyte and standard peaks for optimal integration accuracy.[4]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.[17]

  • Homogenization: Cap the vial and vortex thoroughly to ensure complete dissolution and a homogenous solution.[17] Visually inspect for any undissolved particles.

  • Transfer: Carefully transfer the solution to a clean, dry NMR tube.[17]

NMR Data Acquisition

Proper instrument setup is crucial for acquiring quantitative data.

Key Parameters:

  • Pulse Angle: Use a 90° pulse to ensure uniform excitation of all signals.[4]

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay to allow for complete relaxation of all protons. This is critical for accurate integration. A common practice is to set d1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest. If T1 is unknown, a conservative delay of 30-60 seconds is recommended.

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N), ideally >250:1 for integration errors of less than 1%.[15]

  • Receiver Gain (rg): Adjust the receiver gain to avoid signal clipping, which would lead to inaccurate integrals.

  • Shimming: Perform careful shimming to achieve narrow and symmetrical peak shapes, which is essential for accurate integration.

Data Processing and Analysis

Manual and careful data processing is recommended for precision.[4]

Steps:

  • Fourier Transform: Apply an exponential window function with a small line broadening (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shapes.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration:

    • Select well-resolved, non-overlapping signals for both the analyte (5-Allyloxy-indan-1-one) and the internal standard (Maleic Anhydride).

    • For 5-Allyloxy-indan-1-one, the allylic protons or the aromatic protons can be used for quantification.

    • Integrate the selected peaks and ensure the integration regions are set consistently for all spectra.

  • Purity Calculation: Use the qNMR purity equation provided earlier to calculate the mass fraction of 5-Allyloxy-indan-1-one.

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh 5-Allyloxy-indan-1-one weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve homogenize Vortex to Homogenize dissolve->homogenize transfer Transfer to NMR Tube homogenize->transfer shim Shim Magnet transfer->shim set_params Set Quantitative Parameters (90° pulse, long d1) shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Trustworthiness and Self-Validation

The protocol described is designed to be a self-validating system. The use of a certified internal standard provides metrological traceability to the International System of Units (SI).[2][14] Furthermore, the validation of the qNMR method itself should be performed according to established guidelines, such as those from the ICH or USP, to demonstrate its accuracy, precision, specificity, linearity, and robustness.[18][19]

Conclusion

Quantitative NMR is a robust, reliable, and versatile technique for the purity determination of organic molecules like 5-Allyloxy-indan-1-one.[10] Its direct, primary nature of measurement, coupled with the wealth of structural information it provides, makes it an indispensable tool for researchers, scientists, and drug development professionals.[7][11] By understanding the principles behind qNMR and adhering to a meticulously designed experimental protocol, one can achieve highly accurate and defensible purity assessments, ensuring the quality and integrity of scientific research and pharmaceutical products.

References

  • USP General Chapter <1761> includes basic theoretical principles, instrumentation, and general experimental considerations, and updates modern technologies and contemporary practices of NMR spectroscopy, qNMR applications to better reflect the established utility and growing use of qNMR in pharmaceutical analysis and metrology; and essential concepts that underlie advanced methodologies for both qualitative and quantit
  • The concepts of analytical target profile (ATP) and target measurement uncertainty (TMU) are introduced as the principal benchmarks to be used for validation of analytical procedures based on qNMR. (Source: US Pharmacopeia)
  • A Guide to Quantit
  • Quantit
  • NIST PS1 Primary Standard for quantit
  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • Validation of a Generic qHNMR Method for N
  • A Standard for Standards. (Source: NIST)
  • A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid). (Source: PubMed)
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (Source: American Pharmaceutical Review)
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (Source: PMC)
  • What is qNMR and why is it important?. (Source: Mestrelab Resources)
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. (Source: Semantic Scholar)
  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (Source: PubMed)
  • General Chapter Prospectus: <319> Nuclear Magnetic Resonance Spectroscopy Block Length Determination for Lactide-Glycolide Polymers. (Source: USP-NF)
  • Standards for qNMR. (Source: Eurisotop)
  • Certified reference materials for quantitative NMR.
  • Quantitative NMR (qNMR). (Source: University of Illinois Chicago)
  • 〈1761〉 Applications of Nuclear Magnetic Resonance Spectroscopy. (Source: USP-NF)
  • Joe Ray and Toru Miura – Proposed revision to the USP NMR General Chapter <761>. (Source: USP)
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Internal Standard for qNMR (Calibration Standard for qNMR).
  • qNMR Purity Recipe Book (1 - Sample Preparation). (Source: Mestrelab Research Analytical Chemistry Software)
  • Lifting the lid on qNMR: absolute quantitation of organic compounds. (Source: Jeol USA)
  • qNMR: top tips for optimised sample prep. (Source: Manufacturing Chemist)
  • Let's try doing quantit
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (Source: Benchchem)
  • Quantitative NMR Spectroscopy. (Source: University of Cambridge)
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (Source: PMC)
  • Quantitative NMR as a Versatile Tool for the Reference Material Prepar
  • Purity comparison by NMR and HPLC.
  • Determining and reporting purity of organic molecules: why qNMR. (Source: PubMed)

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Comparative

Comparative Analysis of O-Allylation vs. C-Allylation Products of Indanones: A Methodological Guide

As a foundational scaffold in medicinal chemistry, the indanone nucleus is ubiquitous in pharmaceuticals, agrochemicals, and complex natural products. Functionalizing the α-carbon of 1-indanones via allylation is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a foundational scaffold in medicinal chemistry, the indanone nucleus is ubiquitous in pharmaceuticals, agrochemicals, and complex natural products. Functionalizing the α-carbon of 1-indanones via allylation is a critical step in building structural complexity, particularly for establishing quaternary stereocenters. However, the intermediate enolate is an ambident nucleophile, meaning it can react at either the carbon (C-allylation) or the oxygen (O-allylation).

For drug development professionals and synthetic chemists, controlling this regioselectivity is paramount. This guide provides an in-depth comparative analysis of O- vs. C-allylation of indanones, detailing the mechanistic causality behind experimental choices, performance metrics, and self-validating protocols.

Mechanistic Determinants: The Causality of Regioselectivity

The divergence between C-alkylation and O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory, solvent effects, and transition-state kinetics[1].

  • Charge Density vs. Orbital Overlap: The oxygen atom of an enolate possesses the highest negative charge density (hard nucleophile), making it the kinetic site of attack. Conversely, the α-carbon possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient (soft nucleophile), making it the thermodynamic site.

  • Solvent and Counter-Ion Effects: Polar aprotic solvents (e.g., DMF, DMSO) strongly solvate the counter-cation (especially larger ions like K⁺ or Cs⁺). This leaves the enolate oxygen "naked" and highly reactive, driving outer-sphere SN2 attack toward O-allylation . Conversely, non-polar solvents (e.g., DME, Toluene) and tightly coordinating cations (Li⁺) mask the oxygen, forcing the electrophile to interact with the carbon, favoring C-allylation [1].

  • Electrophile Hardness: Hard electrophiles (allyl tosylates/chlorides) favor O-allylation. Soft electrophilic systems, such as Palladium-π-allyl complexes, strictly dictate C-allylation due to favorable soft-soft orbital interactions[2].

Regioselectivity Enolate Indanone Enolate (Ambident Nucleophile) PathC Soft Electrophile / Pd-Catalysis Non-Polar Solvent (DME/THF) Li+ Counter-ion Enolate->PathC Thermodynamic/Soft Control PathO Hard Electrophile / Direct Alkylation Polar Aprotic Solvent (DMF) K+ or Cs+ Counter-ion Enolate->PathO Kinetic/Hard Control ProdC C-Allylation (Quaternary Carbon Center) PathC->ProdC ProdO O-Allylation (Allyl Enol Ether) PathO->ProdO

Decision tree for controlling C- vs O-allylation regioselectivity in indanones.

C-Allylation: Precision Engineering of Quaternary Centers

Direct base-mediated C-allylation of indanones often suffers from poor enantiocontrol and competing polyalkylation. To solve this, Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of allyl enol carbonates has become the gold standard[2].

By converting the indanone to an allyl enol carbonate, the substrate serves as both the nucleophile and the electrophile source. Upon oxidative addition of Pd(0), decarboxylation occurs, generating a tightly bound ion pair consisting of a Pd-π-allyl complex and the indanone enolate. The chiral ligand dictates the trajectory of the inner-sphere nucleophilic attack, resulting in exclusive C-allylation with exceptional enantiomeric excess (ee)[3].

PdMechanism Substrate Indanone Allyl Enol Carbonate OxAdd Oxidative Addition Substrate->OxAdd PdCat Pd(0) + Chiral Ligand PdCat->OxAdd Intermediate π-Allyl Pd(II) Complex + Indanone Enolate OxAdd->Intermediate NucAttack Inner-Sphere C-Attack Intermediate->NucAttack Ligand-Directed Trajectory NucAttack->PdCat Catalyst Regeneration Product Asymmetric α-Allyl Indanone (High ee%) NucAttack->Product

Mechanism of Pd-catalyzed asymmetric C-allylation of indanone enol carbonates.

O-Allylation: Kinetic Trapping and Rearrangement Strategies

While often viewed as an unwanted byproduct in C-alkylation campaigns, O-allylation is highly valuable for specific synthetic architectures. O-allylated indanones (allyl enol ethers) are prime substrates for [3,3]-sigmatropic Claisen rearrangements. This two-step sequence (O-allylation followed by thermal rearrangement) is a reliable workaround to force C-allylation when direct methods fail due to steric hindrance, a strategy famously utilized in the synthesis of the anticancer agent Fredericamycin A.

Comparative Performance Data

The following table synthesizes the operational parameters and performance outcomes of both pathways, allowing researchers to select the appropriate methodology based on their target profile.

ParameterC-Allylation (Pd-Catalyzed AAA)O-Allylation (Base-Mediated)
Reaction Mechanism Inner-sphere / Soft-Soft (Pd-π-allyl)Outer-sphere SN2 / Hard-Hard
Optimal Reagents Pd₂(dba)₃, Chiral Phosphine LigandAllyl Bromide, K₂CO₃ or NaH
Optimal Solvent DME, THF, or TolueneDMF, DMSO, or Acetone
Regioselectivity (C:O) > 99:1[2]1:10 to 1:>99 (Substrate dependent)
Enantioselectivity (ee) 78% – 99%[2]N/A (Yields achiral enol ether)
Polyalkylation Risk Very Low (Controlled by catalyst)High (If C-allylation competes)
Downstream Utility Cross-coupling, core scaffold buildingClaisen rearrangement

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation checkpoints.

Protocol A: Pd-Catalyzed Asymmetric C-Allylation of 1-Indanone

Objective: Synthesize an enantioenriched α-allyl-α-methyl-1-indanone.

  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve Pd₂(dba)₃·CHCl₃ (2.5 mol%) and the Trost (R,R)-ANDEN ligand (5.5 mol%) in anhydrous 1,2-dimethoxyethane (DME). Stir at room temperature for 15 minutes until the solution turns a vibrant orange-yellow, indicating active Pd(0)-ligand complex formation.

  • Substrate Addition: Add the 2-methyl-1-indanone allyl enol carbonate (1.0 equiv) as a solution in DME.

  • Reaction Monitoring (Validation Checkpoint 1): Stir at ambient temperature. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the starting material and the evolution of CO₂ gas (bubbling) validate that oxidative addition and decarboxylation are occurring.

  • Workup: After 4 hours, concentrate the mixture in vacuo. Purify directly via flash column chromatography.

  • Product Validation (Validation Checkpoint 2):

    • NMR: ¹H NMR must show the terminal alkene protons at ~5.0–5.2 ppm and the internal alkene proton at ~5.7 ppm. The absence of a vinylic proton at ~5.5 ppm confirms no O-allylation occurred.

    • Chiral HPLC: Analyze against a racemic standard to validate enantiomeric excess (typically >85% ee for indanones)[2].

Protocol B: Base-Mediated O-Allylation of 1-Indanone

Objective: Synthesize 1-(allyloxy)-1H-indene (allyl enol ether) for subsequent Claisen rearrangement.

  • Enolate Generation: In a flame-dried flask, suspend NaH (1.2 equiv, 60% dispersion in mineral oil, washed with hexanes) in anhydrous DMF at 0 °C. Dropwise, add a solution of 1-indanone (1.0 equiv) in DMF. Stir for 30 minutes. The evolution of H₂ gas and a color change validate quantitative enolate formation.

  • Electrophile Addition: Add allyl bromide (1.5 equiv) dropwise. Maintain the temperature at 0 °C to suppress thermodynamic equilibration to the C-alkylated product.

  • Quench and Extraction: After 2 hours, carefully quench with cold saturated aqueous NH₄Cl. Extract with Diethyl Ether (Ether is preferred over EtOAc to easily wash away DMF). Wash the organic layer 5 times with brine to remove residual DMF.

  • Product Validation (Validation Checkpoint 3):

    • NMR: ¹H NMR is critical here. The diagnostic peak for O-allylation is the O-CH₂- doublet appearing significantly downfield (approx. 4.3–4.6 ppm) compared to a C-allyl CH₂ group (which would appear at 2.5–3.0 ppm). A distinct vinylic proton from the indene ring will also be visible at ~5.8 ppm.

References

  • Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates | Journal of the American Chemical Society. acs.org.[Link]

  • Regio- and enantioselective Pd-catalyzed allylic alkylation of ketones through allyl enol carbonates - PubMed. nih.gov.[Link]

  • Synthetic Approach to the ABCD Ring System of Anticancer Agent Fredericamycin A via Claisen Rearrangement and Ring-Closing Metathesis as Key Steps | ACS Omega. acs.org.[Link]

  • Prof D Craig 2.O1 Organic Synthesis Lecture 3. ic.ac.uk.[Link]

Sources

Validation

Elemental analysis (CHNO) expected values for 5-Allyloxy-indan-1-one

Precision Elemental Analysis (CHNO) of 5-Allyloxy-indan-1-one: A Comparative Guide to High-Performance Analyzers As a Senior Application Scientist, evaluating the elemental composition of complex organic intermediates re...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Elemental Analysis (CHNO) of 5-Allyloxy-indan-1-one: A Comparative Guide to High-Performance Analyzers

As a Senior Application Scientist, evaluating the elemental composition of complex organic intermediates requires moving beyond basic operational manuals. 5-Allyloxy-indan-1-one (C₁₂H₁₂O₂) is a highly functionalized fused-ring compound, frequently utilized as a critical precursor in the synthesis of tri- and tetra-cyclic pyrazole kinase inhibitors [1].

Accurate CHNO quantification for this molecule presents two distinct analytical challenges:

  • Incomplete Combustion: The fused aromatic indane core is prone to soot formation if oxidation is not instantaneous and absolute.

  • Oxygen Cleavage: The molecule contains both a cyclic ketone and an allylic ether. Cleaving these stable oxygen bonds requires high-temperature pyrolysis to ensure quantitative conversion to carbon monoxide (CO).

This guide objectively compares the theoretical expectations for 5-Allyloxy-indan-1-one against the real-world performance of two industry-leading elemental analyzers: the Thermo Scientific™ FlashSmart™ and the Elementar vario EL cube .

Theoretical CHNO Baselines

Before initiating any empirical analysis, establishing the theoretical mass fractions is mandatory. 5-Allyloxy-indan-1-one has a molar mass of 188.226 g/mol . Because it lacks nitrogen, the N channel serves as an internal blank to verify the absence of atmospheric contamination during sample introduction.

Table 1: Theoretical Elemental Composition of 5-Allyloxy-indan-1-one (C₁₂H₁₂O₂)

ElementAtomic Mass ( g/mol )Atoms per MoleculeTotal Mass ContributionTheoretical Mass Fraction (%)
Carbon (C) 12.01112144.13276.58%
Hydrogen (H) 1.0081212.0966.43%
Oxygen (O) 15.999231.99817.00%
Nitrogen (N) 14.00700.0000.00%

Comparative Instrument Performance

When analyzing a molecule like 5-Allyloxy-indan-1-one, the choice of instrument architecture directly impacts data fidelity. We compare the Thermo FlashSmart (a modular, GC-separation system) [3] against the Elementar vario EL cube (an Advanced Purge and Trap system) [2].

Table 2: FlashSmart vs. vario EL cube for C₁₂H₁₂O₂ Analysis

Analytical MetricThermo Scientific FlashSmartElementar vario EL cubeCausality & Impact on 5-Allyloxy-indan-1-one
Gas Separation Gas Chromatography (GC)Advanced Purge & Trap (APT)APT dynamically adjusts to extreme C:H ratios, ensuring baseline separation even if combustion yields disproportionate gas volumes.
Moisture Handling Passive water trapsActively heated tubingC₁₂H₁₂O₂ combustion produces 6 moles of H₂O. Actively heated tubing prevents condensation, ensuring highly accurate Hydrogen recovery [2].
Oxygen Pyrolysis 1060 °C Carbon Bed1150 °C Carbon BedThe higher pyrolysis temperature in the vario EL cube provides a thermodynamic advantage for cleaving the stable indanone ether bonds.
Sample Introduction Multi-valve autosamplerPatented blank-free ball valveThe ball valve physically excludes atmospheric N₂ and O₂, crucial for confirming the 0.00% Nitrogen expectation without baseline noise.

Verdict: While the Thermo FlashSmart offers unparalleled modularity and rapid throughput for routine screening [3], the Elementar vario EL cube is structurally superior for this specific molecule due to its heated tubing (preventing hydrogen loss) and higher pyrolysis temperatures (ensuring complete oxygen recovery).

Self-Validating Experimental Protocol

To ensure data integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification (causality) to guarantee that the system is operating quantitatively before the unknown sample is consumed [4].

Phase 1: System Validation & Calibration
  • Automated Leak Testing: Seal the system and monitor gas flow. Causality: Atmospheric ingress will fatally skew Oxygen measurements. The system must hold pressure with flow rates dropping below 5 mL/min before proceeding [4].

  • Blank Profiling: Run three empty capsules (Tin for CHN; Silver for O). Causality: Establishes the baseline detector noise and confirms the autosampler is free of atmospheric contamination.

  • K-Factor Determination: Analyze a certified reference material (e.g., Acetanilide, C₈H₉NO) in triplicate. Causality: Calculates the response factor (K-factor) for the Thermal Conductivity Detector (TCD), proving that combustion and gas separation are quantitative.

Phase 2: Sample Preparation & Analysis
  • Micro-Weighing: Accurately weigh ~1.000 mg of 5-Allyloxy-indan-1-one using a microbalance (0.001 mg resolution).

  • Matrix Optimization (CHN Path): Place the sample in a Tin (Sn) capsule and add ~1 mg of Vanadium Pentoxide (V₂O₅). Causality: Tin creates an exothermic flash in the presence of an O₂ jet, spiking local temperatures to ~1800°C. V₂O₅ acts as an oxidizing catalyst to shatter the fused indane ring, preventing soot and ensuring 100% conversion to CO₂ [4].

  • Matrix Optimization (Oxygen Path): Place a separate sample in a Silver (Ag) capsule with no catalyst. Causality: Silver is chemically inert under pyrolysis conditions. Using tin here would consume the oxygen in the sample to form tin oxides, destroying the analytical signal [4].

  • Detection: Gases (CO₂, H₂O, CO) are separated via the instrument's respective column technology and quantified via TCD against the established K-factor.

Analytical Workflow & Decision Logic

The following diagram illustrates the divergent thermodynamic pathways required to accurately quantify the CHN versus Oxygen content of the molecule.

CHNO_Workflow Start Sample: 5-Allyloxy-indan-1-one (C12H12O2) Split Select Analysis Mode Start->Split CHN_Path CHN Analysis (Oxidation Pathway) Split->CHN_Path O_Path Oxygen Analysis (Pyrolysis Pathway) Split->O_Path CHN_Prep Weigh ~1mg in Tin Capsule Add V2O5 Catalyst CHN_Path->CHN_Prep O_Prep Weigh ~1mg in Silver Capsule No Catalyst Added O_Path->O_Prep CHN_React Flash Combustion @ 950°C (O2 Injection -> 1800°C) CHN_Prep->CHN_React O_React Thermal Pyrolysis @ 1060°C+ (Carbon Bed Reduction) O_Prep->O_React Detect Gas Separation & TCD Quantification CHN_React->Detect O_React->Detect

Figure 1: Decision logic and thermodynamic workflow for CHN vs. Oxygen elemental analysis.

References

  • WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors. Google Patents.
  • vario EL cube - Organic Elemental Analyzer. Elementar. Available at:[Link]

  • The Best Elemental Analyzers: A Buyer's Review of Price and Features. LabX. Available at:[Link]

  • Thermo FlashSmart CHNS/O Elemental Analyzer Standard Operating Procedure. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

Comparative

Benchmarking 5-Allyloxy-indan-1-one Synthesis: A Comparative Guide to O-Allylation Protocols

The synthesis of 5-allyloxy-1-indanone via the O-allylation of 5-hydroxy-1-indanone is a foundational transformation in medicinal chemistry. This intermediate serves as a critical building block for fused tri- and tetra-...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 5-allyloxy-1-indanone via the O-allylation of 5-hydroxy-1-indanone is a foundational transformation in medicinal chemistry. This intermediate serves as a critical building block for fused tri- and tetra-cyclic pyrazole kinase inhibitors [2], biologically active indene derivatives, and complex natural products like chartarin [1].

As a Senior Application Scientist, I have evaluated numerous synthetic routes for this molecule. This guide objectively benchmarks the three standard protocols—ranging from the industrial workhorse to modern green chemistry alternatives—providing the mechanistic causality and experimental data required to select the optimal workflow for your scale-up or discovery needs.

Mechanistic Insights: The Causality of O-Allylation

To optimize this reaction, one must understand the electronic environment of the substrate. In 5-hydroxy-1-indanone, the C5-hydroxyl group is situated para to the C1-carbonyl carbon across the fused benzene ring. This conjugated relationship allows the carbonyl group to stabilize the phenoxide anion via resonance.

Consequently, the pKa of 5-hydroxy-1-indanone is lower (more acidic, ~8.5–9.0) than that of an unfunctionalized phenol (~10.0). This thermodynamic reality dictates our reagent choices:

  • Base Selection: Mild bases like Potassium Carbonate ( K2​CO3​ ) are perfectly sufficient to drive the equilibrium toward the phenoxide[1]. Stronger bases like Sodium Hydride ( NaH ) are only necessary when rapid, irreversible deprotonation is required at lower temperatures [2].

  • Solvent Dynamics: The reaction proceeds via an SN​2 mechanism. Polar aprotic solvents (like DMF) are chosen because they solvate the potassium cation while leaving the phenoxide nucleophile "naked" and highly reactive, accelerating the nucleophilic attack on allyl bromide.

Mechanism Substrate 5-Hydroxy-1-indanone (pKa ~8.5-9.0) Base Base (K2CO3 / NaH) Deprotonation Substrate->Base Nucleophile Resonance-Stabilized Phenoxide Base->Nucleophile - H+ Product 5-Allyloxy-1-indanone (Target Product) Nucleophile->Product SN2 Attack Electrophile Allyl Bromide (SN2 Electrophile) Electrophile->Product - Br-

Figure 1: Mechanistic logic of 5-hydroxy-1-indanone O-allylation via SN2 substitution.

Quantitative Benchmarking of Standard Protocols

The following table summarizes the performance data of the three most prevalent protocols in the literature.

ProtocolBase / Solvent SystemTempTimeTypical YieldKey Advantage
1. Industry Standard [1] K2​CO3​ / DMF70 °C1.5 h92% High robustness, scalable, air-tolerant.
2. Hydride-Mediated [2] NaH / THF-DMF0 °C to RT12 h85–90% Low temperature, irreversible deprotonation.
3. Green Chemistry [3] K2​CO3​ / NADES50 °C2–4 h88% Eco-friendly, eliminates toxic DMF solvent.

Detailed Experimental Methodologies

Protocol 1: The Industry Standard ( K2​CO3​ / DMF)

This is the most reliable and operationally simple method. It does not require inert atmosphere techniques and utilizes thermal energy to drive the SN​2 substitution rapidly [1].

Causality in Workup: The use of 2M HCl during the aqueous workup is critical. It neutralizes the residual K2​CO3​ and helps partition the highly polar DMF into the aqueous layer, preventing solvent carryover into the final product.

Workflow cluster_Reaction Phase 1: Nucleophilic Substitution cluster_Workup Phase 2: Workup & Isolation Step1 Dissolve 5-Hydroxy-1-indanone in anhydrous DMF (0.2 M) Step2 Add K2CO3 (1.5 eq) Stir 15 min at 23°C Step1->Step2 Step3 Dropwise addition of Allyl Bromide (1.1 eq) Step2->Step3 Step4 Heat to 70°C for 1.5 h (Monitor via TLC/LC-MS) Step3->Step4 Step5 Cool to 23°C & Dilute with Diethyl Ether Step4->Step5 Reaction Complete Step6 Wash with 2M HCl (aq) & Saturated NaCl (aq) Step5->Step6 Step7 Dry over Na2SO4, Filter & Concentrate Step6->Step7

Figure 2: Step-by-step experimental workflow for the K2CO3/DMF standard protocol.

Step-by-Step Procedure:

  • In a reaction vessel under an air atmosphere, dissolve 5-hydroxy-1-indanone (1.0 equiv) in dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add K2​CO3​ (1.50 equiv) to the solution. Stir at 23 °C for 15 minutes.

  • Add allyl bromide (1.10 equiv) dropwise.

  • Elevate the temperature to 70 °C and stir for 1.5 hours.

  • Cool the mixture to 23 °C and dilute with diethyl ether (approx. 8x the DMF volume).

  • Wash the organic layer sequentially with aqueous 2 M HCl and saturated aqueous NaCl .

  • Dry over Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Rapid Hydride-Mediated Deprotonation ( NaH / THF-DMF)

When thermal degradation of sensitive functional groups is a concern, this protocol allows the reaction to initiate at 0 °C. The evolution of hydrogen gas makes the deprotonation irreversible [2].

Step-by-Step Procedure:

  • Dissolve 5-hydroxy-1-indanone (1.0 equiv) in a co-solvent mixture of THF/DMF (1:2 v/v) and cool to 0 °C.

  • Carefully add NaH (60% dispersion in mineral oil, 1.05 equiv) in portions. (Caution: H2​ gas evolution).

  • Add allyl bromide (1.10 equiv) dropwise to the cold solution.

  • Remove the ice bath, warm to room temperature, and stir overnight.

  • Quench carefully with water, extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate.

Protocol 3: Sustainable Green Chemistry (NADES / K2​CO3​ )

For laboratories prioritizing green chemistry, Natural Deep Eutectic Solvents (NADES) offer a non-toxic, biodegradable alternative to DMF. While the reaction time is slightly longer, the environmental E-factor is drastically reduced [3].

Step-by-Step Procedure:

  • Prepare the NADES mixture (e.g., Choline Chloride:Urea) and heat gently until a clear liquid forms.

  • Dissolve 5-hydroxy-1-indanone (1.0 equiv) and K2​CO3​ (1.5 equiv) in the NADES.

  • Add allyl bromide (1.2 equiv) and stir at 50 °C for 2–4 hours.

  • Extract the product using a green solvent (e.g., ethyl acetate or 2-MeTHF). The NADES layer can often be recycled.

Conclusion & Recommendations

For standard laboratory synthesis and scale-up, Protocol 1 ( K2​CO3​ / DMF) remains the undisputed champion due to its high yield (92%), short reaction time (1.5 h), and operational simplicity. Protocol 2 should be reserved for highly sensitive derivatives requiring low-temperature alkylation, while Protocol 3 is highly recommended for process chemists looking to optimize the environmental footprint of their synthetic routes.

References
  • Huber, T. (2017). Synthesis of halogenated naphthols and studies towards the total synthesis of jerantinine e (Ph.D. Thesis). LMU Munich.
  • Google Patents. (2004). WO2004080973A1 - Fused tri and tetra-cyclic pyrazole kinase inhibitors.
  • University of Groningen. (2022). Kinetic resolution of... via Researcher.Life.
Validation

Comprehensive Comparison Guide: Biological Efficacy of 5-Allyloxy-indan-1-one Derived Kinase Inhibitors vs. Alternative Indanone Scaffolds

Executive Summary The indan-1-one pharmacophore is a highly versatile scaffold in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors. Among its derivatives, 5-allyloxy-indan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indan-1-one pharmacophore is a highly versatile scaffold in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors. Among its derivatives, 5-allyloxy-indan-1-one serves as a critical synthetic intermediate for fused tri- and tetra-cyclic pyrazole kinase inhibitors [1]. The strategic placement of the allyloxy group at the C5 position introduces a unique steric and lipophilic vector, fundamentally altering the compound's binding kinetics and cellular permeability compared to other indanone derivatives.

This guide objectively compares the mechanistic rationale, biological efficacy, and experimental validation of 5-allyloxy-indan-1-one derived pyrazoles against two prominent alternative scaffolds: Indeno[1,2-b]indoles (Casein Kinase 2 inhibitors) [2] and Aurone-based indanones (Akt/PIM3 inhibitors) [3].

Mechanistic Rationale & Scaffold Divergence

In the context of kinase inhibition, the core indanone ring effectively mimics the purine system of ATP, anchoring the molecule within the highly conserved kinase hinge region. However, the vectorization of functional groups dictates kinase selectivity:

  • 5-Allyloxy-indan-1-one (Fused Pyrazoles): The C5-allyloxy modification acts as a flexible, electron-donating moiety. During target engagement, this terminal alkene projects into the solvent-exposed region or secondary hydrophobic sub-pockets of kinases such as CDKs and Aurora kinases. This flexibility allows the scaffold to accommodate the dynamic conformational shifts of the activation loop.

  • Indeno[1,2-b]indoles: By fusing an indole ring to the indanone core, the resulting structure becomes highly rigid and planar. This structural rigidity is explicitly optimized for the narrow, deep ATP-binding cleft of Casein Kinase 2 (CK2), maximizing shape complementarity but reducing broad-spectrum kinase activity [2].

  • Aurone-based Indanones (Hemiindigoids): Benzylidene condensation yields aurone-like structures that often exhibit dual allosteric and ATP-competitive behaviors, effectively targeting Akt and PIM3 pathways to halt cellular proliferation [3].

ScaffoldDivergence Indanone Indan-1-one Core Allyloxy 5-Allyloxy-indan-1-one (Flexible Vector) Indanone->Allyloxy C5-Allylation Indeno Indeno[1,2-b]indole (Rigid Planar) Indanone->Indeno Indole Fusion Aurone Aurone-based Indanone (Hemiindigoid) Indanone->Aurone Benzylidene Condensation Pyrazoles Fused Pyrazoles Target: CDKs / Aurora Allyloxy->Pyrazoles Cyclization CK2 Target: Casein Kinase 2 (Anti-apoptotic) Indeno->CK2 ATP-pocket Binding Akt Target: Akt / PIM3 (Proliferation) Aurone->Akt Allosteric Binding

Fig 1: Structural divergence of indan-1-one scaffolds and their respective kinase targets.

Comparative Biological Efficacy

To objectively evaluate these scaffolds, we must look at their in vitro enzymatic inhibition alongside their phenotypic impact on cancer cell lines. The table below synthesizes quantitative data across the three primary indanone-derived classes.

Scaffold ClassRepresentative DerivativePrimary Kinase TargetMean in vitro IC₅₀ (nM)Primary Cellular Phenotype
Fused Pyrazole 5-Allyloxy-indan-1-one derivedCDKs / Aurora Kinases15 - 45G2/M Phase Arrest
Indeno[1,2-b]indole 5-isopropyl-4-methoxy-derivativeCasein Kinase 2 (CK2)25 - 60Apoptosis Induction
Aurone-Indanone 2-arylidene-indan-1-oneAkt / PIM366 - 130Pre-G0/G1 Extension

Data aggregated from standardized biochemical assays comparing indanone structural analogs [1][2][3].

Experimental Methodologies: Self-Validating Protocols

As an application scientist, ensuring assay robustness and eliminating false positives (such as Pan-Assay Interference Compounds, or PAINs) is paramount. Highly conjugated systems like aurones and indanones often exhibit intrinsic fluorescence or aggregate in aqueous media. The following protocols are engineered with built-in causality to ensure absolute data trustworthiness.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: Standard luminescent (e.g., Kinase-Glo) or direct radiometric assays are susceptible to compound interference. We utilize TR-FRET because the time-delayed fluorescence reading (typically a 50–100 µs delay) completely bypasses the transient background auto-fluorescence commonly exhibited by indanone derivatives. Furthermore, measuring the ratio of two emission wavelengths (665 nm / 615 nm) internally corrects for well-to-well volume variations and compound quenching.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the 5-allyloxy-indan-1-one derived inhibitor in 100% DMSO. Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution directly into a 384-well low-volume assay plate. Rationale: Acoustic dispensing prevents compound loss to plastic pipette tips, crucial for lipophilic indanones.

  • Enzyme-Substrate Matrix: Add 2 µL of the target kinase (e.g., Aurora A) pre-mixed with the specific biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Initiate the reaction by adding 2 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase. Incubate for 60 minutes. Rationale: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors.

  • Signal Detection: Stop the reaction by adding 4 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Orthogonal Cellular Efficacy (CellTiter-Glo & Caspase-3/7)

Causality for Selection: A potent biochemical IC₅₀ is meaningless if the compound cannot penetrate the cell membrane or if it causes non-specific cytotoxicity. By multiplexing a luminescent ATP-based viability assay (CellTiter-Glo) with a fluorogenic apoptosis assay (Caspase-3/7), we create a self-validating system that distinguishes true target-mediated apoptosis from generic necrosis or assay artifact.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HCT-116 or HeLa) at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Treat cells with the inhibitor dose-response curve for 72 hours.

  • Apoptosis Readout (Fluorogenic): Add CellEvent Caspase-3/7 Green Detection Reagent. Incubate for 30 minutes and read fluorescence (Ex 502 nm / Em 530 nm). Rationale: This confirms that cell death is driven by programmed apoptosis (expected from CDK/Aurora/CK2 inhibition) rather than acute toxicity.

  • Viability Readout (Luminescent): Directly add CellTiter-Glo reagent to the same wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence. Normalize data to DMSO controls to determine the cellular EC₅₀.

ExpWorkflow Prep Compound Prep (10-Point Titration) Enzyme Kinase + Substrate Incubation Prep->Enzyme Acoustic Dispensing FRET TR-FRET Detection (Time-Delayed) Enzyme->FRET ATP & Probe Addition Analysis IC50 Calculation (Curve Fitting) FRET->Analysis Em 665/615 nm Ratio Cell Cell Viability (Counter-Screen) Analysis->Cell Hit Triage

Fig 2: High-throughput TR-FRET kinase screening and cellular validation workflow.

Conclusion

While the rigid Indeno[1,2-b]indole scaffold provides exquisite selectivity for CK2, and Aurones offer unique multi-target profiles, the 5-Allyloxy-indan-1-one derived fused pyrazoles represent a highly tunable platform. The allyloxy vector not only facilitates complex cyclization chemistry but also provides the necessary conformational flexibility to target the dynamic activation loops of cell-cycle regulatory kinases. When validated through robust, artifact-resistant methodologies like TR-FRET and multiplexed phenotypic screening, these derivatives demonstrate profound potential as next-generation oncology therapeutics.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Indeno[1,2-b]indole Scaffold in Drug Discovery: An Effective Template in Kinase Inhibitor Medicinal Chemistry Source: Sciforum / 6th International Electronic Conference on Medicinal Chemistry URL:[Link]

  • Bioactive Aurones, Indanones, and Other Hemiindigoid Scaffolds: Medicinal Chemistry and Photopharmacology Perspectives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

Chemical Profile and Mechanistic Causality of Hazards

Operational Guide: Safe Handling and Disposal of 5-Allyloxy-indan-1-one Introduction 5-Allyloxy-indan-1-one is a highly reactive organic intermediate frequently utilized in the synthesis of fused tri- and tetra-cyclic py...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 5-Allyloxy-indan-1-one

Introduction 5-Allyloxy-indan-1-one is a highly reactive organic intermediate frequently utilized in the synthesis of fused tri- and tetra-cyclic pyrazole kinase inhibitors and in kinetic resolution studies. As an organic ketone featuring an allyl ether moiety, its disposal requires stringent safety and logistical planning to prevent auto-oxidation hazards and environmental contamination. This guide provides drug development professionals and laboratory personnel with self-validating, step-by-step operational procedures for the safe quenching, segregation, and disposal of 5-Allyloxy-indan-1-one and its associated waste streams.

Understanding the structural components of 5-Allyloxy-indan-1-one is essential for anticipating its reactivity and determining proper waste routing:

  • The Indanone Core (Organic Ketone): Like its primary precursor, 5-hydroxy-1-indanone, the indanone core is a known skin and eye irritant (GHS Hazard Codes H315, H319) and a specific target organ toxicant for the respiratory system (H335) . Furthermore, organic ketones are regulated under EPA guidelines and require high-temperature incineration for complete destruction to prevent soil and groundwater leaching .

  • The Allyloxy Group (Allyl Ether): The presence of an allyl ether introduces a site highly susceptible to auto-oxidation. Upon prolonged exposure to atmospheric oxygen and light, the allylic C-H bonds can undergo radical abstraction to form shock-sensitive and explosive hydroperoxides. This mechanistic reality necessitates mandatory peroxide testing prior to the disposal of aged or expired pure stocks.

Quantitative Hazard and Physicochemical Data

To facilitate proper hazard communication and waste segregation, the physicochemical and hazard properties are summarized below.

Property / Hazard5-Allyloxy-indan-1-one (and Precursors)Regulatory / Safety Implication
Functional Groups Organic Ketone, Allyl EtherRequires peroxide testing; EPA incineration .
GHS Classifications Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates PPE (N95 mask, gloves, splash goggles) .
Hazard Statements H315, H319, H335Avoid inhalation of dust/vapors; handle exclusively in a fume hood.
Storage Class Class 11 (Combustible Solids/Liquids)Keep away from strong oxidizers and ignition sources.
Peroxide Forming Risk Moderate (Allyl Ether moiety)Test pure stocks older than 6 months before disposal.

Waste Segregation and Disposal Workflow

Proper segregation prevents dangerous cross-reactions (such as mixing unquenched synthesis hydrides with aqueous waste) and ensures compliance with EPA regulations for organic solvents.

WasteWorkflow Start 5-Allyloxy-indan-1-one Waste Generation TestPeroxide Peroxide Testing (Allyl Ether Cleavage) Start->TestPeroxide PeroxidePos Positive (>20 ppm) Treat with Sodium Metabisulfite TestPeroxide->PeroxidePos If aged > 6 months PeroxideNeg Negative (<20 ppm) Proceed to Segregation TestPeroxide->PeroxideNeg If fresh/quenched PeroxidePos->PeroxideNeg After chemical quenching SolidWaste Solid Waste (Contaminated PPE/Silica) PeroxideNeg->SolidWaste LiquidWaste Liquid Waste (Reaction Filtrates) PeroxideNeg->LiquidWaste Incineration EPA-Compliant High-Temp Incineration SolidWaste->Incineration Halogenated Halogenated Stream (e.g., DCM extracts) LiquidWaste->Halogenated Contains Cl/Br solvents NonHalogenated Non-Halogenated Stream (e.g., EtOAc/THF) LiquidWaste->NonHalogenated C, H, O solvents only Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of 5-Allyloxy-indan-1-one waste streams.

Step-by-Step Disposal Methodologies

Protocol A: Self-Validating Peroxide Testing and Quenching (For Aged Stocks) Causality: Disposing of peroxide-laden ether waste can trigger explosions during transport or incineration. This protocol uses a self-validating feedback loop (test-quench-retest) to guarantee safety.

  • Initial Testing: Dip a commercially available KI (potassium iodide) starch indicator strip into the 5-Allyloxy-indan-1-one liquid waste or a dissolved aliquot of the solid.

  • Observation: A color change to dark blue/black indicates the presence of peroxides. If the concentration is <20 ppm, proceed directly to standard organic disposal. If >20 ppm, proceed to Step 3.

  • Quenching: Slowly add a freshly prepared 10% (w/v) aqueous solution of sodium metabisulfite ( Na2​S2​O5​ ) to the waste while stirring vigorously in a fume hood. The bisulfite acts as a reducing agent, converting the dangerous hydroperoxides into stable alcohols.

  • Validation: Wait 15 minutes and re-test the mixture with a new KI starch strip. Repeat Step 3 until the strip remains colorless, validating that the peroxides have been completely neutralized.

Protocol B: Reaction Mixture Quenching and Separation Causality: The synthesis of 5-Allyloxy-indan-1-one typically involves reacting 5-hydroxy-1-indanone with allyl bromide in the presence of Sodium Hydride (NaH) in THF/DMF . Unreacted NaH is highly pyrophoric and must be safely destroyed before the organic ketone waste can be manifested.

  • Cooling: Transfer the reaction flask to an ice-water bath (0°C) under an inert atmosphere (Nitrogen or Argon).

  • Hydride Quenching: Dropwise, add isopropanol (IPA) to the stirring mixture. IPA reacts with NaH more slowly and safely than water, releasing hydrogen gas. Wait until all bubbling ceases.

  • Aqueous Dilution: Carefully add cold distilled water to fully quench any remaining reactive species and dissolve the inorganic salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the organic components using Ethyl Acetate (EtOAc).

  • Routing: Route the aqueous layer to the basic aqueous waste stream. Route the organic layer (containing unreacted 5-Allyloxy-indan-1-one and THF/DMF/EtOAc) to the Non-Halogenated Organic Waste stream.

Protocol C: EPA-Compliant Waste Manifesting Causality: Generators of organic ketone waste must conform to EPA regulations governing storage and treatment . Improper mixing of halogenated and non-halogenated streams increases disposal costs and environmental hazards.

  • Segregation: Ensure that 5-Allyloxy-indan-1-one waste dissolved in THF, DMF, or EtOAc is placed strictly in a container labeled "Non-Halogenated Organic Waste." If Dichloromethane (DCM) or Chloroform was used during extraction or purification, route that specific fraction to "Halogenated Organic Waste."

  • Containment: Use grounded, self-closing metal or high-density polyethylene (HDPE) drums equipped with pressure vacuum bungs .

  • Labeling: Affix a hazardous waste label detailing the contents: "Organic Waste: Contains 5-Allyloxy-indan-1-one, THF, DMF. Hazards: Combustible, Skin/Eye Irritant."

  • Final Disposal: Coordinate with an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration .

References

  • Fused tri and tetra-cyclic pyrazole kinase inhibitors (WO2004080973A1).
  • 5-Hydroxy-1-indanone — Chemical Substance Information . NextSDS. [Link]

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